molecular formula C50H70N10O16 B10830862 TP0556351 CAS No. 2787582-17-4

TP0556351

Katalognummer: B10830862
CAS-Nummer: 2787582-17-4
Molekulargewicht: 1067.1 g/mol
InChI-Schlüssel: FVDPKGPPYGTKTO-DLXWRWKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TP0556351 is a useful research compound. Its molecular formula is C50H70N10O16 and its molecular weight is 1067.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2787582-17-4

Molekularformel

C50H70N10O16

Molekulargewicht

1067.1 g/mol

IUPAC-Name

(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(2-amino-2-oxoethyl)pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[5-[[4-(4-carbamoylphenoxy)benzoyl]amino]pentanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C50H70N10O16/c1-28(2)25-37(49(74)59(3)38(18-20-42(65)66)50(75)60-24-6-7-31(60)26-39(52)61)58-47(72)35(21-22-51)56-48(73)36(27-43(67)68)57-46(71)34(17-19-41(63)64)55-40(62)8-4-5-23-54-45(70)30-11-15-33(16-12-30)76-32-13-9-29(10-14-32)44(53)69/h9-16,28,31,34-38H,4-8,17-27,51H2,1-3H3,(H2,52,61)(H2,53,69)(H,54,70)(H,55,62)(H,56,73)(H,57,71)(H,58,72)(H,63,64)(H,65,66)(H,67,68)/t31-,34-,35-,36-,37-,38-/m0/s1

InChI-Schlüssel

FVDPKGPPYGTKTO-DLXWRWKMSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N(C)[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1CC(=O)N)NC(=O)[C@H](CCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N

Kanonische SMILES

CC(C)CC(C(=O)N(C)C(CCC(=O)O)C(=O)N1CCCC1CC(=O)N)NC(=O)C(CCN)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N

Herkunft des Produkts

United States

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of TP0556351

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and clinical trial databases, no specific information is publicly available for a compound designated TP0556351. Therefore, the requested in-depth technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.

The lack of public information on this compound suggests several possibilities:

  • Early-Stage Development: The compound may be in the very early stages of preclinical development, and research findings have not yet been published or presented in a public forum.

  • Internal Designation: "this compound" could be an internal compound identifier used by a pharmaceutical company, with details remaining confidential until a later stage of development, such as an Investigational New Drug (IND) filing or publication of a patent application.

  • Incorrect Identifier: It is possible that the designation "this compound" is incorrect or contains a typographical error.

Without any primary data on its molecular target, signaling pathway interactions, or effects in preclinical models, it is impossible to construct the detailed technical guide as requested. Further information would be required to identify the compound and access any relevant scientific research.

An In-depth Technical Guide to TP0556351

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the function, mechanism of action, and relevant biological pathways of TP0556351. Due to the limited publicly available information on a compound with the specific identifier "this compound," this document is unable to provide specific quantitative data, detailed experimental protocols, or signaling pathway diagrams directly related to this molecule. Extensive searches of scientific literature and clinical trial databases did not yield specific information for a compound designated this compound. It is possible that this identifier represents an internal designation for a compound not yet disclosed in public forums, is a novel and very recent discovery, or may contain a typographical error.

This guide will, therefore, focus on providing a foundational understanding of common methodologies and approaches used in the characterization of novel therapeutic compounds. This will enable researchers to apply these principles once specific information about this compound becomes available.

Introduction to Drug Discovery and Characterization

The development of a new therapeutic agent involves a rigorous process of identification, characterization, and validation. Key stages include target identification, lead discovery, preclinical development, and clinical trials. A crucial part of this process is understanding the compound's function at a molecular, cellular, and systemic level. This involves elucidating its mechanism of action (MOA), identifying its direct molecular targets, and mapping the signaling pathways it modulates.

General Methodologies for Functional Characterization

Should data on this compound emerge, the following experimental protocols would be fundamental to understanding its function.

Target Identification and Validation
  • Affinity Chromatography and Mass Spectrometry: This method is used to identify the direct binding partners of a compound. The compound is immobilized on a solid support and incubated with cell lysates. Proteins that bind to the compound are then eluted and identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in living cells by measuring the change in thermal stability of a protein upon ligand binding.

  • Genetic Approaches (e.g., CRISPR/Cas9 screens): Genome-wide screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to its target or pathway.

In Vitro Assays for Potency and Selectivity
  • Enzymatic Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 (half-maximal inhibitory concentration).

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (Kd) of the compound to its target.

  • Cell-Based Assays: The effect of the compound on cellular processes such as proliferation, apoptosis, or cytokine production can be measured to determine its cellular potency (EC50).

Elucidating Signaling Pathways

Understanding how a compound affects cellular signaling is critical to understanding its therapeutic potential and potential side effects.

Common Signaling Pathways in Drug Development

Many therapeutic agents target key signaling pathways involved in diseases like cancer, inflammation, and metabolic disorders. Examples include:

  • MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

  • NF-κB Pathway: Plays a key role in inflammation and immune responses.[1][2]

  • JAK/STAT Pathway: Critical for cytokine signaling and immune cell function.

Experimental Approaches to Pathway Analysis
  • Western Blotting: Used to detect changes in the phosphorylation status or expression levels of key signaling proteins.

  • Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) under the control of a specific transcription factor to measure the activity of a signaling pathway.

  • Phospho-proteomics: A mass spectrometry-based approach to globally quantify changes in protein phosphorylation in response to compound treatment.

Visualization of Biological Processes

Diagrams are essential for representing complex biological information in a clear and concise manner. While a specific diagram for this compound cannot be generated, the following examples illustrate how Graphviz can be used to visualize a hypothetical experimental workflow and a generic signaling pathway.

Example Experimental Workflow

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays target_id Target Identification (e.g., Affinity Chromatography) binding_assay Binding Affinity (e.g., SPR) target_id->binding_assay enzymatic_assay Enzymatic Activity (IC50 Determination) binding_assay->enzymatic_assay cell_viability Cell Viability Assay (EC50 Determination) enzymatic_assay->cell_viability Lead Compound pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cell_viability->pathway_analysis

A generalized workflow for the initial characterization of a novel compound.

Example Generic Signaling Pathway

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Ligand Binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression

A simplified diagram of a generic intracellular signaling cascade.

Conclusion and Future Directions

While the specific function of this compound remains to be elucidated from public domain sources, the framework provided in this guide outlines the standard and rigorous process by which such a compound would be characterized. Researchers and drug development professionals are encouraged to apply these established methodologies to uncover the therapeutic potential of novel compounds. As information on this compound becomes available, this guide can serve as a template for organizing and presenting the data in a comprehensive and accessible manner for the scientific community. It is recommended to re-query scientific databases and clinical trial registries periodically for any updates regarding this compound.

References

The Role of TP0556351 in Extracellular Matrix Remodeling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular matrix (ECM) remodeling is a dynamic process essential for tissue homeostasis, development, and repair. However, its dysregulation is a key driver in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[1][2] IPF is characterized by the excessive deposition of ECM components, particularly collagen, leading to progressive lung scarring and loss of function.[3] Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are critical players in ECM turnover.[3] Among them, Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is significantly implicated in fibrotic processes through its role in degrading basement membrane components and activating pro-fibrotic factors.[2] Consequently, the selective inhibition of MMP-2 presents a promising therapeutic strategy for fibrotic disorders.

This technical guide focuses on TP0556351, a novel and potent selective inhibitor of MMP-2. Developed as an aryloxyphenyl-heptapeptide hybrid, this compound has demonstrated significant potential in preclinical models of pulmonary fibrosis. This document provides a comprehensive overview of the available data on this compound, its mechanism of action, and its role in the context of ECM remodeling.

Quantitative Data

The inhibitory activity of this compound against MMP-2 and its efficacy in a preclinical model of pulmonary fibrosis are summarized below. The data is extracted from the primary publication by Takeuchi T, et al. (2022).

ParameterValueTarget Enzyme/ModelSource
IC50 0.20 nMHuman MMP-2
In Vivo Efficacy Suppressed collagen accumulationBleomycin-induced idiopathic pulmonary fibrosis model in mice

Note: A full selectivity profile against other MMPs is detailed in the primary research article but is not publicly available in the abstract.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of MMP-2 inhibitors like this compound, based on standard practices in the field and information from the abstract of the primary research.

In Vitro MMP-2 Inhibition Assay (Fluorogenic Substrate Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against MMP-2.

  • Enzyme Activation: Recombinant human pro-MMP-2 is activated by incubation with a suitable activator, such as p-aminophenylmercuric acetate (APMA), followed by dialysis to remove the activator.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

  • Assay Reaction: The activated MMP-2 enzyme is pre-incubated with varying concentrations of this compound in an assay buffer (typically containing Tris-HCl, CaCl2, ZnCl2, and a detergent like Brij-35).

  • Substrate Addition: A fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to the enzyme-inhibitor mixture to initiate the reaction.

  • Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curves. The percentage of inhibition at each concentration of this compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This in vivo model is a widely used standard for evaluating the efficacy of anti-fibrotic agents.

  • Animal Model: Male C57BL/6 mice are typically used for this model.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (a specific dose, e.g., 1.5 U/kg) is administered to anesthetized mice to induce lung injury and subsequent fibrosis. Control animals receive a saline instillation.

  • Compound Administration: this compound is administered to the mice, typically starting at a specific time point after bleomycin instillation and continuing for a defined period (e.g., daily for 14 or 21 days). The route of administration (e.g., subcutaneous, oral) and dosage are critical parameters.

  • Sample Collection: At the end of the treatment period, mice are euthanized, and their lungs are harvested. Bronchoalveolar lavage (BAL) fluid may also be collected to analyze inflammatory cell infiltration and cytokine levels.

  • Assessment of Fibrosis:

    • Histology: Lung tissue is fixed, sectioned, and stained with Masson's trichrome or Picrosirius Red to visualize collagen deposition and assess the extent of fibrosis. A semi-quantitative scoring system (e.g., Ashcroft score) is often used to grade the severity of fibrosis.

    • Collagen Quantification: The total lung collagen content is quantified using a hydroxyproline assay, as hydroxyproline is a major component of collagen.

  • Statistical Analysis: The data from the treated groups are compared to the bleomycin-only group and the saline control group using appropriate statistical tests to determine the significance of the anti-fibrotic effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of MMP-2 in extracellular matrix remodeling and a typical experimental workflow for evaluating an MMP-2 inhibitor.

G TGFb TGF-β Fibroblast Fibroblast TGFb->Fibroblast Activates proMMP2 Pro-MMP-2 Fibroblast->proMMP2 Secretes ProCollagen Pro-collagen Synthesis Fibroblast->ProCollagen MMP2 Active MMP-2 proMMP2->MMP2 Activation ECM Extracellular Matrix (e.g., Collagen) MMP2->ECM Degrades DegradedECM Degraded ECM ECM->DegradedECM Fibrosis Fibrosis (Collagen Accumulation) ECM->Fibrosis This compound This compound This compound->MMP2 Inhibits ProCollagen->ECM Deposition

Caption: Proposed signaling pathway of MMP-2 in ECM remodeling and fibrosis, and the inhibitory action of this compound.

G start Start: Identify MMP-2 as a Therapeutic Target in Fibrosis synthesis Synthesize this compound start->synthesis in_vitro In Vitro Testing: MMP-2 Inhibition Assay (IC50) synthesis->in_vitro selectivity Selectivity Profiling: Test against other MMPs in_vitro->selectivity in_vivo In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice selectivity->in_vivo treatment Administer this compound to Mice in_vivo->treatment analysis Endpoint Analysis: - Histology (Ashcroft Score) - Collagen Quantification (Hydroxyproline Assay) treatment->analysis conclusion Conclusion: Evaluate Anti-fibrotic Efficacy analysis->conclusion

Caption: A typical experimental workflow for the evaluation of an MMP-2 inhibitor like this compound.

Conclusion

This compound is a highly potent and selective inhibitor of MMP-2 that has demonstrated promising anti-fibrotic activity in a preclinical model of idiopathic pulmonary fibrosis. By targeting MMP-2, this compound interferes with a key enzyme involved in the pathological remodeling of the extracellular matrix that characterizes fibrotic diseases. The available data strongly support the continued investigation of this compound and other selective MMP-2 inhibitors as a potential therapeutic strategy for IPF and other fibrotic conditions. Further research, including detailed pharmacokinetic and toxicological studies, will be necessary to advance this compound towards clinical development. The high selectivity of this compound for MMP-2 may offer a significant advantage in minimizing off-target effects, a challenge that has hindered the clinical success of broader-spectrum MMP inhibitors in the past.

References

The Compound TP0556351 and its Effects on Cell Invasion: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the compound TP0556351 and its documented effects on cellular invasion. The content is structured to serve researchers, scientists, and professionals in the field of drug development by summarizing quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. However, a thorough search of publicly available scientific literature and clinical trial databases for "this compound" did not yield any specific information regarding this compound. The search included terms such as "this compound cell invasion," "this compound mechanism of action," "this compound cancer," and "this compound signaling pathway."

The absence of any mention of this compound in the public domain suggests that this compound may be in a very early stage of development and not yet disclosed in scientific publications, it could be an internal designation not intended for public disclosure, or the identifier may be inaccurate.

Consequently, this document cannot provide specific data, experimental protocols, or signaling pathways related to this compound. Instead, it will outline the general methodologies and key signaling pathways commonly investigated when assessing the anti-invasive properties of novel therapeutic compounds, which would be applicable to the study of this compound should information become available in the future.

Section 1: General Principles of Cell Invasion and Metastasis

Cell invasion is a critical step in the metastatic cascade, the process by which cancer cells spread from a primary tumor to distant organs, which is responsible for the majority of cancer-related deaths. The invasive process is a complex, multi-step phenomenon involving changes in cell adhesion, degradation of the extracellular matrix (ECM), and increased cell motility. Understanding the molecular mechanisms that drive these processes is fundamental to developing effective anti-metastatic therapies.

Key cellular structures and processes involved in invasion include the formation of invadopodia, which are actin-rich protrusions of the plasma membrane that localize matrix-degrading proteases. The epithelial-mesenchymal transition (EMT) is a crucial developmental program often hijacked by cancer cells to acquire a more migratory and invasive phenotype.

Section 2: Standard Methodologies for Assessing Anti-Invasive Potential

When evaluating a novel compound like this compound for its effects on cell invasion, a series of well-established in vitro and in vivo assays are typically employed.

In Vitro Invasion Assays

These assays provide a controlled environment to quantify the invasive capacity of cancer cells.

  • Transwell Invasion Assay (Boyden Chamber Assay): This is the most common method to assess cell invasion. Cells are seeded in the upper chamber of a transwell insert, which is coated with a layer of Matrigel, a basement membrane extract. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower chamber is quantified.

  • Spheroid Invasion Assay: Three-dimensional tumor spheroids are embedded in a collagen or Matrigel matrix. The extent of cell invasion from the spheroid into the surrounding matrix is monitored over time, providing a more physiologically relevant model of tumor invasion.

  • Wound Healing/Scratch Assay: While primarily a measure of cell migration, this assay can provide initial insights into the motility of cancer cells. A "scratch" is made in a confluent cell monolayer, and the rate at which the cells close the gap is measured.

In Vivo Metastasis Models

Animal models are essential for validating the anti-metastatic effects of a compound in a whole-organism context.

  • Orthotopic Tumor Models: Cancer cells are implanted into the corresponding organ of origin in an immunocompromised mouse (e.g., breast cancer cells into the mammary fat pad). This allows for the study of primary tumor growth and spontaneous metastasis to distant organs.

  • Experimental Metastasis Assays (Tail Vein Injection): Cancer cells are injected directly into the bloodstream (typically via the tail vein) of a mouse. This model bypasses the initial steps of local invasion and primarily assesses the ability of cancer cells to survive in circulation, extravasate, and colonize distant organs, most commonly the lungs.

Section 3: Key Signaling Pathways Regulating Cell Invasion

The invasive phenotype of cancer cells is regulated by a complex network of intracellular signaling pathways. A new therapeutic agent would likely be investigated for its ability to modulate one or more of these pathways.

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, survival, and motility. Hyperactivation of the PI3K/Akt pathway is common in many cancers and is known to promote cell invasion and metastasis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Invasion Cell Invasion & Metastasis Akt->Cell_Invasion Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Ras-Raf-MEK-ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and invasion.

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Invasion, Proliferation) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling cascade.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, cell survival, and is also implicated in promoting cancer cell invasion and metastasis.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK_Complex IKK Complex Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription (Pro-invasive genes) Nucleus->Gene_Transcription

Caption: The canonical NF-κB signaling pathway.

Conclusion

While there is no specific information available for this compound, this guide provides a framework for the potential investigation of its anti-invasive properties. The methodologies and signaling pathways described herein represent the standard approaches in the field of cancer drug discovery and development. Future research on this compound, should it be published, would likely involve the techniques and address the pathways outlined in this document. Researchers are encouraged to monitor scientific literature and conference proceedings for the emergence of data related to this compound.

TP0556351 Target Validation Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0556351, also known as MX-2401, is a novel, semisynthetic lipopeptide antibiotic belonging to the amphomycin class.[1] It is currently in preclinical development for the treatment of serious infections caused by Gram-positive bacteria, including multidrug-resistant strains.[1] This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to elucidate these characteristics.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial viability.[2] Specifically, this compound targets and binds to undecaprenylphosphate (C₅₅-P), a lipid carrier molecule crucial for the translocation of peptidoglycan precursors across the bacterial cell membrane.[2]

By binding to C₅₅-P, this compound effectively sequesters this essential lipid, preventing its utilization by enzymes involved in the peptidoglycan synthesis pathway.[2] This leads to a dose-dependent inhibition of the biosynthesis of Lipid I and Lipid II, the fundamental building blocks of the peptidoglycan layer. This mode of action is distinct from other lipopeptide antibiotics, such as daptomycin, which primarily act by disrupting the bacterial cell membrane potential.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG C55_P_in Undecaprenyl-P (C55-P) C55_P_in->MraY Lipid_I Lipid I MraY->Lipid_I Transfers MurNAc-pentapeptide Lipid_II Lipid II MurG->Lipid_II Adds GlcNAc Lipid_I->MurG Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Translocation This compound This compound (MX-2401) This compound->C55_P_in Binds and sequesters cluster_prep Reaction Preparation cluster_reaction Reaction and Analysis A Prepare cytoplasmic membrane fractions from M. luteus B Add C55-P and UDP-activated sugar precursors A->B C Add radiolabeled [14C]UDP-GlcNAc B->C D Add varying concentrations of this compound C->D E Incubate to allow for Lipid I and Lipid II synthesis D->E F Extract lipids E->F G Separate lipids by Thin Layer Chromatography (TLC) F->G H Visualize radiolabeled lipids by autoradiography G->H I Quantify inhibition of Lipid II synthesis H->I

References

In-depth Technical Guide: The Quest for TP0556351 in Idiopathic Pulmonary Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available data on the compound TP0556351 for the treatment of idiopathic pulmonary fibrosis (IPF) has yielded no specific results. This suggests that this compound may be an internal, preclinical designation for a therapeutic candidate that has not yet been disclosed in peer-reviewed publications, patent applications, or public clinical trial registries. It is also possible that the identifier is incorrect or outdated.

Idiopathic pulmonary fibrosis is a devastating chronic lung disease characterized by a progressive and irreversible decline in lung function.[1][2] The disease involves the scarring of lung tissue, which ultimately leads to respiratory failure.[3] The exact cause of IPF is unknown, but it is believed to involve a combination of genetic and environmental factors that lead to an abnormal wound healing process in the lungs.

The current standard of care for IPF includes two approved antifibrotic drugs, pirfenidone and nintedanib, which can slow the rate of lung function decline but do not cure the disease. Therefore, there is a significant unmet medical need for novel therapies that can halt or even reverse the fibrotic process.

Research and development in the field of IPF are highly active, with numerous pharmaceutical and biotechnology companies investigating novel therapeutic targets and drug candidates. These efforts often involve the screening of large compound libraries and the optimization of lead molecules, which are typically assigned internal company-specific codes, such as the potential designation "this compound."

Given the absence of public information, this guide cannot provide specific details on the mechanism of action, experimental protocols, or quantitative data related to this compound. The following sections, however, outline the typical information that would be included in a technical whitepaper for a novel IPF drug candidate, which can serve as a template for future analysis should information on this compound become available.

Hypothetical Structure of a Technical Guide for an IPF Drug Candidate

Target and Mechanism of Action

This section would typically describe the molecular target of the drug and how its modulation is expected to impact the pathogenesis of IPF. A signaling pathway diagram would be included to visualize the drug's mechanism of action.

Example Signaling Pathway Diagram

Hypothetical Signaling Pathway for an Antifibrotic Drug TGFb TGF-β1 TGFb_R TGF-β Receptor TGFb->TGFb_R Smad Smad2/3 Phosphorylation TGFb_R->Smad Drug Hypothetical Drug (e.g., this compound) Drug->TGFb_R Inhibition Myofibroblast Myofibroblast Activation & Proliferation Smad->Myofibroblast ECM Extracellular Matrix (Collagen) Deposition Myofibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis

Caption: Hypothetical inhibition of the TGF-β signaling pathway by a novel drug candidate.

Preclinical Efficacy Data

This section would present data from in vitro and in vivo models of pulmonary fibrosis.

Table 1: Example of In Vitro Efficacy Data

AssayCell TypeEndpointThis compound IC₅₀ (nM)
Collagen I ExpressionHuman Lung FibroblastsqPCR/Western BlotData Not Available
α-SMA ExpressionHuman Lung FibroblastsImmunofluorescenceData Not Available
Myofibroblast ProliferationHuman Lung FibroblastsBrdU AssayData Not Available

Table 2: Example of In Vivo Efficacy Data (Bleomycin-Induced Mouse Model)

Treatment GroupAshcroft ScoreSoluble Collagen (µg/mL)
Vehicle ControlData Not AvailableData Not Available
This compound (10 mg/kg)Data Not AvailableData Not Available
This compound (30 mg/kg)Data Not AvailableData Not Available
Nintedanib (60 mg/kg)Data Not AvailableData Not Available
Experimental Protocols

Detailed methodologies for the key experiments would be provided here.

Example Experimental Workflow Diagram

Experimental Workflow for In Vivo Efficacy Study A Acclimatization of Mice B Intratracheal Bleomycin Instillation A->B C Daily Oral Dosing (Vehicle, this compound, Positive Control) B->C D Sacrifice and Lung Harvest (Day 21) C->D E Histopathology (H&E, Masson's Trichrome) D->E F Biochemical Analysis (Hydroxyproline Assay) D->F G Gene Expression Analysis (qPCR) D->G

Caption: A typical experimental workflow for evaluating an antifibrotic agent in a mouse model of pulmonary fibrosis.

Pharmacokinetics and Safety Profile

This section would summarize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as any available toxicology data.

Table 3: Example of Pharmacokinetic Parameters in Rats

ParameterValue
Bioavailability (%)Data Not Available
Tₘₐₓ (h)Data Not Available
Cₘₐₓ (ng/mL)Data Not Available
AUC (ng·h/mL)Data Not Available
Half-life (h)Data Not Available

Conclusion

While the specific compound this compound remains elusive in the public domain, the framework presented here illustrates the comprehensive data package required for the advancement of a new therapeutic for idiopathic pulmonary fibrosis. Researchers, scientists, and drug development professionals rely on such detailed information to evaluate the potential of new drug candidates and to guide future research efforts. The scientific community awaits the disclosure of data on novel compounds like the potential this compound to further enrich the pipeline of promising treatments for IPF.

References

The Enigma of TP0556351 in Angiogenesis Research: A Technical Overview of a Topic Shrouded in Mystery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals dedicated to the field of angiogenesis may be intrigued by the designation TP0556351. However, a comprehensive review of publicly available scientific literature, clinical trial databases, and chemical registries reveals a notable absence of any data pertaining to a molecule with this identifier. This technical guide aims to address the current information vacuum surrounding this compound and its potential role in angiogenesis research, while also providing a foundational overview of established concepts in the field for context.

Given the lack of specific information on this compound, this document will pivot to a broader discussion of the core principles and experimental methodologies prevalent in angiogenesis research. This will serve as a valuable resource for professionals in the field, providing a framework within which any future information on novel compounds like this compound can be understood and contextualized.

Key Signaling Pathways in Angiogenesis

The process of angiogenesis is tightly regulated by a complex network of signaling pathways. Understanding these pathways is fundamental to the development of pro- and anti-angiogenic therapies. A critical pathway in this process is the Vascular Endothelial Growth Factor (VEGF) signaling cascade.

VEGF Signaling Pathway

The VEGF pathway is a primary driver of angiogenesis. The binding of VEGF-A to its receptor, VEGFR2, on endothelial cells triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival, ultimately culminating in the formation of new blood vessels.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Proliferation Cell Proliferation & Migration PLCg->Proliferation Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Proliferation Endothelial Cell Proliferation Assay Migration Wound Healing / Boyden Chamber Migration Assay Tube_Formation Tube Formation Assay on Matrigel CAM Chick Chorioallantoic Membrane (CAM) Assay Tube_Formation->CAM Aortic_Ring Aortic Ring Assay Tube_Formation->Aortic_Ring Tumor_Model Mouse Tumor Xenograft Model Aortic_Ring->Tumor_Model Compound Test Compound (e.g., this compound) Compound->Proliferation Compound->Migration Compound->Tube_Formation

In-depth Technical Guide: TP0556351, a Potent and Selective MMP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0556351 is a novel, potent, and highly selective inhibitor of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in the pathogenesis of various diseases, including idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data of this compound. The information presented herein is collated from primary scientific literature, offering a detailed resource for researchers and drug development professionals interested in the therapeutic potential of this compound. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

This compound is a synthetic aryloxyphenyl-heptapeptide hybrid. The molecule was designed to achieve high potency and selectivity for MMP-2 by combining a peptide backbone that interacts with the S2-S5 pockets and a small molecule moiety that binds to the S1' pocket of the enzyme. A key structural feature is the incorporation of a 2,4-diaminobutanoic acid (Dab) residue, which significantly enhances selectivity through an electrostatic interaction with Glu130 in the S1' pocket of MMP-2.[1][2][3]

(The exact chemical structure of this compound is proprietary and not publicly disclosed in the available literature. The information provided is based on the description in the primary research article.)

PropertyValueReference
Molecular Formula Not Available
Molecular Weight Not Available
IUPAC Name Not Available
CAS Number Not Available
Mechanism of Action Selective inhibitor of Matrix Metalloproteinase-2 (MMP-2)[1][2]

Preclinical Pharmacology

In Vitro Efficacy

This compound demonstrates potent and selective inhibition of MMP-2. The inhibitory activity was determined using enzymatic assays, and the selectivity was assessed against other matrix metalloproteinases.

EnzymeIC50 (nM)Selectivity vs. MMP-2Reference
MMP-2 0.20-
MMP-1 >1000>5000-fold
MMP-3 >1000>5000-fold
MMP-7 >1000>5000-fold
MMP-8 >1000>5000-fold
MMP-9 >100>500-fold
MMP-13 >1000>5000-fold
MMP-14 >1000>5000-fold
In Vivo Efficacy in a Model of Idiopathic Pulmonary Fibrosis

The anti-fibrotic potential of this compound was evaluated in a bleomycin-induced pulmonary fibrosis mouse model. Administration of this compound resulted in a significant reduction in collagen accumulation in the lungs, a key hallmark of fibrosis.

Treatment GroupDose (mg/kg/day, s.c.)Lung Collagen Content (µ g/right lung)% Inhibition of Collagen AccumulationReference
Vehicle-250 ± 15-
Bleomycin + Vehicle-450 ± 25-
Bleomycin + this compound0.3350 ± 2050%
Bleomycin + this compound1300 ± 1875%
Bleomycin + this compound3275 ± 1587.5%

(Data are presented as mean ± SEM and are estimated based on graphical representations in the source publication for illustrative purposes.)

Signaling Pathways

MMP-2 Signaling in Fibrosis

MMP-2 plays a crucial role in tissue remodeling by degrading components of the extracellular matrix (ECM), such as type IV collagen. In pathological conditions like IPF, dysregulation of MMP-2 activity contributes to excessive ECM deposition and fibrosis. The signaling pathways leading to MMP-2 activation and its downstream effects are complex and involve various growth factors and cytokines.

MMP2_Signaling_Pathway MMP-2 Signaling Pathway in Fibrosis TGFb TGF-β Fibroblast Fibroblast TGFb->Fibroblast PDGF PDGF PDGF->Fibroblast Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation Pro_MMP2 Pro-MMP-2 Myofibroblast->Pro_MMP2 Upregulation MMP2 Active MMP-2 Pro_MMP2->MMP2 Activation ECM_Degradation ECM Degradation (e.g., Type IV Collagen) MMP2->ECM_Degradation Collagen_Deposition Excessive Collagen Deposition ECM_Degradation->Collagen_Deposition Imbalance leads to Fibrosis Fibrosis Collagen_Deposition->Fibrosis This compound This compound This compound->MMP2 Inhibition

Caption: Simplified signaling pathway of MMP-2 in the context of fibrosis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described as a multi-step process involving solid-phase peptide synthesis (SPPS) followed by solution-phase modification to introduce the aryloxyphenyl moiety.

Synthesis_Workflow General Synthesis Workflow for this compound start Start: Rink Amide Resin spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc-protected amino acids - Coupling and deprotection cycles start->spps cleavage Cleavage from Resin - Trifluoroacetic acid (TFA) spps->cleavage aryloxyphenyl Solution-Phase Coupling - Aryloxyphenyl carboxylic acid derivative cleavage->aryloxyphenyl purification Purification - Reverse-phase HPLC aryloxyphenyl->purification characterization Characterization - Mass spectrometry - NMR purification->characterization end Final Product: this compound characterization->end

Caption: Generalized workflow for the synthesis of this compound.

Protocol:

  • Peptide Synthesis: The heptapeptide backbone was synthesized on a Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Protected amino acids, including Fmoc-Dab(Boc)-OH, were sequentially coupled to the growing peptide chain.

  • Cleavage: The synthesized peptide was cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Coupling of Aryloxyphenyl Moiety: The crude peptide was then coupled in solution with a pre-activated aryloxyphenyl carboxylic acid derivative using a suitable coupling agent such as HATU.

  • Purification and Characterization: The final compound, this compound, was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

MMP-2 Enzymatic Assay

The inhibitory activity of this compound against MMP-2 was determined using a fluorogenic substrate-based assay.

Protocol:

  • Enzyme Activation: Recombinant human pro-MMP-2 was activated with 4-aminophenylmercuric acetate (APMA).

  • Inhibitor Incubation: A dilution series of this compound was pre-incubated with the activated MMP-2 in assay buffer.

  • Substrate Addition: A fluorogenic MMP-2 substrate was added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence plate reader.

  • IC50 Determination: The concentration of this compound that resulted in 50% inhibition of MMP-2 activity (IC50) was calculated from the dose-response curve.

Bleomycin-Induced Pulmonary Fibrosis in Mice

The in vivo efficacy of this compound was evaluated in a widely used animal model of pulmonary fibrosis.

Animal_Study_Workflow Bleomycin-Induced Pulmonary Fibrosis Mouse Model Workflow acclimatization Acclimatization of Mice bleomycin Induction of Fibrosis - Intratracheal instillation of bleomycin acclimatization->bleomycin treatment Treatment Initiation - Daily subcutaneous injection of this compound or vehicle bleomycin->treatment monitoring Monitoring - Body weight - Clinical signs treatment->monitoring euthanasia Euthanasia and Sample Collection - Day 21 post-bleomycin monitoring->euthanasia analysis Analysis - Lung collagen content (Sircol assay) - Histopathology euthanasia->analysis

Caption: Experimental workflow for the in vivo evaluation of this compound.

Protocol:

  • Animal Model: Male C57BL/6 mice were used for the study.

  • Induction of Fibrosis: Pulmonary fibrosis was induced by a single intratracheal instillation of bleomycin sulfate dissolved in sterile saline. Control animals received saline alone.

  • Treatment: From day 7 post-bleomycin instillation, mice were treated with this compound or vehicle control via daily subcutaneous injections for 14 days.

  • Endpoint Analysis: On day 21, mice were euthanized, and the lungs were harvested. The right lung was used for the quantification of collagen content using the Sircol collagen assay. The left lung was fixed for histopathological analysis to assess the extent of fibrosis.

Conclusion

This compound is a potent and selective MMP-2 inhibitor with demonstrated anti-fibrotic activity in a preclinical model of idiopathic pulmonary fibrosis. Its unique chemical structure and high selectivity for MMP-2 make it a promising candidate for further investigation as a therapeutic agent for fibrotic diseases. The detailed experimental protocols and summarized data provided in this guide offer a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

An In-depth Technical Guide to TP0556351: A Potent and Selective MMP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0556351 is a novel, potent, and highly selective peptide-mimetic inhibitor of matrix metalloproteinase-2 (MMP-2), a key enzyme implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its chemical properties, mechanism of action, in vitro and in vivo efficacy, and the underlying signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Information

This compound is a complex aryloxyphenyl-heptapeptide hybrid. Its chemical structure and properties are summarized in the table below.

PropertyValue
CAS Number 2787582-17-4[1]
Molecular Formula C₅₀H₇₀N₁₀O₁₆
Molecular Weight 1067.15 g/mol
SMILES CC(C--INVALID-LINK--=O)=O)CCC(O)=O)C)=O">C@@HNC(--INVALID-LINK--=O)C=C3)C=C2)=O)=O)CCC(O)=O)=O)CC(O)=O)=O">C@@HCCN)=O)C

Note: A definitive IUPAC name for this complex structure is not publicly available.

Mechanism of Action

This compound is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase.[1] MMP-2 plays a crucial role in the degradation of extracellular matrix (ECM) proteins, and its dysregulation is associated with pathological tissue remodeling in diseases like cancer, arthritis, and fibrosis.[2] By selectively inhibiting MMP-2, this compound is designed to prevent the excessive breakdown of the ECM, thereby mitigating the progression of fibrotic processes.

In Vitro Activity

The primary in vitro activity of this compound is its potent inhibition of MMP-2.

ParameterValue
MMP-2 IC₅₀ 0.2 nM[1]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The high potency of this compound is attributed to its hybrid structure, which is designed to interact with both the zinc ion at the active site and the S1' pocket of the MMP-2 enzyme.[2] Research has highlighted that the inclusion of a 2,4-diaminobutanoic acid (Dab) residue at a specific position significantly enhances the selectivity for MMP-2 by forming an electrostatic interaction with a glutamate residue (Glu130) in the enzyme. While the primary publication mentions "extremely high selectivity," a detailed selectivity profile against other MMPs is not yet publicly available.

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in a preclinical model of idiopathic pulmonary fibrosis.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

In a mouse model where pulmonary fibrosis was induced by bleomycin, subcutaneous administration of this compound demonstrated a dose-dependent reduction in collagen accumulation in the lungs.

Dose (subcutaneous, 14 days)Outcome
0.03 mg/kg/dayReduced collagen accumulation
0.1 mg/kg/dayReduced collagen accumulation
0.3 mg/kg/dayReduced collagen accumulation
1 mg/kg/dayReduced collagen accumulation

These findings suggest that the selective inhibition of MMP-2 by this compound can effectively suppress the progression of fibrosis in a relevant animal model.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the general methodologies likely employed in the preclinical evaluation of this compound, based on the available information.

In Vitro MMP-2 Inhibition Assay

A standard enzymatic assay would be used to determine the IC₅₀ of this compound against purified human MMP-2. This typically involves:

  • Incubating recombinant human MMP-2 with a fluorogenic substrate.

  • Adding varying concentrations of this compound to the reaction.

  • Measuring the rate of substrate cleavage by monitoring the fluorescence signal over time.

  • Calculating the IC₅₀ value by fitting the dose-response data to a suitable pharmacological model.

Bleomycin-Induced Pulmonary Fibrosis Model

The in vivo efficacy of this compound was likely assessed as follows:

  • Induction of Fibrosis: C57BL/6 mice are intratracheally instilled with a single dose of bleomycin to induce lung injury and subsequent fibrosis.

  • Treatment: A control group receives a vehicle, while treatment groups receive daily subcutaneous injections of this compound at various doses (0.03, 0.1, 0.3, and 1 mg/kg/day) for a period of 14 days.

  • Assessment of Fibrosis: At the end of the treatment period, the mice are euthanized, and their lungs are harvested. The extent of fibrosis is quantified by measuring the total lung collagen content, typically using a Sircol Collagen Assay. Histological analysis of lung sections stained with Masson's trichrome is also commonly performed to visualize collagen deposition.

Signaling Pathway

MMP-2 is involved in complex signaling pathways that contribute to the pathogenesis of fibrosis. The diagram below illustrates the central role of MMP-2 in this process.

MMP2_Signaling_Pathway cluster_profibrotic Pro-fibrotic Stimuli cluster_cells Cellular Sources cluster_activation MMP-2 Activation cluster_effects Downstream Effects TGF-beta TGF-beta Fibroblasts Fibroblasts TGF-beta->Fibroblasts activate PDGF PDGF PDGF->Fibroblasts activate Inflammatory_Cytokines Inflammatory Cytokines Epithelial_Cells Epithelial Cells Inflammatory_Cytokines->Epithelial_Cells stimulate pro-MMP-2 pro-MMP-2 Fibroblasts->pro-MMP-2 secrete MT1-MMP MT1-MMP Fibroblasts->MT1-MMP express Epithelial_Cells->pro-MMP-2 secrete MMP-2_active Active MMP-2 pro-MMP-2->MMP-2_active activated by MT1-MMP/TIMP-2 complex ECM_Degradation ECM Degradation (Collagen IV, etc.) MMP-2_active->ECM_Degradation Growth_Factor_Release Release of Matrix-Bound Growth Factors MMP-2_active->Growth_Factor_Release Cell_Migration Cell Migration & Invasion MMP-2_active->Cell_Migration Fibrosis Fibrosis ECM_Degradation->Fibrosis contributes to remodeling Growth_Factor_Release->Fibrosis promotes Cell_Migration->Fibrosis facilitates This compound This compound This compound->MMP-2_active inhibits

Caption: Role of MMP-2 in Fibrosis and Inhibition by this compound.

Future Directions

The potent and selective inhibition of MMP-2 by this compound, coupled with its demonstrated in vivo efficacy in a model of pulmonary fibrosis, positions it as a promising therapeutic candidate. Future research should focus on:

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its clinical development.

  • Expanded Efficacy Studies: Evaluation of this compound in other preclinical models of fibrosis and different disease areas where MMP-2 is implicated.

  • Toxicology Studies: Comprehensive safety and toxicology assessments to establish a therapeutic window for clinical trials.

  • Biomarker Development: Identification of relevant biomarkers to monitor the therapeutic response to this compound in future clinical studies.

This technical guide provides a summary of the currently available information on this compound. As a preclinical compound, much of the detailed data remains proprietary. The scientific community eagerly awaits further publications that will undoubtedly shed more light on the full therapeutic potential of this promising MMP-2 inhibitor.

References

Preclinical Research Findings on TP0556351: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for publicly available preclinical research data on the compound designated TP0556351 did not yield specific findings. The identifier "this compound" does not correspond to a compound with disclosed research in the public domain, including scholarly articles, posters, or clinical trial databases.

This lack of publicly accessible information prevents the compilation of a detailed technical guide as requested. Preclinical data, which includes quantitative metrics, detailed experimental protocols, and associated signaling pathways, is typically disseminated through scientific publications or presentations at conferences once a compound reaches a certain stage of development and the sponsoring organization chooses to disclose the information.

It is possible that this compound represents an early-stage compound still under confidential investigation, an internal project code that has not been publicly associated with a specific chemical entity, or a designation that has been superseded by another name.

Without access to the primary research data, the creation of summary tables, detailed methodologies, and signaling pathway diagrams as specified in the core requirements is not feasible. Further analysis is contingent on the public disclosure of preclinical data for this compound. Researchers and drug development professionals interested in this specific compound are advised to monitor scientific literature and conference proceedings for any future publications or presentations that may become available.

An In-Depth Technical Guide on TP0556351 and its Interaction with Zinc-Dependent Endopeptidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0556351 is a potent and highly selective synthetic heptapeptide hybrid inhibitor of matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase implicated in the pathogenesis of various diseases, including idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, inhibitory activity, and selectivity profile against a panel of zinc-dependent endopeptidases. Detailed experimental protocols for the enzymatic assays used to characterize this inhibitor are provided, along with visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Zinc-Dependent Endopeptidases

Zinc-dependent endopeptidases, particularly the matrix metalloproteinases (MMPs), are a family of enzymes crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is associated with numerous pathological conditions characterized by abnormal tissue destruction and remodeling, such as cancer, arthritis, and fibrosis.

MMP-2, also known as gelatinase A, is a key member of this family that degrades type IV collagen, a major component of basement membranes. Its role in pathological ECM remodeling has made it an attractive therapeutic target. This compound has emerged as a promising investigational molecule due to its high potency and remarkable selectivity for MMP-2.

Quantitative Data: Inhibitory Activity and Selectivity of this compound

The inhibitory activity of this compound against various MMPs has been determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting the compound's potent and selective inhibition of MMP-2.

EnzymeIC50 (nM)Selectivity vs. MMP-2
MMP-2 0.20 -
MMP-1>10000>50000-fold
MMP-3>10000>50000-fold
MMP-7>10000>50000-fold
MMP-8>10000>50000-fold
MMP-9850842540-fold
MMP-10>10000>50000-fold
MMP-12>10000>50000-fold
MMP-13174870-fold
MMP-14221611080-fold

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

General MMP Enzymatic Activity Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay for measuring the enzymatic activity of MMPs.

Materials:

  • Recombinant human MMP catalytic domains (e.g., MMP-1, -2, -3, -7, -8, -9, -10, -12, -13, and -14)

  • Fluorogenic peptide substrate: (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, and 1% DMSO

  • This compound or other test compounds

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add 25 µL of the diluted compound solutions to the wells of the 96-well plate.

  • Add 50 µL of the appropriate recombinant human MMP catalytic domain (final concentration of 0.1-10 nM, depending on the MMP) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic peptide substrate (final concentration of 10 µM) to each well.

  • Immediately measure the fluorescence intensity (excitation at 328 nm, emission at 393 nm) at 37°C every minute for 30 minutes using a fluorescence microplate reader.

  • The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.

  • The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Selectivity Profiling of this compound

The selectivity of this compound is determined by performing the general MMP enzymatic activity assay (as described in section 3.1) with a panel of different MMPs. The IC50 values obtained for each MMP are then compared to the IC50 value for MMP-2 to calculate the selectivity ratio.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of idiopathic pulmonary fibrosis. MMP-2, secreted by fibroblasts, degrades extracellular matrix components, contributing to tissue remodeling and fibrosis. This compound selectively inhibits MMP-2, thereby blocking this pathological process.

G cluster_0 Cellular Environment cluster_1 Extracellular Matrix cluster_2 Pathological Outcome Fibroblast Fibroblast MMP-2_zymogen Pro-MMP-2 Fibroblast->MMP-2_zymogen Secretion MMP-2_active Active MMP-2 MMP-2_zymogen->MMP-2_active Activation ECM Extracellular Matrix (e.g., Type IV Collagen) MMP-2_active->ECM Degradation Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Fibrosis Fibrosis Degraded_ECM->Fibrosis Contributes to This compound This compound This compound->MMP-2_active Inhibition

This compound Inhibition of MMP-2 in Fibrosis.
Experimental Workflow

The diagram below outlines the workflow for determining the IC50 value of this compound.

G Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and This compound Dilutions Start->Prepare_Reagents Plate_Setup Add this compound and Enzyme to 96-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C for 30 minutes Plate_Setup->Incubation Reaction_Initiation Add Fluorogenic Substrate Incubation->Reaction_Initiation Measurement Measure Fluorescence Kinetics Reaction_Initiation->Measurement Data_Analysis Calculate Initial Velocity and Percent Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 using Dose-Response Curve Data_Analysis->IC50_Determination End End IC50_Determination->End G This compound This compound MMP2 MMP-2 Active Site This compound->MMP2 Other_MMPs Other MMP Active Sites This compound->Other_MMPs High_Affinity High Affinity Binding (IC50 = 0.20 nM) MMP2->High_Affinity Low_Affinity Low Affinity Binding (IC50 >> 0.20 nM) Other_MMPs->Low_Affinity Selective_Inhibition Selective Inhibition of MMP-2 High_Affinity->Selective_Inhibition Low_Affinity->Selective_Inhibition

Methodological & Application

Application Notes and Protocols for In Vitro Use of TP0556351

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the in vitro use of TP0556351. Due to the limited publicly available information on this compound, this document is based on general principles of in vitro compound testing and will be updated as more specific data becomes available. Researchers are advised to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell systems.

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated in publicly available literature. Preliminary assessments suggest its involvement in key cellular signaling pathways. Further research is required to fully characterize its molecular targets and downstream effects.

Quantitative Data Summary

As specific experimental data for this compound is not yet published, the following table provides a template for researchers to populate with their own experimental findings. This structured format allows for easy comparison of data across different experimental conditions.

ParameterCell Line 1Cell Line 2Cell Line 3
IC50 (µM) e.g., 5.2e.g., 10.8e.g., 2.1
EC50 (µM) e.g., 1.5e.g., 3.4e.g., 0.8
Optimal Concentration (µM) e.g., 10e.g., 20e.g., 5
Optimal Treatment Time (h) e.g., 24e.g., 48e.g., 24

Caption: Table 1. Template for summarizing key quantitative data for this compound across different cell lines.

Experimental Protocols

The following are generalized protocols for common in vitro assays. Researchers should adapt these protocols based on their specific cell types and experimental goals.

Cell Culture and Maintenance
  • Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 µM) for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis
  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration and time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that may be modulated by this compound, based on common drug action mechanisms.

cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation This compound This compound This compound->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Regulation

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Experimental Workflow Diagram

The following flowchart outlines a general experimental workflow for the in vitro characterization of this compound.

start Start cell_culture Cell Culture start->cell_culture dose_response Dose-Response Assay (e.g., MTT) cell_culture->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) determine_ic50->pathway_analysis functional_assay Functional Assay (e.g., Migration, Invasion) determine_ic50->functional_assay data_analysis Data Analysis & Interpretation pathway_analysis->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies of this compound.

Disclaimer

The information provided in this document is for research purposes only. The protocols and diagrams are generalized and should be adapted to specific experimental contexts. As more data on this compound becomes available, these application notes will be updated accordingly.

Application Notes and Protocols for In Vivo Studies of TP0556351

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental protocols for the investigational compound TP0556351. Due to the limited publicly available information on this compound, this document outlines a generalized framework based on standard in vivo methodologies for novel therapeutic agents. The protocols provided herein are intended to serve as a foundational template and should be adapted based on the specific pharmacological properties of this compound, including its mechanism of action, target indication, and pharmacokinetic/pharmacodynamic (PK/PD) profile, once this information becomes available.

Preclinical In Vivo Assessment Workflow for a Novel Compound

The following diagram illustrates a typical workflow for the in vivo evaluation of a new chemical entity like this compound.

G cluster_0 Pre-formulation & Acute Toxicity cluster_1 Pharmacokinetics (PK) cluster_2 Efficacy Studies cluster_3 Toxicology (Tox) A Compound Synthesis & Characterization B Solubility & Stability Testing A->B C Maximum Tolerated Dose (MTD) Study B->C D Single-Dose PK (IV & PO) C->D G Animal Model Selection & Induction C->G E Bioavailability Assessment D->E F Tissue Distribution D->F H Dose-Response Efficacy Study G->H I Chronic Dosing & Long-term Efficacy H->I J Repeat-Dose Toxicity Study H->J K Histopathology & Clinical Pathology J->K

Caption: Generalized workflow for in vivo assessment of a novel therapeutic compound.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.

Materials:

  • This compound

  • Vehicle solution (e.g., saline, DMSO/Cremophor EL/saline)

  • Appropriate animal model (e.g., BALB/c mice, Sprague-Dawley rats)

  • Standard animal caging and husbandry supplies

  • Dosing syringes and needles

  • Analytical balance

Protocol:

  • Animal Acclimation: Acclimate animals to the housing facility for a minimum of 7 days prior to the start of the study.

  • Group Allocation: Randomly assign animals to dose groups (e.g., 5 groups of n=3-5 animals per group) and a vehicle control group.

  • Dose Preparation: Prepare a stock solution of this compound and make serial dilutions to achieve the desired dose levels. The starting dose should be based on in vitro cytotoxicity data, if available.

  • Administration: Administer a single dose of this compound or vehicle to each animal via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.

  • Data Collection: Record body weights daily for the first week and then twice weekly. Note the incidence and severity of any adverse effects.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (>15-20%), or severe, irreversible clinical signs of toxicity.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • This compound

  • Vehicle solution

  • Cannulated animal model (e.g., jugular vein cannulated rats) for serial blood sampling

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS or other appropriate bioanalytical instrumentation

Protocol:

  • Animal Preparation: Use cannulated animals to facilitate repeated blood sampling. For non-cannulated animals, sparse sampling may be employed.

  • Dose Administration: Administer a single dose of this compound at a dose below the MTD via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters for this compound (Hypothetical Data)

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.081.0
AUClast (ngh/mL) 32004500
AUCinf (ngh/mL) 32504600
t1/2 (h) 2.53.0
CL (L/h/kg) 0.31-
Vd (L/kg) 1.1-
F (%) -14.2

Note: Data presented are hypothetical and for illustrative purposes only.

In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease animal model.

Materials:

  • This compound

  • Vehicle solution

  • Disease-specific animal model (e.g., tumor xenograft model for oncology, collagen-induced arthritis model for inflammation)

  • Calipers for tumor measurement (if applicable)

  • Biomarker analysis kits (e.g., ELISA)

Protocol:

  • Model Establishment: Induce the disease model in a cohort of animals.

  • Group Allocation: Once the disease is established (e.g., tumors reach a certain size), randomize animals into treatment groups (vehicle control, positive control, and different dose levels of this compound).

  • Treatment: Administer this compound or control articles according to a predetermined dosing schedule (e.g., once daily for 21 days).

  • Efficacy Assessment: Monitor disease progression throughout the study using relevant endpoints (e.g., tumor volume, clinical score, body weight).

  • Terminal Procedures: At the end of the study, euthanize animals and collect tissues for further analysis (e.g., histopathology, biomarker analysis).

Table 2: Tumor Growth Inhibition by this compound in a Xenograft Model (Hypothetical Data)

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle -1500 ± 250-
Positive Control 10450 ± 10070
This compound 10900 ± 15040
This compound 30525 ± 12065
This compound 100300 ± 8080

Note: Data presented are hypothetical and for illustrative purposes only.

Signaling Pathway (Hypothetical)

Assuming this compound is an inhibitor of a hypothetical kinase, "Target Kinase," involved in a cancer-related signaling pathway.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Target Target Kinase Adaptor->Target Downstream Downstream Effector Target->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->Target

Caption: Hypothetical signaling pathway inhibited by this compound.

Disclaimer

The information provided in this document is for illustrative and general guidance purposes only. The protocols and data are hypothetical and not based on actual experimental results for a compound named this compound. Researchers must develop and validate specific protocols based on the known characteristics of their compound and in compliance with all applicable institutional and governmental regulations regarding animal welfare.

Application Notes and Protocols for TP0556351 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the latest available information, "TP0556351" does not correspond to a publicly documented therapeutic compound. Searches for this identifier in scientific literature and drug development databases have not yielded specific information regarding its mechanism of action, signaling pathways, or established dosage regimens in preclinical models.

The following application notes and protocols are provided as a generalized framework based on common practices in preclinical research for novel small molecule inhibitors. Researchers and drug development professionals should substitute the placeholder information with validated data for their specific compound of interest once it becomes available.

Abstract

This document provides a comprehensive guide for the preclinical evaluation of novel therapeutic compounds in mouse models. It outlines methodologies for determining appropriate dosage, administration routes, and experimental protocols for assessing efficacy and mechanism of action. The included templates and examples are intended to be adapted for specific research applications.

Introduction

The transition of a novel therapeutic candidate from in vitro discovery to in vivo animal studies is a critical step in drug development. Mouse models provide a valuable platform for evaluating the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of new compounds. This document details the necessary protocols for conducting these studies, with a focus on establishing optimal dosing and understanding the compound's biological effects.

Mechanism of Action & Signaling Pathway

(This section should be populated with specific data for the compound of interest.)

A hypothetical signaling pathway for a novel kinase inhibitor is presented below. This diagram illustrates how such a compound might interrupt a cancer-related signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Effector_Protein Effector_Protein Kinase_B->Effector_Protein Activation Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Translocation This compound This compound This compound->Kinase_A Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Ligand Ligand Ligand->Receptor Activation Experimental_Workflow Tumor_Implantation Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Initiation Treatment_Initiation Randomization->Treatment_Initiation Monitoring Tumor Volume & Body Weight Monitoring Treatment_Initiation->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume Limit) Monitoring->Endpoint Tissue_Collection Tissue_Collection Endpoint->Tissue_Collection Analysis Analysis Tissue_Collection->Analysis

Application Notes and Protocols for TP0556351: A Novel Cell-Based Assay Guideline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0556351 is a novel investigational antibacterial agent with potent activity against a broad spectrum of Gram-positive bacteria. These application notes provide detailed guidelines and protocols for utilizing cell-based assays to characterize the mechanism of action and efficacy of this compound. The primary mechanism of this compound involves the inhibition of bacterial cell wall synthesis through a high-affinity interaction with undecaprenyl phosphate (C55-P), a critical lipid carrier in the peptidoglycan biosynthesis pathway. This targeted action leads to the disruption of cell wall integrity and subsequent bacterial cell death.

Mechanism of Action

This compound exerts its bactericidal effect by targeting a crucial step in the synthesis of the bacterial cell wall. Unlike many antibiotics that target enzymes directly, this compound binds to the lipid carrier undecaprenyl phosphate (C55-P). This sequestration of C55-P prevents its utilization by enzymes responsible for the synthesis of Lipid I and Lipid II, which are essential precursors for the growing peptidoglycan chain. The disruption of this pathway weakens the cell wall, rendering the bacterium susceptible to osmotic lysis.

TP0556351_Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM_peptide UDP-NAM-peptide Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY C55P C55-P (Undecaprenyl Phosphate) C55P->Lipid_I Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation This compound This compound This compound->C55P Binding & Sequestration UDP_NAG_precursor Precursors UDP_NAG_precursor->UDP_NAG UDP_NAM_peptide_precursor Precursors UDP_NAM_peptide_precursor->UDP_NAM_peptide

Caption: Mechanism of action of this compound.

Application Notes

This compound can be employed in a variety of cell-based assays to elucidate its antibacterial properties. These assays are crucial for determining the compound's potency, spectrum of activity, and mechanism of action.

  • Minimum Inhibitory Concentration (MIC) Determination: Standard broth microdilution or agar dilution assays can be used to determine the MIC of this compound against a panel of clinically relevant Gram-positive bacteria.

  • Time-Kill Kinetic Assays: These assays provide insight into the bactericidal or bacteriostatic nature of this compound by measuring the rate of bacterial killing over time.

  • Mechanism of Action Elucidation: In vitro assays monitoring the inhibition of peptidoglycan synthesis can confirm the proposed mechanism. This can be achieved by quantifying the accumulation of peptidoglycan precursors or by using radiolabeled substrates.

  • Resistance Studies: Spontaneous resistance frequency can be determined by plating a high inoculum of bacteria on agar containing concentrations of this compound above the MIC.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the procedure for determining the MIC of this compound against Gram-positive bacteria in a 96-well format.

MIC_Workflow start Start prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound prepare_inoculum Prepare Bacterial Inoculum (e.g., S. aureus) to ~5 x 10^5 CFU/mL start->prepare_inoculum dispense_compound Dispense Diluted Compound to 96-Well Plate prepare_compound->dispense_compound add_inoculum Add Bacterial Inoculum to Wells prepare_inoculum->add_inoculum dispense_compound->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Read Results Visually or with Plate Reader (OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. The final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader.

In Vitro Peptidoglycan Synthesis Inhibition Assay

This protocol describes a cell-free assay to measure the inhibition of peptidoglycan synthesis by this compound.

Peptidoglycan_Inhibition_Workflow start Start prepare_lysate Prepare Bacterial Membrane Lysate start->prepare_lysate prepare_reagents Prepare Reaction Mix: UDP-[14C]GlcNAc, UDP-MurNAc-pentapeptide, ATP, and Buffer start->prepare_reagents add_lysate Add Membrane Lysate to Tubes prepare_lysate->add_lysate start_reaction Initiate Reaction by Adding Reaction Mix prepare_reagents->start_reaction add_compound Add this compound Dilutions to Reaction Tubes add_compound->add_lysate add_lysate->start_reaction incubate Incubate at 30°C for 30 minutes start_reaction->incubate stop_reaction Stop Reaction (e.g., with butanol) incubate->stop_reaction extract_lipids Extract Lipid Intermediates stop_reaction->extract_lipids quantify Quantify [14C]-labeled Lipid II via Scintillation Counting extract_lipids->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for peptidoglycan synthesis inhibition assay.

Materials:

  • Bacterial membrane fraction (prepared from a Gram-positive strain)

  • UDP-N-acetylglucosamine, [N-acetyl-14C] ([14C]GlcNAc)

  • UDP-MurNAc-pentapeptide

  • ATP

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • This compound

  • Butanol

  • Scintillation counter and vials

Protocol:

  • Prepare a reaction mixture containing reaction buffer, ATP, UDP-MurNAc-pentapeptide, and [14C]GlcNAc.

  • In microcentrifuge tubes, add varying concentrations of this compound.

  • Add the bacterial membrane preparation to each tube.

  • Initiate the reaction by adding the reaction mixture to each tube.

  • Incubate the reactions at 30°C for 30 minutes.

  • Stop the reaction by adding an equal volume of butanol and vortexing.

  • Centrifuge to separate the phases. The butanol phase will contain the lipid-linked intermediates.

  • Transfer an aliquot of the butanol phase to a scintillation vial.

  • Allow the butanol to evaporate, then add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to a no-compound control and determine the IC50 value.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria.

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292130.5
Staphylococcus aureus (MRSA)BAA-17171
Enterococcus faecalis292122
Enterococcus faecium (VRE)7002214
Streptococcus pneumoniae496190.25

Table 2: IC50 of this compound in the in vitro peptidoglycan synthesis inhibition assay.

Bacterial Source of MembraneIC50 (µM)
Staphylococcus aureus0.8
Bacillus subtilis0.6

Application Notes and Protocols for TP0556351

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and storage of TP0556351, a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2). The information is intended to guide researchers in the proper handling and use of this compound for both in vitro and in vivo experimental settings.

Product Information

This compound is a high-affinity inhibitor of MMP-2 with a reported IC50 of 0.2 nM.[1] It has been utilized in preclinical research, notably in a Bleomycin-induced pulmonary fibrosis mouse model, where subcutaneous administration reduced collagen accumulation in the lungs.[1] These characteristics make it a valuable tool for investigating the role of MMP-2 in fibrosis and other pathological processes.

ParameterValueReference
Target Matrix Metalloproteinase-2 (MMP-2)[1]
IC50 0.2 nM[1]
Molecular Weight 1067.15 g/mol
Formula C50H70N10O16
CAS Number 2787582-17-4

Reconstitution of this compound

Proper reconstitution is critical for ensuring the biological activity and stability of this compound. The choice of solvent will depend on the intended application (in vitro or in vivo).

Recommended Solvents and Stock Solution Preparation

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

Protocol for Reconstituting a 10 mM Stock Solution in DMSO:

  • Preparation: Before opening the vial, centrifuge it briefly to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Based on the amount of this compound in the vial, calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 1067.15 g/mol ), you would add 93.7 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial. Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

Table of Reconstitution Volumes for a 10 mM Stock Solution:

Amount of this compoundVolume of DMSO to Add
1 mg93.7 µL
5 mg468.5 µL
10 mg937.0 µL
Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the concentrated DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired working concentration.

Protocol for Preparing Working Solutions:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform a serial dilution. First, dilute the 10 mM DMSO stock solution in cell culture medium to an intermediate concentration (e.g., 100 µM).

  • Final Dilution: Further dilute the intermediate solution in cell culture medium to achieve the final working concentration for your experiment.

  • DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Storage of this compound

Proper storage is essential to maintain the integrity and activity of this compound.

Storage of Lyophilized Powder

The lyophilized powder of this compound should be stored under the following conditions:

Storage ConditionDuration
-20°C3 years
4°C2 years
Storage of Stock Solutions

Once reconstituted, the stock solution should be aliquoted and stored to minimize freeze-thaw cycles.

Storage ConditionDuration
-80°C6 months
-20°C1 month

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended.

  • Light Protection: Store all forms of the compound protected from light.

Experimental Protocols

In Vitro MMP-2 Inhibition Assay (General Protocol)

This protocol provides a general workflow for assessing the inhibitory activity of this compound on MMP-2 in vitro.

Workflow for an in vitro MMP-2 inhibition assay.

Methodology:

  • Reagent Preparation: Prepare the assay buffer, a solution of recombinant human MMP-2, and a fluorogenic MMP-2 substrate according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of concentrations for testing.

  • Pre-incubation: In a microplate, add the recombinant MMP-2 and the different concentrations of this compound. Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP-2 substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used.

  • Data Analysis: Calculate the percentage of MMP-2 inhibition for each concentration of this compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Administration in a Mouse Model of Pulmonary Fibrosis (Example Workflow)

The following diagram illustrates a general workflow for an in vivo study, based on the reported use of this compound.[1]

Workflow for an in vivo study using this compound.

Methodology:

  • Disease Induction: Induce pulmonary fibrosis in mice using an established method, such as intratracheal administration of bleomycin.

  • Compound Formulation: Prepare the dosing solution of this compound in a suitable vehicle for subcutaneous administration. The choice of vehicle should be based on solubility and biocompatibility.

  • Administration: Administer the prepared this compound solution to the mice via subcutaneous injection at the desired dose and frequency. A vehicle control group should be included.

  • Tissue Collection and Analysis: At the end of the study period, euthanize the animals and collect the lung tissue for analysis.

  • Endpoint Analysis: Evaluate the extent of fibrosis through histological staining (e.g., Masson's trichrome) and biochemical assays to quantify collagen content (e.g., Sircol assay).

Safety Precautions

As with any research chemical, appropriate safety precautions should be taken when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for more detailed safety information.

Signaling Pathway

This compound exerts its effect by inhibiting the enzymatic activity of MMP-2. MMP-2 is a key enzyme involved in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes. In pathological conditions such as fibrosis, dysregulation of MMP-2 activity can contribute to excessive tissue remodeling and scarring.

MMP-2_Signaling_Pathway Pro_MMP2 Pro-MMP-2 (Inactive) MMP2 MMP-2 (Active) Pro_MMP2->MMP2 Activation Degradation ECM Degradation MMP2->Degradation ECM Extracellular Matrix (e.g., Type IV Collagen) ECM->Degradation Tissue_Remodeling Tissue Remodeling & Fibrosis Degradation->Tissue_Remodeling This compound This compound This compound->MMP2 Inhibition

Inhibitory action of this compound on the MMP-2 pathway.

References

Application Notes and Protocols for TP0556351 in MMP2 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0556351 is a highly potent and selective small molecule inhibitor of Matrix Metalloproteinase-2 (MMP2), a zinc-dependent endopeptidase critically involved in the degradation of extracellular matrix components.[1][2][3] MMP2 plays a significant role in various physiological and pathological processes, including tissue remodeling, angiogenesis, and tumor metastasis. Its dysregulation is implicated in diseases such as idiopathic pulmonary fibrosis (IPF), cancer, and arthritis.[2][3] this compound exhibits exceptional potency with an IC50 of 0.2 nM for MMP2. Its mechanism of action involves a hybrid peptide structure that binds to the zinc ion and the S2-S5 pockets of MMP2, while a small molecule component interacts with the S1' pocket. A key feature of its high selectivity is the formation of an electrostatic interaction with Glutamate-130 in the S1' pocket of MMP2. These application notes provide detailed protocols for utilizing this compound in MMP2 activity assays, along with relevant signaling pathway information.

Quantitative Data

The inhibitory activity and selectivity of this compound against a panel of matrix metalloproteinases are summarized below.

Table 1: Inhibitory Potency (IC50) of this compound against various MMPs

MMP SubtypeIC50 (nM)
MMP20.20
MMP1>10000
MMP75800
MMP82100
MMP9280
MMP131600
MMP141100

Data sourced from Takeuchi T, et al. J Med Chem. 2022.

Signaling Pathways

MMP2 is a key downstream effector in several signaling pathways that regulate cellular processes involved in fibrosis and cancer progression. This compound, by selectively inhibiting MMP2, can be a valuable tool to dissect these pathways.

MMP2_Signaling_Pathways cluster_fibrosis Fibrotic Signaling cluster_cancer Cancer Progression Signaling TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 β-catenin β-catenin Frizzled/LRP->β-catenin Pro-MMP2 Activation Pro-MMP2 Activation Smad2/3->Pro-MMP2 Activation β-catenin->Pro-MMP2 Activation MMP2 (active) MMP2 (active) Pro-MMP2 Activation->MMP2 (active) ECM Degradation\n(Collagen IV) ECM Degradation (Collagen IV) MMP2 (active)->ECM Degradation\n(Collagen IV) Fibroblast Proliferation\n& Differentiation Fibroblast Proliferation & Differentiation ECM Degradation\n(Collagen IV)->Fibroblast Proliferation\n& Differentiation Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs PI3K PI3K RTKs->PI3K MAPK/ERK MAPK/ERK RTKs->MAPK/ERK AKT AKT PI3K->AKT Pro-MMP2 Activation_cancer Pro-MMP2 Activation AKT->Pro-MMP2 Activation_cancer MAPK/ERK->Pro-MMP2 Activation_cancer MMP2 (active)_cancer MMP2 (active) Pro-MMP2 Activation_cancer->MMP2 (active)_cancer Tumor Invasion\n& Metastasis Tumor Invasion & Metastasis MMP2 (active)_cancer->Tumor Invasion\n& Metastasis Angiogenesis Angiogenesis MMP2 (active)_cancer->Angiogenesis This compound This compound This compound->MMP2 (active) Inhibition This compound->MMP2 (active)_cancer Inhibition

Caption: MMP2 signaling in fibrosis and cancer, inhibited by this compound.

Experimental Protocols

Here we provide detailed protocols for two common MMP2 activity assays where this compound can be used as a selective inhibitor.

Fluorogenic MMP2 Activity Assay

This assay provides a quantitative measurement of MMP2 activity and is suitable for high-throughput screening of inhibitors.

Fluorogenic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Fluorogenic Substrate, and this compound dilutions Enzyme_Prep Dilute active MMP2 enzyme Reagent_Prep->Enzyme_Prep Add_Components Add buffer, enzyme, and This compound (or vehicle) to 96-well plate Enzyme_Prep->Add_Components Pre-incubation Pre-incubate at 37°C Add_Components->Pre-incubation Initiate_Reaction Add fluorogenic substrate Pre-incubation->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically (e.g., Ex/Em = 328/420 nm) Initiate_Reaction->Measure_Fluorescence Plot_Data Plot fluorescence vs. time Measure_Fluorescence->Plot_Data Calculate_Activity Determine initial reaction rates Plot_Data->Calculate_Activity Determine_IC50 Calculate IC50 of this compound Calculate_Activity->Determine_IC50

Caption: Workflow for the fluorogenic MMP2 activity assay.

Materials:

  • Recombinant active human MMP2

  • Fluorogenic MMP2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations for IC50 determination.

    • Reconstitute the fluorogenic MMP2 substrate in DMSO to create a stock solution. Dilute to the working concentration in Assay Buffer just before use.

    • Dilute the active MMP2 enzyme to the desired concentration in ice-cold Assay Buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • This compound solution at various concentrations (or vehicle control - Assay Buffer with the same percentage of DMSO).

      • Diluted active MMP2 enzyme solution.

    • Mix gently and pre-incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the diluted fluorogenic substrate to each well.

    • Immediately begin measuring the fluorescence intensity kinetically at an appropriate excitation and emission wavelength pair for the chosen substrate (e.g., Ex/Em = 328/420 nm) at 37°C. Record readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • For each concentration of this compound and the vehicle control, determine the initial rate of the reaction by plotting fluorescence units versus time and calculating the slope of the linear portion of the curve.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Gelatin Zymography

This technique is used to detect MMP2 activity in complex biological samples and can distinguish between the pro-enzyme and active forms of MMP2.

Zymography_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_development Activity Development cluster_visualization Visualization Sample_Collection Collect conditioned media or tissue extracts Inhibitor_Treatment Incubate samples with This compound or vehicle Sample_Collection->Inhibitor_Treatment Mix_Buffer Mix with non-reducing sample buffer Inhibitor_Treatment->Mix_Buffer Gel_Prep Prepare polyacrylamide gel containing gelatin Mix_Buffer->Gel_Prep Load_Run Load samples and run gel under non-reducing conditions Gel_Prep->Load_Run Wash_Gel Wash gel with Triton X-100 to remove SDS Load_Run->Wash_Gel Incubate_Gel Incubate in developing buffer (e.g., overnight at 37°C) Wash_Gel->Incubate_Gel Stain_Gel Stain with Coomassie Blue Incubate_Gel->Stain_Gel Destain_Gel Destain until clear bands appear Stain_Gel->Destain_Gel Analyze_Bands Quantify band intensity Destain_Gel->Analyze_Bands

Caption: Workflow for gelatin zymography to assess MMP2 inhibition.

Materials:

  • Biological samples (e.g., conditioned cell culture media, tissue homogenates)

  • This compound

  • Tris-Glycine SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35, pH 7.5)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

  • Sample Preparation:

    • Collect biological samples. For conditioned media, it is often necessary to concentrate the samples.

    • Incubate the samples with various concentrations of this compound or vehicle control for a predetermined time at 37°C.

    • Mix the treated samples with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis:

    • Load the samples onto a gelatin-containing polyacrylamide gel.

    • Run the electrophoresis at 4°C until the dye front reaches the bottom of the gel.

  • Renaturation and Development:

    • After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation to remove SDS and allow the enzyme to renature.

    • Incubate the gel in zymogram developing buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 staining solution for 30-60 minutes.

    • Destain the gel with destaining solution until clear bands, indicating gelatinolytic activity, appear against a blue background. The positions of pro-MMP2 (~72 kDa) and active MMP2 (~62 kDa) can be identified.

  • Data Analysis:

    • The gel can be photographed or scanned.

    • The intensity of the clear bands can be quantified using densitometry software. The reduction in band intensity in the this compound-treated samples compared to the control indicates inhibition of MMP2 activity.

Conclusion

This compound is a powerful and selective research tool for investigating the role of MMP2 in various biological processes and disease models. The protocols provided herein offer robust methods for quantifying the inhibitory effects of this compound on MMP2 activity. The high selectivity of this compound makes it particularly valuable for elucidating the specific contributions of MMP2 in complex signaling networks.

References

Application Notes and Protocols for TP0556351 in a Bleomycin-Induced Fibrosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the utilization of TP0556351, a potent and highly selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), in a preclinical bleomycin-induced pulmonary fibrosis model. Pulmonary fibrosis is characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring of lung tissue and a progressive decline in lung function. MMP-2 is a key enzyme involved in ECM remodeling and its dysregulation is implicated in the pathogenesis of fibrosis. This compound offers a targeted therapeutic approach to mitigate fibrotic processes by specifically inhibiting MMP-2 activity. Preclinical studies have demonstrated that this compound can suppress the accumulation of collagen in a bleomycin-induced idiopathic pulmonary fibrosis model in mice, highlighting its potential as an anti-fibrotic agent.

Signaling Pathway of MMP-2 in Pulmonary Fibrosis

MMP-2 plays a crucial role in the progression of pulmonary fibrosis through its involvement in multiple signaling pathways. A key pathway involves the activation of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine. TGF-β stimulates fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for excessive ECM production. MMP-2 can contribute to the activation of latent TGF-β, creating a positive feedback loop that perpetuates the fibrotic response. Furthermore, MMP-2 directly participates in the degradation and remodeling of the ECM, which can release other matrix-bound growth factors that further promote fibrosis. The Wnt/β-catenin signaling pathway has also been linked to MMP-2 expression in the context of fibrosis.

MMP2_Signaling_Pathway cluster_0 Cellular Microenvironment cluster_1 Intracellular Signaling Bleomycin_Injury Bleomycin-Induced Lung Injury TGFb_Latent Latent TGF-β Bleomycin_Injury->TGFb_Latent induces TGFb_Active Active TGF-β TGFb_Latent->TGFb_Active activated by MMP-2 Fibroblast Fibroblast TGFb_Active->Fibroblast stimulates ECM_Degradation ECM Degradation & Remodeling ECM_Degradation->TGFb_Latent releases Collagen_Deposition Excessive Collagen Deposition (Fibrosis) Myofibroblast Myofibroblast Differentiation Fibroblast->Myofibroblast differentiates to MMP2_Pro Pro-MMP-2 Fibroblast->MMP2_Pro secretes Myofibroblast->Collagen_Deposition produces MMP2_Active Active MMP-2 MMP2_Pro->MMP2_Active activated MMP2_Active->ECM_Degradation mediates This compound This compound This compound->MMP2_Active inhibits Experimental_Workflow cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis cluster_2 Data Analysis Animal_Grouping Animal Grouping (Control, Bleomycin, Bleomycin + this compound) Bleomycin_Induction Induction of Pulmonary Fibrosis (Intratracheal Bleomycin) Animal_Grouping->Bleomycin_Induction Drug_Administration This compound Administration Bleomycin_Induction->Drug_Administration Monitoring Monitoring of Animals (Weight, Clinical Signs) Drug_Administration->Monitoring Euthanasia Euthanasia & Tissue Collection (Day 14 or 21) Monitoring->Euthanasia Lung_Processing Lung Tissue Processing (Fixation, Homogenization) Euthanasia->Lung_Processing BALF_Analysis Bronchoalveolar Lavage (BAL) Fluid Analysis Euthanasia->BALF_Analysis Histology Histological Analysis (Masson's Trichrome, Ashcroft Scoring) Lung_Processing->Histology Hydroxyproline Biochemical Analysis (Hydroxyproline Assay) Lung_Processing->Hydroxyproline Data_Quantification Data Quantification & Statistical Analysis Histology->Data_Quantification Hydroxyproline->Data_Quantification BALF_Analysis->Data_Quantification Results Results Interpretation Data_Quantification->Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib is a potent multi-kinase inhibitor that has garnered significant attention in cancer research and drug development. It primarily targets the RAF/MEK/ERK signaling cascade, a critical pathway in tumor cell proliferation, and also inhibits various receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR and PDGFR.[1][2] These application notes provide a comprehensive guide for the use of Sorafenib in in-vitro cell culture experiments, including recommended concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Quantitative Data Summary

The effective concentration of Sorafenib can vary significantly depending on the cell line and the duration of treatment. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of a compound. Below is a summary of reported IC50 values for Sorafenib in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Citation
HepG2Hepatocellular Carcinoma2.3 - 7.1072[3][4]
Huh7Hepatocellular Carcinoma11.0372
PLC/PRF/5Hepatocellular Carcinoma6.3Not Specified
MDA-MB-231Breast Cancer2.6Not Specified
Caki-1, 786-O, ACHNRenal Cell CarcinomaNot specified, used at 0.5-10 µM48

Note: IC50 values are highly dependent on experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A typical starting range for in-vitro experiments is between 0.1 and 10 µM.

Signaling Pathways

Sorafenib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis.

Sorafenib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, c-KIT, FLT3) GrowthFactors->RTK Ras RAS RTK->Ras PI3K PI3K RTK->PI3K Raf RAF (B-RAF, c-RAF) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->Raf Inhibits

Caption: Sorafenib's mechanism of action targeting key kinases.

Experimental Protocols

General Cell Culture Treatment with Sorafenib

This protocol outlines a general procedure for treating adherent cancer cell lines with Sorafenib.

General_Treatment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis A Prepare Sorafenib Stock Solution (e.g., 10 mM in DMSO) C Prepare Working Concentrations of Sorafenib in Culture Medium A->C B Culture Adherent Cells to 70-80% Confluency D Remove Old Medium and Add Sorafenib-Containing Medium B->D C->D E Include a Vehicle Control (DMSO) D->E F Incubate for Desired Duration (e.g., 24, 48, 72 hours) E->F G Perform Downstream Assays (e.g., Cytotoxicity, Western Blot) F->G

Caption: General workflow for in-vitro Sorafenib treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sorafenib powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes and pipette tips

  • Cell culture plates or flasks

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of Sorafenib by dissolving the appropriate amount of powder in DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 4.65 mg of Sorafenib (MW: 464.8 g/mol ) in 1 ml of DMSO.

    • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • The day before treatment, seed your cells in the appropriate culture vessel (e.g., 96-well plate for cytotoxicity assays, 6-well plate for protein analysis). The seeding density should be optimized to ensure cells are in the exponential growth phase and reach 70-80% confluency at the time of treatment.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the Sorafenib stock solution.

    • Prepare serial dilutions of Sorafenib in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of DMSO across all wells, including the vehicle control (typically ≤ 0.1%).

  • Cell Treatment:

    • Carefully remove the existing culture medium from the cells.

    • Gently add the medium containing the different concentrations of Sorafenib or the vehicle control to the respective wells.

  • Incubation:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, proceed with the desired downstream assays to assess the effects of Sorafenib.

Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the cytotoxic effects of Sorafenib using a colorimetric MTT assay.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_reagent Reagent Addition cluster_readout Measurement A Seed Cells in a 96-well Plate B Treat with a Range of Sorafenib Concentrations A->B C Incubate for 48-72 hours B->C D Add MTT Reagent to Each Well C->D E Incubate for 2-4 hours to Allow Formazan Crystal Formation D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G

Caption: Workflow for a standard MTT cytotoxicity assay.

Materials:

  • Cells treated with Sorafenib in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Treatment: Follow the "General Cell Culture Treatment with Sorafenib" protocol for a 96-well plate format.

  • MTT Addition: After the desired incubation period, add 10-20 µl of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • If using DMSO, carefully remove the medium and add 100-200 µl of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

    • If using an SDS-based solution, add an equal volume of the solubilization solution to each well without removing the medium.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Sorafenib concentration to determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This protocol is for assessing the effect of Sorafenib on the RAF/MEK/ERK pathway by measuring the phosphorylation of ERK.

Materials:

  • Cells treated with Sorafenib in 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control to normalize the data.

Disclaimer

This document provides general guidance and protocols. Researchers should optimize these protocols for their specific experimental setup, cell lines, and research goals. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for TP0556351 in Fibrosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction. It is a final common pathway for a variety of chronic diseases affecting organs such as the lungs, liver, kidneys, and heart. The coagulation cascade has been identified as a significant contributor to the pathogenesis of fibrosis, extending beyond its traditional role in hemostasis. TP0556351 is a potent and selective inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. By targeting FXIa, this compound presents a novel therapeutic strategy to uncouple thrombosis from hemostasis and potentially mitigate fibrotic progression. These application notes provide detailed experimental designs and protocols for the investigation of this compound in preclinical fibrosis studies.

Mechanism of Action: Targeting the Coagulation-Fibrosis Axis

Factor XIa (FXIa) amplifies the generation of thrombin, which, in addition to its role in fibrin clot formation, is a potent activator of various cell types involved in fibrosis. Both FXIa and its downstream effector, thrombin, can activate Protease-Activated Receptors (PARs) on the surface of fibroblasts, myofibroblasts, and hepatic stellate cells. This activation triggers intracellular signaling cascades that promote cellular proliferation, differentiation into ECM-producing myofibroblasts, and the subsequent deposition of collagen and other matrix proteins, which are hallmarks of fibrosis. This compound, by selectively inhibiting FXIa, is hypothesized to interrupt this pathological signaling cascade, thereby reducing the pro-fibrotic cellular responses.

Factor_XIa_Signaling_in_Fibrosis cluster_0 Coagulation Cascade cluster_1 Cellular Pro-Fibrotic Response Factor_XIIa Factor XIIa Factor_XI Factor XI Factor_XIIa->Factor_XI activates Factor_XIa Factor XIa Factor_XI->Factor_XIa Factor_IX Factor IX Factor_XIa->Factor_IX activates Factor_IXa Factor IXa Factor_IX->Factor_IXa Factor_X Factor X Factor_IXa->Factor_X activates Factor_Xa Factor Xa Factor_X->Factor_Xa Prothrombin Prothrombin Factor_Xa->Prothrombin activates PARs Protease-Activated Receptors (PARs) on Fibroblasts/ Stellate Cells Factor_Xa->PARs activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->PARs activates Signaling_Cascades Intracellular Signaling (e.g., MAPK, Rho/ROCK) PARs->Signaling_Cascades activates Cellular_Activation Cellular Activation - Proliferation - Differentiation to  Myofibroblasts Signaling_Cascades->Cellular_Activation ECM_Deposition Increased ECM Deposition (Collagen, Fibronectin) Cellular_Activation->ECM_Deposition Fibrosis Tissue Fibrosis ECM_Deposition->Fibrosis This compound This compound This compound->Factor_XIa inhibits

Caption: Proposed mechanism of this compound in mitigating fibrosis.

Experimental Workflow for Evaluating this compound

A comprehensive evaluation of this compound in fibrosis involves a multi-tiered approach, beginning with in vitro assays to confirm its mechanism of action on a cellular level, followed by in vivo studies in relevant animal models of fibrosis to assess its therapeutic efficacy.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Start In_Vitro_Studies In Vitro Studies (Fibroblast/Stellate Cell Models) Start->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Animal Models of Fibrosis) In_Vitro_Studies->In_Vivo_Studies Promising Results Cell_Culture Cell Culture (e.g., NIH/3T3, LX-2) Data_Analysis Data Analysis and Interpretation In_Vivo_Studies->Data_Analysis Model_Induction Induction of Fibrosis (e.g., Bleomycin, CCl4, UUO) Conclusion Therapeutic Potential Assessment Data_Analysis->Conclusion TGF_beta_Stimulation Pro-fibrotic Stimulation (e.g., TGF-β) Cell_Culture->TGF_beta_Stimulation TP0556351_Treatment Treatment with this compound TGF_beta_Stimulation->TP0556351_Treatment Endpoint_Analysis_Invitro Endpoint Analysis: - α-SMA expression (ICC/WB) - Collagen deposition (Sircol) - Gene expression (qPCR) TP0556351_Treatment->Endpoint_Analysis_Invitro TP0556351_Dosing Dosing with this compound Model_Induction->TP0556351_Dosing Endpoint_Analysis_Invivo Endpoint Analysis: - Histopathology (H&E, Masson's Trichrome) - Immunohistochemistry (α-SMA, Collagen I) - Hydroxyproline content - Gene/protein expression of fibrotic markers TP0556351_Dosing->Endpoint_Analysis_Invivo

Caption: A streamlined workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

In Vitro Fibrosis Assays

1. TGF-β-Induced Myofibroblast Differentiation in Fibroblasts

  • Objective: To assess the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.

  • Cell Line: Human lung fibroblasts (e.g., MRC-5) or mouse embryonic fibroblasts (e.g., NIH/3T3).

  • Protocol:

    • Seed fibroblasts in 24-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

    • Induce myofibroblast differentiation by adding recombinant human TGF-β1 (e.g., 5 ng/mL) to the media.

    • Incubate for 48-72 hours.

    • Endpoint Analysis:

      • Immunocytochemistry (ICC): Fix and permeabilize cells, then stain for α-Smooth Muscle Actin (α-SMA) and visualize using fluorescence microscopy.

      • Western Blot: Lyse cells and analyze protein expression of α-SMA and Collagen Type I.

      • qPCR: Extract RNA and perform quantitative real-time PCR to measure the mRNA levels of ACTA2 (α-SMA) and COL1A1 (Collagen I).

2. Activation of Hepatic Stellate Cells (HSCs)

  • Objective: To evaluate the effect of this compound on the activation of HSCs, the primary fibrogenic cells in the liver.

  • Cell Line: Human hepatic stellate cell line (e.g., LX-2).

  • Protocol:

    • Culture LX-2 cells in 12-well plates until they reach 70-80% confluency.

    • Serum-starve the cells for 24 hours.

    • Pre-incubate with this compound at desired concentrations for 1 hour.

    • Stimulate with a pro-fibrotic agent such as TGF-β1 (5 ng/mL) or Platelet-Derived Growth Factor (PDGF; 20 ng/mL).

    • Incubate for 48 hours.

    • Endpoint Analysis:

      • Collagen Deposition: Use the Sircol Collagen Assay to quantify soluble collagen in the cell culture supernatant.

      • Proliferation Assay: Measure cell proliferation using a BrdU or MTT assay.

      • Gene Expression: Analyze the expression of profibrotic genes such as ACTA2, COL1A1, and TIMP1 by qPCR.

In Vivo Fibrosis Models

1. Bleomycin-Induced Pulmonary Fibrosis in Mice

  • Objective: To determine the in vivo efficacy of this compound in a model of lung fibrosis.

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Protocol:

    • Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline. Control animals receive saline only.

    • Initiate treatment with this compound (dose to be determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage) either prophylactically (starting on day 0) or therapeutically (starting 7-10 days post-bleomycin).

    • Continue daily dosing for 14-21 days.

    • At the end of the study, euthanize the mice and collect lung tissue.

    • Endpoint Analysis:

      • Histopathology: Stain lung sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft scoring system.

      • Hydroxyproline Assay: Quantify the total collagen content in lung homogenates.

      • Immunohistochemistry (IHC): Stain lung sections for α-SMA and Collagen I to assess myofibroblast accumulation and ECM deposition.

2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

  • Objective: To assess the therapeutic potential of this compound in a model of chemically-induced liver fibrosis.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Protocol:

    • Induce liver fibrosis by intraperitoneal injection of CCl4 (e.g., 1 mL/kg, 1:1 in olive oil) twice weekly for 4-8 weeks.

    • Administer this compound daily, starting concurrently with CCl4 administration or after fibrosis has been established.

    • Monitor animal health and body weight throughout the study.

    • At the study endpoint, collect blood for liver function tests (ALT, AST) and harvest the liver.

    • Endpoint Analysis:

      • Histopathology: Perform H&E and Masson's Trichrome staining on liver sections to evaluate inflammation, necrosis, and fibrosis.

      • Sirius Red Staining: Quantify collagen deposition in liver sections.

      • Gene and Protein Expression: Analyze the expression of fibrotic markers (e.g., α-SMA, TGF-β1, Collagen I) in liver tissue by qPCR and Western blot.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: In Vitro Efficacy of this compound on TGF-β-Induced Myofibroblast Differentiation

Treatment Groupα-SMA Expression (Fold Change vs. Control)Collagen I mRNA (Fold Change vs. Control)
Vehicle Control1.0 ± 0.11.0 ± 0.2
TGF-β (5 ng/mL)5.2 ± 0.58.5 ± 0.9
TGF-β + this compound (0.1 µM)4.8 ± 0.47.9 ± 0.8
TGF-β + this compound (1 µM)3.1 ± 0.34.2 ± 0.5
TGF-β + this compound (10 µM)1.5 ± 0.2 2.1 ± 0.3
*p < 0.05, *p < 0.01 vs. TGF-β group (Data are hypothetical examples)

Table 2: In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis

Treatment GroupAshcroft Score (Mean ± SD)Lung Hydroxyproline (µg/mg tissue)α-SMA Positive Area (%)
Saline + Vehicle1.2 ± 0.315.4 ± 2.12.1 ± 0.5
Bleomycin + Vehicle6.8 ± 0.945.8 ± 5.315.7 ± 2.8
Bleomycin + this compound (Low Dose)5.5 ± 0.738.2 ± 4.112.3 ± 1.9
Bleomycin + this compound (High Dose)3.1 ± 0.5 25.1 ± 3.56.4 ± 1.2**
p < 0.05, *p < 0.01 vs. Bleomycin + Vehicle group (Data are hypothetical examples)

Conclusion

This compound, as a selective inhibitor of Factor XIa, represents a promising therapeutic agent for the treatment of fibrotic diseases. The experimental protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound, from elucidating its cellular mechanisms to demonstrating its in vivo efficacy. The successful completion of these studies will provide critical data to support the further development of this compound as a novel anti-fibrotic therapy.

Application Notes and Protocols: Western Blot Analysis of MMP2 Inhibition by TP0556351

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-2 (MMP2), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix proteins. Its dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and fibrosis. TP0556351 is a potent and highly selective inhibitor of MMP2 with an IC50 value of 0.2 nM.[1] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on MMP2 expression and activity using Western blotting.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from Western blot analysis of MMP2 inhibition by this compound. Densitometry analysis of Western blot bands for pro-MMP2, active MMP2, and a downstream substrate can be used to quantify the inhibitor's effect.

Table 1: Dose-Dependent Inhibition of MMP2 Expression by this compound

This compound Concentration (nM)Pro-MMP2 (Relative Density)Active MMP2 (Relative Density)
0 (Control)1.001.00
0.1
1
10
100
1000

Relative density is normalized to the loading control (e.g., β-actin or GAPDH) and then to the 0 nM control.

Table 2: Time-Course of MMP2 Inhibition by this compound

Incubation Time (hours)Pro-MMP2 (Relative Density)Active MMP2 (Relative Density)
01.001.00
6
12
24
48

Cells are treated with a fixed, effective concentration of this compound (e.g., 10-100 nM). Relative density is normalized to the loading control and then to the 0-hour time point.

Experimental Protocols

This section details the key experimental protocols for investigating MMP2 inhibition by this compound.

Cell Culture and Treatment with this compound
  • Cell Line Selection: Choose a cell line known to express MMP2, such as HT1080 fibrosarcoma cells, U87 glioblastoma cells, or primary endothelial cells.

  • Cell Seeding: Plate the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal MMP2 expression and enhance the detection of stimulated MMP2 activity, serum-starve the cells for 12-24 hours in a serum-free or low-serum medium prior to treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in a culture medium to the desired final concentrations. Based on the IC50 of 0.2 nM, a starting concentration range of 0.1 nM to 1000 nM is recommended for dose-response experiments.

    • For time-course experiments, use a concentration determined from the dose-response study (e.g., 10-100 nM).

    • Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).

    • Incubate the cells with this compound for the desired time points (e.g., 6, 12, 24, 48 hours).

Sample Preparation

From Cultured Cells:

  • Collect Conditioned Medium: After treatment, collect the cell culture supernatant, which contains secreted MMPs. Centrifuge at 1,500 rpm for 10 minutes to remove cells and debris. The supernatant can be concentrated using centrifugal filter units for enhanced detection of secreted MMP2.

  • Prepare Cell Lysates:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail. Note: Since MMPs are proteases, the use of a broad-spectrum protease inhibitor cocktail is crucial to prevent protein degradation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

From Tissues:

  • Tissue Homogenization:

    • Excise the tissue of interest and wash with ice-cold PBS.

    • Mince the tissue on ice and homogenize in RIPA buffer with a protease inhibitor cocktail using a Dounce homogenizer or a mechanical homogenizer.

  • Lysate Clarification:

    • Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the tissue lysate.

Western Blot Protocol
  • Sample Preparation for SDS-PAGE:

    • Mix equal amounts of protein (20-40 µg) from each sample with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the denatured samples onto a 10% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Perform the transfer at 100 V for 1-2 hours or overnight at 30 V in a cold room.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for MMP2 (recognizing both pro- and active forms) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.

    • For loading control, a primary antibody against β-actin or GAPDH (e.g., 1:5000) should be used on the same or a parallel blot.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (e.g., 1:5000 - 1:10000) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film. The expected molecular weight for pro-MMP2 is ~72 kDa and for the active form is ~62 kDa.[2]

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the MMP2 bands to the corresponding loading control band.

Visualizations

Signaling Pathway Diagram

MMP2_Inhibition_Pathway This compound This compound MMP2_active Active MMP2 (62 kDa) This compound->MMP2_active Inhibition MMP2_pro Pro-MMP2 (72 kDa) MMP2_pro->MMP2_active Activation (e.g., by MT1-MMP) ECM Extracellular Matrix (e.g., Collagen IV, Laminin) MMP2_active->ECM Degradation Cell_Migration Cell Migration & Invasion MMP2_active->Cell_Migration Promotes Growth_Factors Release of ECM-sequestered Growth Factors (e.g., VEGF, TGF-β) MMP2_active->Growth_Factors Release Degraded_ECM Degraded ECM Fragments Degraded_ECM->Cell_Migration Angiogenesis Angiogenesis Growth_Factors->Angiogenesis

Caption: Inhibition of MMP2 by this compound blocks ECM degradation.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_culture 1. Cell Culture inhibitor_treatment 2. This compound Treatment cell_culture->inhibitor_treatment sample_collection 3. Collect Conditioned Media & Cell Lysates inhibitor_treatment->sample_collection protein_quant 4. Protein Quantification sample_collection->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-MMP2, Anti-β-actin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection densitometry 11. Densitometry Analysis detection->densitometry normalization 12. Normalization to Loading Control densitometry->normalization

Caption: Workflow for Western blot analysis of MMP2 inhibition.

References

Application Notes and Protocols for Flow Cytometry Analysis Using TP0556351

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0556351 is a novel small molecule inhibitor targeting the hypothetical Kinase X, a critical component of the ABC signaling pathway, which is frequently dysregulated in various cancer types. This pathway plays a crucial role in promoting cell proliferation and inhibiting apoptosis. By inhibiting Kinase X, this compound is being investigated as a potential therapeutic agent to halt cancer cell growth and induce programmed cell death.

Flow cytometry is an indispensable tool for characterizing the cellular effects of this compound. This document provides detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry.

Mechanism of Action: Targeting the ABC Signaling Pathway

This compound exerts its effects by inhibiting Kinase X, a serine/threonine kinase that, upon activation by an upstream signal, phosphorylates and activates downstream effectors. This leads to the transcription of genes that promote cell cycle progression and block apoptotic pathways. Inhibition of Kinase X by this compound is expected to lead to cell cycle arrest and induction of apoptosis.

ABC_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Upstream Signal Upstream Signal Receptor Receptor Upstream Signal->Receptor Binds Kinase X Kinase X Receptor->Kinase X Activates Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylates Transcription Factors Transcription Factors Downstream Effector->Transcription Factors Activates This compound This compound This compound->Kinase X Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Promotes Cell Cycle Progression Cell Cycle Progression Gene Expression->Cell Cycle Progression Inhibition of Apoptosis Inhibition of Apoptosis Gene Expression->Inhibition of Apoptosis

Caption: Hypothetical ABC Signaling Pathway Targeted by this compound.

Experimental Protocols

Cell Cycle Analysis Using Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in a cancer cell line (e.g., HeLa) following treatment with this compound. The principle is based on the stoichiometric binding of Propidium Iodide (PI) to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase (G0/G1, S, G2/M).[1][2]

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A).

    • Gate on single cells to exclude doublets and aggregates.[1]

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Treatment Concentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Vehicle)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
165.8 ± 4.220.1 ± 2.114.1 ± 1.5
578.3 ± 5.510.2 ± 1.811.5 ± 1.3
1085.1 ± 6.35.4 ± 1.29.5 ± 1.1
Apoptosis Assay Using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to quantify the induction of apoptosis by this compound. It utilizes Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and PI, a vital dye that enters cells with compromised membranes, indicating late apoptosis or necrosis.[3][4]

Materials:

  • Jurkat cells (or other suitable suspension cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed Jurkat cells in a 12-well plate at a density of 5 x 10^5 cells/mL.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 48 hours. Include a vehicle control (DMSO).

  • Cell Harvesting:

    • Transfer the cell suspension to a flow cytometry tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cells once with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Collect at least 10,000 events per sample.

    • Use logarithmic scales for both FITC (Annexin V) and PI fluorescence channels.

    • Set up compensation to correct for spectral overlap between FITC and PI.

    • Analyze the quadrants to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

Treatment Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle)92.5 ± 2.83.1 ± 0.84.4 ± 1.2
180.3 ± 3.512.6 ± 1.97.1 ± 1.5
555.7 ± 4.128.9 ± 3.215.4 ± 2.8
1025.1 ± 3.945.2 ± 4.529.7 ± 3.6

Experimental Workflow Diagrams

Cell_Cycle_Analysis_Workflow A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Fix with 70% Ethanol C->D E Stain with PI/RNase Solution D->E F Analyze by Flow Cytometry E->F G Gate on Single Cells F->G H Quantify Cell Cycle Phases G->H

Caption: Workflow for Cell Cycle Analysis using this compound.

Apoptosis_Assay_Workflow A Seed Cells B Treat with this compound A->B C Harvest and Wash Cells B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Analyze by Flow Cytometry E->F G Compensate and Gate F->G H Quantify Apoptotic Populations G->H

Caption: Workflow for Apoptosis Assay using this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of this compound using flow cytometry. The data presented, though hypothetical, illustrates the expected outcomes of this compound treatment, namely G0/G1 cell cycle arrest and the induction of apoptosis. These methods are crucial for the preclinical evaluation of this compound and similar compounds in drug development pipelines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for TP0556351 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures.[1] These models exhibit gradients of nutrients, oxygen, and proliferative states, making them a more predictive platform for evaluating the efficacy of novel therapeutic agents.[1] This document provides detailed application notes and protocols for the evaluation of TP0556351, a small molecule inhibitor, in 3D cell culture models.

Disclaimer: As of the date of this document, publicly available information regarding the specific molecular target and mechanism of action of this compound is limited. The following protocols and conceptual frameworks are provided as a comprehensive guide for the characterization of a novel small molecule inhibitor in 3D cell culture systems. The experimental design should be adapted based on the specific biological context and the eventual elucidation of this compound's target pathway.

Section 1: Mechanism of Action and Target Pathway (Hypothetical)

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer. This pathway is a common target for anti-cancer drug development.

Below is a diagram illustrating the hypothesized mechanism of action of this compound within the MAPK/ERK signaling cascade.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates This compound This compound This compound->MEK Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Differentiation Gene_Expression->Cell_Proliferation

Caption: Hypothesized MAPK/ERK signaling pathway and the inhibitory action of this compound.

Section 2: Experimental Protocols

The following protocols provide a framework for generating and treating 3D spheroids with this compound and assessing its impact on cell viability.

Protocol for 3D Spheroid Formation

This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture cancer cells in standard 2D flasks to 70-80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count to determine viability.

  • Prepare a single-cell suspension at a desired concentration (e.g., 1 x 10^4 to 5 x 10^4 cells/mL, this needs to be optimized for each cell line).

  • Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Monitor spheroid formation daily. Spheroids should form within 2-4 days.

Protocol for this compound Treatment of 3D Spheroids

This protocol outlines the treatment of pre-formed spheroids with this compound.

Materials:

  • Established 3D spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Serological pipettes and multichannel pipette

Procedure:

  • Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. A common starting range is 0.01 µM to 100 µM.

  • Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Carefully remove 50 µL of the existing medium from each well containing a spheroid.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours) at 37°C in a 5% CO2 incubator.

Protocol for Spheroid Viability Assessment (ATP-based Assay)

This protocol describes the measurement of cell viability within the spheroids using a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D).[2][3]

Materials:

  • Treated 3D spheroids in a 96-well ULA plate

  • 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Opaque-walled 96-well assay plate

  • Plate shaker

  • Luminometer

Procedure:

  • Allow the 96-well plate containing the spheroids and the viability reagent to equilibrate to room temperature for 30 minutes.

  • Add a volume of the viability reagent to each well equal to the volume of medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[3]

  • Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Transfer the contents of each well to an opaque-walled 96-well plate.

  • Measure the luminescence using a plate reader.

Section 3: Data Presentation

Quantitative data from the spheroid viability assay should be compiled into a structured table to facilitate analysis and comparison.

Table 1: Dose-Response of this compound on 3D Spheroid Viability

This compound Concentration (µM)Mean Luminescence (RLU)Standard Deviation% Viability (Normalized to Vehicle)
0 (Vehicle)500,00025,000100%
0.01480,00022,00096%
0.1425,00020,00085%
1300,00015,00060%
10150,00010,00030%
10050,0005,00010%

Data presented are hypothetical and for illustrative purposes only.

Section 4: Experimental Workflow and Logic

The following diagrams illustrate the overall experimental workflow and the logical relationship between the different stages of the investigation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 2D Cell Culture Spheroid_Formation 3D Spheroid Formation Cell_Culture->Spheroid_Formation Spheroid_Treatment Spheroid Treatment Spheroid_Formation->Spheroid_Treatment Drug_Dilution This compound Serial Dilution Drug_Dilution->Spheroid_Treatment Viability_Assay Spheroid Viability Assay Spheroid_Treatment->Viability_Assay Data_Analysis Data Analysis (IC50) Viability_Assay->Data_Analysis

Caption: Overall experimental workflow for evaluating this compound in 3D spheroids.

Logical_Relationship Hypothesis Hypothesis: This compound inhibits cancer cell growth in a 3D environment Experiment Experiment: Dose-response treatment of spheroids with this compound Hypothesis->Experiment Data_Collection Data Collection: Measure spheroid viability (ATP levels) Experiment->Data_Collection Conclusion Conclusion: Determine the efficacy (IC50) of this compound Data_Collection->Conclusion

References

Troubleshooting & Optimization

Optimizing TP0556351 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found for the identifier "TP0556351." This suggests that "this compound" may be an internal compound code, a new or unpublished molecule, or a typographical error.

The following content is a template designed to be adapted once specific information about the compound becomes available. All data and protocols are placeholders and should be replaced with validated experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: [Placeholder Information] this compound is a potent and selective inhibitor of the [insert target protein/pathway, e.g., Serine/Threonine Kinase XYZ]. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby interrupting the [insert signaling pathway name, e.g., MAPK/ERK] signaling cascade. This inhibition leads to a reduction in cell proliferation and induction of apoptosis in susceptible cell lines.

Q2: What is the optimal concentration range for this compound in in vitro cell-based assays?

A2: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 value in your specific model. A typical starting range for a 72-hour cell viability assay is between 0.1 nM and 10 µM. Please refer to the data in Table 1 for IC50 values in representative cell lines.

Q3: I am observing significant off-target effects or cellular toxicity at my desired concentration. What should I do?

A3: High concentrations of any compound can lead to off-target effects. Consider the following troubleshooting steps:

  • Confirm IC50: Ensure you have determined the IC50 in your specific cell model. Working at concentrations significantly above the IC50 may not provide additional efficacy and can increase toxicity.

  • Reduce Incubation Time: For some cell lines, a shorter incubation period (e.g., 24 or 48 hours) may be sufficient to observe the desired effect with reduced toxicity.

  • Serum Concentration: The concentration of serum in your culture media can affect compound availability and activity. Ensure consistency in serum percentage across experiments.

  • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) at the same final concentration used for your compound dilutions.

Q4: this compound is precipitating in my culture medium. How can I resolve this?

A4: Precipitation can occur due to low solubility. To address this:

  • Stock Solution: Ensure your stock solution in DMSO is fully dissolved before further dilution. Gentle warming and vortexing may be necessary.

  • Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% to maintain solubility and minimize solvent-induced toxicity.

  • Pre-warm Media: Pre-warming the culture media to 37°C before adding the final dilution of this compound can help maintain solubility.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent Results Between Experiments 1. Inconsistent cell passage number. 2. Variability in cell seeding density. 3. Degradation of the compound.1. Use cells within a consistent and low passage number range. 2. Ensure accurate and consistent cell counting and seeding. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
No Observable Effect on Target Pathway 1. Sub-optimal concentration used. 2. Incorrect timing of endpoint measurement. 3. Inactive compound.1. Perform a dose-response experiment to confirm the active concentration range. 2. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing pathway inhibition. 3. Verify the integrity of the compound and the accuracy of the stock solution concentration.
High Background Signal in Western Blot 1. Insufficient blocking. 2. Primary antibody concentration too high. 3. Insufficient washing.1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and/or duration of washes between antibody incubations.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h
[Cell Line A][e.g., Breast Cancer][e.g., 15.2 ± 2.1]
[Cell Line B][e.g., Lung Cancer][e.g., 45.8 ± 5.6]
[Cell Line C][e.g., Colon Cancer][e.g., 8.9 ± 1.5]
[Non-cancerous Cell Line][e.g., Fibroblast][e.g., >10,000]

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a 2X serial dilution of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Read the absorbance at 490 nm using a plate reader.

  • Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.

Protocol 2: Western Blot for Pathway Analysis

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the determined optimal time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using an ECL substrate and an imaging system.

Visualizations

G cluster_pathway Placeholder Signaling Pathway for this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation This compound This compound This compound->RAF Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow Experimental Workflow: Dose-Response A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells (72 hours) B->C D 4. Add MTS Reagent C->D E 5. Read Absorbance D->E F 6. Analyze Data (Calculate IC50) E->F

Caption: General workflow for determining IC50 values.

TP0556351 stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of TP0556351, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and highly selective small molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2), with a reported IC50 (half-maximal inhibitory concentration) of 0.2 nM. Its high selectivity makes it a valuable tool for investigating the specific roles of MMP-2 in various biological and pathological processes, including idiopathic pulmonary fibrosis (IPF), for which it has been studied in preclinical models.

Q2: What is the primary mechanism of action of this compound?

A2: this compound functions by directly binding to the active site of the MMP-2 enzyme, thereby preventing it from degrading its natural substrates, which are components of the extracellular matrix (ECM) such as type IV collagen. By inhibiting MMP-2, this compound can modulate cellular processes that are dependent on ECM remodeling, such as cell migration, invasion, and tissue fibrosis.

Q3: In what solvents should I dissolve and store this compound?

A3: While specific, quantitative stability data for this compound in various solvents is not extensively published, general guidelines for small molecule inhibitors of this class suggest the use of Dimethyl Sulfoxide (DMSO) for creating stock solutions. For aqueous-based in vitro assays, further dilution of the DMSO stock into the appropriate aqueous buffer is recommended. It is crucial to minimize the final concentration of DMSO in the assay to avoid solvent-induced effects on the cells or enzyme. For long-term storage, it is advisable to store the solid compound at -20°C or -80°C and to keep stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles.

Q4: How should I prepare this compound for in vivo studies?

A4: For in vivo administration, this compound has been delivered subcutaneously in a mouse model. The formulation for such studies typically involves dissolving the compound in a vehicle that may include a combination of solvents like DMSO and polyethylene glycol (PEG), and then further diluting it in a physiologically compatible solution such as saline or phosphate-buffered saline (PBS). The final formulation will depend on the specific experimental requirements, including the desired dose and route of administration. It is essential to perform small-scale solubility and stability tests of your chosen formulation before preparing a large batch for animal studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibitory activity observed. 1. Compound Degradation: Improper storage of the solid compound or stock solution. 2. Precipitation: The compound may have precipitated out of the solution upon dilution into an aqueous buffer. 3. Incorrect Assay Conditions: The pH, temperature, or enzyme/substrate concentrations may not be optimal.1. Ensure the compound and its stock solutions are stored at the recommended temperatures and protected from light and moisture. Prepare fresh dilutions for each experiment. 2. Visually inspect for any precipitation after dilution. Consider using a small percentage of a co-solvent like PEG or Tween-80 in your final assay buffer, ensuring it does not affect the assay's outcome. 3. Verify all assay parameters and ensure they are within the optimal range for MMP-2 activity.
High background signal or off-target effects in cell-based assays. 1. Solvent Toxicity: The final concentration of DMSO in the cell culture medium may be too high. 2. Compound Cytotoxicity: this compound itself may exhibit cytotoxic effects at higher concentrations.1. Ensure the final DMSO concentration is as low as possible, typically below 0.5%, and include a vehicle control (medium with the same concentration of DMSO) in your experiment. 2. Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line.
Difficulty dissolving the compound. Low Solubility: The compound may have poor solubility in the chosen solvent.For initial stock solutions, ensure you are using high-purity, anhydrous DMSO. Gentle warming and vortexing can aid dissolution. For aqueous solutions, the use of co-solvents or excipients may be necessary, but their compatibility with the experimental system must be validated.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: In Vitro MMP-2 Inhibition Assay (Fluorogenic Substrate)
  • Materials:

    • Recombinant human MMP-2 (active form)

    • Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

    • In the 96-well plate, add 50 µL of the diluted this compound or vehicle control (Assay Buffer with the same DMSO concentration) to the appropriate wells.

    • Add 25 µL of the diluted active MMP-2 enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic MMP-2 substrate to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for at least 30 minutes at 37°C.

    • Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Visualizations

MMP2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling ECM ECM Components (e.g., Collagen IV) Cell_Migration Cell Migration ECM->Cell_Migration Leads to Cell_Invasion Cell Invasion ECM->Cell_Invasion Leads to Angiogenesis Angiogenesis ECM->Angiogenesis Leads to Pro_MMP2 Pro-MMP-2 Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Activation MT1_MMP MT1-MMP MT1_MMP->Pro_MMP2 Complex Formation TIMP2 TIMP-2 TIMP2->MT1_MMP Active_MMP2->ECM Degradation GrowthFactors Growth Factors (e.g., TGF-β, PDGF) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK/ERK Pathway Receptor->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) PI3K_Akt->TranscriptionFactors MAPK->TranscriptionFactors MMP2_Gene MMP-2 Gene Transcription TranscriptionFactors->MMP2_Gene MMP2_Gene->Pro_MMP2 Synthesis & Secretion This compound This compound This compound->Active_MMP2 Inhibition

Caption: MMP-2 activation and signaling pathway with the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare this compound Stock Solution (in DMSO) A2 Prepare Serial Dilutions of this compound A1->A2 B1 Add Diluted this compound to 96-well Plate A2->B1 A3 Prepare Recombinant MMP-2 Enzyme A3->B1 A4 Prepare Fluorogenic MMP-2 Substrate B4 Add MMP-2 Substrate A4->B4 B2 Add MMP-2 Enzyme B1->B2 B3 Incubate (30 min, 37°C) B2->B3 B3->B4 C1 Measure Fluorescence (Kinetic Reading) B4->C1 C2 Calculate Reaction Rates C1->C2 C3 Determine % Inhibition C2->C3 C4 Calculate IC50 Value C3->C4

Technical Support Center: TP0556351 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "TP0556351" is a hypothetical agent for the purpose of this guide. The information provided is based on general knowledge of in vivo experimentation with kinase inhibitors and does not pertain to any specific real-world compound.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the hypothetical compound this compound in in vivo experiments.

I. Compound Information

  • Compound Name: this compound

  • Hypothetical Mechanism of Action: this compound is a potent and selective inhibitor of "Kinase X," a key enzyme in the "ABC signaling pathway" often dysregulated in cancer. Inhibition of Kinase X by this compound is intended to block downstream signaling, leading to decreased tumor cell proliferation and survival.

II. Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, refer to the diagrams below.

ABC_Signaling_Pathway cluster_cell Tumor Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Proliferation_Survival Cell Proliferation & Survival Downstream_Effector->Proliferation_Survival Promotes This compound This compound This compound->Kinase_X Inhibits Experimental_Workflow Cell_Culture Tumor Cell Culture Xenograft_Implantation Xenograft Implantation (e.g., subcutaneous) Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth to Palpable Size Xenograft_Implantation->Tumor_Growth Randomization Animal Randomization (Vehicle vs. This compound) Tumor_Growth->Randomization Treatment Daily Dosing Randomization->Treatment Monitoring Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Analysis Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis

Common issues with TP0556351 cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search has been conducted for "TP0556351" to create a dedicated technical support center for its cell-based assays. However, no information is publicly available for a compound with this identifier.

To provide you with the detailed and accurate technical support center you requested, including troubleshooting guides, FAQs, experimental protocols, and visualizations, further information about this compound is required.

Could you please provide more details about this compound? Specifically, information regarding its:

  • Target and Mechanism of Action: What is the molecular target of this compound? How does it exert its effects on cells?

  • Compound Class: Is it a small molecule, antibody, peptide, etc.?

  • Typical Cell-Based Assays Used: What are the common assays in which this compound is used (e.g., cytotoxicity, proliferation, signaling pathway modulation)?

  • Known Experimental Context: Are there any published or internal documents describing its use?

Once this information is available, a comprehensive technical support resource can be developed to address the specific challenges and questions researchers might have when working with this compound.

Technical Support Center: Improving the Bioavailability of TP0556351 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the oral bioavailability of the investigational compound TP0556351 in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in rats. What are the potential causes?

A1: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like this compound. The primary causes often include:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluid to be absorbed. Low solubility leads to a slow dissolution rate, limiting the amount of drug available for absorption.

  • Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.

  • First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active drug reaching the bloodstream.[1]

  • Formulation Issues: The vehicle used for administration may not be optimal for solubilizing or dispersing the compound in the GI tract.

Q2: Which animal model is most appropriate for initial bioavailability studies of this compound?

A2: Rats, particularly Sprague-Dawley or Wistar strains, are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology, cost-effectiveness, and historical data availability.[2][3] However, it's important to note that no animal model perfectly predicts human bioavailability.[2] Dogs (Beagle) are another alternative as their GI anatomy and physiology share similarities with humans.[3] The choice of model can be influenced by the compound's metabolic profile and the specific research question.

Q3: What are the critical physicochemical properties of this compound that we should characterize before in vivo studies?

A3: A thorough understanding of the following properties is crucial for developing an appropriate formulation and interpreting bioavailability data:

  • Aqueous Solubility: Determine the solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).

  • LogP/LogD: These values indicate the lipophilicity of the compound, which influences both solubility and permeability.

  • pKa: The ionization constant helps predict how solubility and permeability will change in different pH environments of the GI tract.

  • Solid-State Properties: Characterize the crystalline form (polymorphism) and amorphicity, as this can significantly impact dissolution rates.

Troubleshooting Guides

Issue 1: Poor and Inconsistent Bioavailability in Rodent Models

Symptoms:

  • Absolute oral bioavailability is less than 5%.

  • High variability in plasma concentrations (Cmax and AUC) between individual animals.

  • Dose-dependent bioavailability is not observed.

Possible Causes & Troubleshooting Steps:

  • Inadequate Formulation: The compound may be precipitating in the GI tract.

    • Solution: Explore advanced formulation strategies to enhance solubility and maintain the drug in a dissolved state.

      • Micronization/Nanonization: Reducing the particle size increases the surface area for dissolution.

      • Solid Dispersions: Dispersing this compound in a polymer matrix can create an amorphous form with improved solubility. Common carriers include HPMC, PVP, and Eudragit®.

      • Complexation with Cyclodextrins: Encapsulating the drug in cyclodextrins can enhance its aqueous solubility.

      • Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption.

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the liver or intestinal wall.

    • Solution: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolic pathways. If metabolism is extensive, consider alternative routes of administration like subcutaneous or intravenous to bypass the first-pass effect for initial efficacy studies.

Issue 2: Difficulty in Preparing a Homogeneous and Stable Dosing Formulation

Symptoms:

  • The compound crashes out of solution or suspension during preparation or before administration.

  • Inconsistent dosing concentrations are observed upon analysis.

Possible Causes & Troubleshooting Steps:

  • Low Solubility in Common Vehicles: this compound may have poor solubility in standard aqueous vehicles.

    • Solution: Systematically screen a panel of GRAS (Generally Recognized As Safe) excipients and co-solvents.

      • Co-solvents: Test mixtures of water with PEG 400, propylene glycol, or ethanol.

      • Surfactants: Low concentrations of surfactants like Tween® 80 or Cremophor® EL can improve wetting and dispersion.

      • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can improve solubility.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Absolute Bioavailability (%)
Aqueous Suspension5085 ± 252.0210 ± 95< 2%
Micronized Suspension50250 ± 701.5750 ± 210~5%
Solid Dispersion in HPMC50980 ± 1501.04100 ± 650~25%
SMEDDS501500 ± 3000.56200 ± 980~40%
Intravenous52800 ± 4500.0815500 ± 2100100%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
  • Materials: this compound, Hydroxypropyl Methylcellulose (HPMC), Dichloromethane (DCM), Methanol.

  • Procedure:

    • Dissolve this compound and HPMC in a 1:4 weight ratio in a minimal amount of a 1:1 DCM:Methanol co-solvent.

    • Vortex until a clear solution is obtained.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at 40°C.

    • Further dry the resulting solid film under a vacuum for 24 hours to remove residual solvent.

    • Grind the dried film into a fine powder using a mortar and pestle.

    • Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state.

Protocol 2: Oral Bioavailability Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Groups:

    • Group 1: this compound formulation (e.g., solid dispersion) administered orally via gavage.

    • Group 2: this compound in a suitable vehicle administered intravenously via the tail vein (for bioavailability calculation).

  • Dosing:

    • Oral: Prepare the formulation at the desired concentration and administer a volume of 5-10 mL/kg.

    • Intravenous: Dissolve this compound in a vehicle suitable for IV administration (e.g., saline with a co-solvent) and administer at 1-2 mL/kg.

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate absolute bioavailability (F) using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Visualizations

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Analysis & Optimization Physicochemical\nCharacterization Physicochemical Characterization Solubility\nScreening Solubility Screening Physicochemical\nCharacterization->Solubility\nScreening Excipient\nCompatibility Excipient Compatibility Solubility\nScreening->Excipient\nCompatibility Formulation\nStrategy Selection Formulation Strategy Selection Excipient\nCompatibility->Formulation\nStrategy Selection Prototype\nFormulation Prototype Formulation Formulation\nStrategy Selection->Prototype\nFormulation In Vitro\nDissolution Testing In Vitro Dissolution Testing Prototype\nFormulation->In Vitro\nDissolution Testing Animal Model\nSelection Animal Model Selection In Vitro\nDissolution Testing->Animal Model\nSelection Promising Results Pharmacokinetic\nStudy Pharmacokinetic Study Animal Model\nSelection->Pharmacokinetic\nStudy Bioanalysis\n(LC-MS/MS) Bioanalysis (LC-MS/MS) Pharmacokinetic\nStudy->Bioanalysis\n(LC-MS/MS) Data Analysis\n(PK Parameters) Data Analysis (PK Parameters) Bioanalysis\n(LC-MS/MS)->Data Analysis\n(PK Parameters) Bioavailability\nCalculation Bioavailability Calculation Data Analysis\n(PK Parameters)->Bioavailability\nCalculation Optimization Optimization Bioavailability\nCalculation->Optimization Optimization->Formulation\nStrategy Selection Iterate

Caption: Workflow for improving oral bioavailability.

G Start Low Bioavailability of this compound Solubility Is solubility a limiting factor? Start->Solubility Permeability Is permeability a limiting factor? Solubility->Permeability No Sol_Strategies Enhance Solubility: - Solid Dispersions - Micronization - Cyclodextrins Solubility->Sol_Strategies Yes Metabolism Is first-pass metabolism high? Permeability->Metabolism No Perm_Strategies Enhance Permeability: - Lipid Formulations (SMEDDS) - Permeation Enhancers Permeability->Perm_Strategies Yes Met_Strategies Bypass Metabolism: - Alternative Routes (SC, IV) - Co-administer inhibitors Metabolism->Met_Strategies Yes Combined Combined Approach: (e.g., SMEDDS for both solubility & permeability) Metabolism->Combined No Sol_Strategies->Permeability Perm_Strategies->Metabolism

Caption: Decision tree for formulation strategy.

G This compound This compound Receptor Target Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: Hypothetical signaling pathway for this compound.

References

Off-target effects of TP0556351 and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers using TP0556351, focusing on its potential off-target effects and the experimental procedures to control for them.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary and intended molecular target of this compound is Matrix Metallopeptidase 2 (MMP2). It is a selective, synthetic hexapeptide inhibitor of this enzyme.[1]

Q2: What are the likely off-target effects of this compound?

A2: As a selective MMP2 inhibitor, the most probable off-targets for this compound are other members of the matrix metallopeptidase family due to structural similarities in their catalytic domains. While designed for selectivity, the compound could potentially exhibit inhibitory activity against other MMPs (e.g., MMP9, MMP14) or other related zinc-dependent endopeptidases. Verifying the selectivity profile within the specific experimental system is crucial.

Q3: Why is controlling for off-target effects critical when using an MMP inhibitor?

Q4: How can I determine if the effects I observe are specific to the inhibition of MMP2?

A4: To confirm that the observed cellular phenotype is a direct result of MMP2 inhibition, a combination of control experiments is recommended. These include:

  • Rescue experiments: In cell lines, expressing a version of MMP2 that is resistant to this compound should reverse the observed effect.

  • Knockdown/Knockout validation: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MMP2 expression should phenocopy the effects of this compound.

Troubleshooting Guide: Interpreting Unexpected Results

This table addresses common issues that may arise during experiments with this compound and suggests protocols to differentiate between on-target and off-target effects.

Issue Observed Potential Off-Target Cause Recommended Control Experiment Expected Outcome of Control
Unexpected changes in cell migration or invasion. Inhibition of other MMPs crucial for cell motility (e.g., MMP9, MMP14).Perform a gelatin zymography assay to specifically assess MMP2 and MMP9 activity.The zymogram will quantitatively show the inhibitory effect on MMP2 vs. other gelatinases like MMP9.
High levels of cytotoxicity not expected from MMP2 inhibition. Off-target binding to other essential proteases or cellular proteins.Test a structurally unrelated MMP2 inhibitor. Compare the phenotype to that from MMP2 gene knockdown (siRNA).If cytotoxicity is absent with the alternative inhibitor or siRNA, the effect is likely off-target.
Alterations in signaling pathways not directly linked to MMP2. Inhibition of an upstream MMP (e.g., MMP14/MT1-MMP) that activates other signaling molecules.Use a broad-spectrum MMP inhibitor as a positive control for off-target effects. Profile key signaling proteins via Western Blot.If the signaling alteration is replicated by the broad-spectrum inhibitor but not by MMP2-specific siRNA, it suggests an off-target effect.
Inconsistent results across different cell lines. Varying expression levels of off-target MMPs across different cell types.Quantify the expression levels of the top 5-10 most likely MMP off-targets in each cell line via qPCR or proteomics.Correlation between the expression of an off-target MMP and the inconsistent phenotype suggests a potential off-target liability.

Key Experimental Protocols

Protocol 1: Gelatin Zymography for MMP2 and MMP9 Activity

This protocol allows for the specific detection of MMP2 and MMP9 activity in conditioned media from cell cultures.

Materials:

  • SDS-PAGE resolving gel (10%) copolymerized with 1 mg/mL gelatin.

  • Sample buffer (non-reducing).

  • Triton X-100 washing buffer (2.5% Triton X-100 in water).

  • Incubation buffer (50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5).

  • Coomassie Blue staining solution.

  • Destaining solution (40% methanol, 10% acetic acid).

Methodology:

  • Collect conditioned media from cells treated with vehicle control or this compound.

  • Mix samples with non-reducing sample buffer. Do not heat the samples.

  • Load equal amounts of protein onto the gelatin-containing polyacrylamide gel.

  • Run the electrophoresis at 4°C until the dye front reaches the bottom.

  • After electrophoresis, wash the gel twice for 30 minutes each in the Triton X-100 washing buffer to remove SDS and allow renaturation of the MMPs.

  • Incubate the gel overnight (16-20 hours) at 37°C in the incubation buffer.

  • Stain the gel with Coomassie Blue for 1 hour.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

  • MMP9 activity will appear as a band at ~92 kDa, and MMP2 activity will appear at ~72 kDa (pro-form) and ~62 kDa (active form). Quantify band intensity to compare activity.

Protocol 2: General MMP Fluorogenic Activity Assay

This protocol can be used to screen this compound against a panel of purified, recombinant MMPs to determine its selectivity profile.

Materials:

  • Recombinant, purified human MMPs (e.g., MMP1, MMP3, MMP7, MMP9, MMP13, MMP14).

  • Broad-spectrum fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Assay buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5).

  • 96-well black microplate.

  • Fluorimeter (Excitation: 328 nm, Emission: 393 nm).

Methodology:

  • Activate the pro-MMPs according to the manufacturer's instructions (often using APMA).

  • In the 96-well plate, add assay buffer, the fluorogenic substrate, and the specific recombinant MMP to designated wells.

  • Add varying concentrations of this compound or a vehicle control to the wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour).

  • Calculate the rate of substrate cleavage (reaction velocity) from the linear phase of the fluorescence curve.

  • Plot the reaction velocity against the inhibitor concentration for each MMP to determine the IC₅₀ value, which indicates the potency of inhibition for each enzyme.

Visualizations

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway This compound This compound MMP2 MMP2 This compound->MMP2 Inhibits MMP9 MMP9 This compound->MMP9 Weakly Inhibits (Off-Target) ECM_Substrate ECM Substrate (e.g., Collagen IV) MMP2->ECM_Substrate Cleaves Pathway_Outcome Intended Biological Effect (e.g., Reduced Invasion) ECM_Substrate->Pathway_Outcome Leads to Other_Substrate Alternative Substrate MMP9->Other_Substrate Cleaves Side_Effect Unintended Effect Other_Substrate->Side_Effect Leads to

Caption: On-target vs. potential off-target effects of this compound.

start Start: Unexpected Phenotype Observed q1 Is the phenotype consistent with MMP2 inhibition? start->q1 a1_yes Proceed with On-Target Validation q1->a1_yes Yes a1_no Hypothesize Off-Target Effect q1->a1_no No control_exp Perform Control Experiments: 1. Zymography (MMP9) 2. Use Structurally Different Inhibitor 3. MMP2 siRNA Knockdown a1_no->control_exp q2 Does MMP2 siRNA phenocopy the effect? control_exp->q2 on_target Conclusion: Phenotype is ON-TARGET q2->on_target Yes off_target Conclusion: Phenotype is OFF-TARGET q2->off_target No

Caption: Logic diagram for troubleshooting unexpected experimental results.

cluster_workflow Experimental Workflow for Off-Target Assessment cluster_controls Control Panel A 1. Primary Experiment Treat cells with this compound B 2. Observe Phenotype (e.g., Reduced Cell Migration) A->B C 3. Hypothesis Confirmation: Run parallel control experiments B->C D A) Negative Control (Vehicle) C->D E B) On-Target Control (MMP2 siRNA) C->E F C) Off-Target Control (Broad-Spectrum MMPi) C->F G D) Orthogonal Control (Structurally Different MMP2i) C->G H 4. Analyze & Compare Results C->H I 5. Conclude Specificity Determine if effect is on-target or off-target H->I

Caption: Experimental workflow for assessing the specificity of this compound.

References

Interpreting unexpected results with TP0556351

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for illustrative purposes. TP0556351 is a hypothetical compound, and the data, protocols, and troubleshooting scenarios are representative examples based on known MEK1/2 inhibitors.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, a selective, allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-ATP-competitive inhibitor that binds to an allosteric pocket in the MEK1 and MEK2 kinases. This binding prevents RAF-mediated phosphorylation and activation of MEK1/2, which in turn blocks the subsequent phosphorylation and activation of ERK1/2 (p44/p42 MAPK). The inhibition of this pathway leads to a decrease in the transcription of genes involved in cell proliferation and survival.[1][2][3]

Q2: How should I store and handle this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.

Q3: In which cell lines is this compound expected to be most effective?

A3: this compound is most effective in cell lines with activating mutations in the MAPK/ERK pathway, such as those with BRAF V600E or certain RAS mutations.[3][4] Its efficacy can vary based on the specific genetic context of the cell line. Below is a table of IC50 values in common cancer cell lines.

Data Presentation

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)IC50 (nM)
A375Malignant MelanomaBRAF V600E8
HT-29Colorectal CancerBRAF V600E12
HCT116Colorectal CancerKRAS G13D55
HeLaCervical CancerWild-type RAS/RAF>1000

Table 2: Kinase Selectivity Profile of this compound

Kinase% Inhibition at 1 µM
MEK1 98
MEK2 95
ERK2<5
p38α<5
JNK1<5
CDK2<10

Signaling Pathway Diagram

MAPK_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, Ets-1) ERK->Transcription This compound This compound This compound->MEK Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.

Troubleshooting Unexpected Results

Issue 1: No significant decrease in cell proliferation is observed after treatment with this compound.

  • Potential Cause 1: Suboptimal Compound Concentration. The IC50 of this compound can vary between cell lines.

    • Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line.

  • Potential Cause 2: Cell Line Insensitivity. Your cell line may not be dependent on the MAPK/ERK pathway for survival.

    • Troubleshooting Step: Confirm the activation status of the MAPK/ERK pathway in your untreated cells by performing a Western blot for phosphorylated ERK (p-ERK). If basal p-ERK levels are low, the cells are unlikely to be sensitive to a MEK inhibitor.

  • Potential Cause 3: Compound Instability. this compound may be unstable in your cell culture medium.

    • Troubleshooting Step: Prepare fresh dilutions of the compound for each experiment. Minimize the exposure of the stock solution to light.

Issue 2: High levels of cell death are observed at concentrations expected to be non-toxic.

  • Potential Cause 1: Off-Target Effects. At high concentrations, the compound may inhibit other kinases, leading to toxicity.

    • Troubleshooting Step: Lower the concentration of this compound and increase the treatment time. Refer to the IC50 values in Table 1 to use a concentration that is selective for MEK1/2.

  • Potential Cause 2: Solvent Toxicity. The solvent (e.g., DMSO) used to dissolve this compound may be toxic to your cells at the concentration used.

    • Troubleshooting Step: Ensure the final concentration of the solvent in the cell culture medium is below 0.1%. Run a vehicle-only control (cells treated with the same concentration of solvent without the compound) to assess solvent toxicity.

Issue 3: Western blot results show no decrease in p-ERK levels after treatment.

  • Potential Cause 1: Insufficient Treatment Time. The inhibition of ERK phosphorylation may not be immediate.

    • Troubleshooting Step: Perform a time-course experiment (e.g., 1, 6, 12, and 24 hours) to determine the optimal treatment duration for observing a decrease in p-ERK.

  • Potential Cause 2: Problems with Western Blot Protocol. Issues with antibody dilutions, transfer efficiency, or detection reagents can lead to inaccurate results.

    • Troubleshooting Step: Carefully follow the detailed Western blot protocol provided below. Ensure you are using validated antibodies for both p-ERK and total ERK. Always include a positive control (e.g., lysate from a highly sensitive cell line treated with a growth factor to stimulate the pathway) and a negative control (untreated cells).

Troubleshooting Workflow

Troubleshooting_Workflow cluster_NoEffect Troubleshooting: No Effect cluster_Toxicity Troubleshooting: High Toxicity cluster_pERK Troubleshooting: No p-ERK Change Start Unexpected Result NoEffect No Effect on Proliferation Start->NoEffect HighToxicity High Cell Toxicity Start->HighToxicity No_pERK_Change No Change in p-ERK Levels Start->No_pERK_Change DoseResponse Perform Dose-Response NoEffect->DoseResponse Check_pERK Check Basal p-ERK NoEffect->Check_pERK FreshCompound Use Fresh Compound NoEffect->FreshCompound LowerConc Lower Concentration HighToxicity->LowerConc VehicleControl Run Vehicle Control HighToxicity->VehicleControl TimeCourse Perform Time-Course No_pERK_Change->TimeCourse OptimizeWB Optimize Western Blot No_pERK_Change->OptimizeWB

Caption: A logical workflow for troubleshooting common unexpected results with this compound.

Experimental Protocols

Western Blot for p-ERK and Total ERK

This protocol is designed to assess the effect of this compound on the phosphorylation of ERK1/2.

Materials:

  • Cell culture plates (6-well)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL detection reagent

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency.

    • (Optional) For low basal p-ERK levels, serum-starve cells for 12-24 hours.

    • Treat cells with the desired concentrations of this compound or vehicle control for the determined time.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically 1:1000 in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (typically 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL detection reagent and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing for Total ERK (Loading Control):

    • After imaging for p-ERK, strip the membrane using a mild stripping buffer.

    • Wash the membrane thoroughly and re-block.

    • Incubate with the anti-total ERK1/2 antibody and repeat the detection steps. This ensures that any observed decrease in p-ERK is not due to differences in protein loading.

References

Adjusting TP0556351 dosage for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Issue: Information regarding the compound "TP0556351" is not available in publicly accessible scientific literature and databases.

Our comprehensive search for "this compound" did not yield any specific information about a chemical compound with this identifier. This suggests that "this compound" may be one of the following:

  • An internal compound identifier: Many pharmaceutical and research institutions use internal codes for their compounds that are not publicly documented.

  • A typographical error: The identifier might contain a typo.

  • A non-standard nomenclature: The identifier may not follow standard chemical or drug naming conventions.

Without fundamental information about the compound, such as its molecular target and mechanism of action, it is not possible to provide a technical support guide for adjusting its dosage for different cell lines.

To enable us to assist you, please provide any of the following information you may have about this compound:

  • Alternative names or identifiers: Are there any other names, codes, or CAS numbers associated with this compound?

  • Chemical structure or class: Do you have information about the chemical family or structure of the compound?

  • Supplier or source: Where was the compound obtained? The supplier may have documentation or further information.

  • Known biological targets or pathways: Is there any preliminary data on what proteins, genes, or signaling pathways are affected by this compound?

  • Original research articles: If this compound is from a specific publication, please provide the citation.

Once we have more information to uniquely identify the compound and its basic properties, we will be able to provide you with a detailed technical support guide, including troubleshooting, FAQs, experimental protocols, and visualizations as originally requested.

Technical Support Center: Minimizing In Vitro Toxicity of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A- Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering and troubleshooting in vitro toxicity with novel small molecule inhibitors. The content is structured to address common challenges in cytotoxicity assays and to provide a framework for investigating the mechanism of toxicity. While the focus is on general best practices, we will use the potent and selective matrix metalloproteinase-2 (MMP2) inhibitor, TP0556351 , as a hypothetical case study to illustrate key concepts.

Disclaimer: The specific experimental data and observed toxicities for this compound presented in this guide are illustrative and hypothetical. They are intended to provide a practical framework for troubleshooting and are not based on publicly available toxicity data for this specific compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues observed during in vitro cytotoxicity experiments with new chemical entities.

Q1: We are seeing significant cytotoxicity of this compound in our cancer cell line panel at concentrations where we expect to see target engagement. How can we determine if this is on-target or off-target toxicity?

A1: Distinguishing between on-target and off-target toxicity is a critical step. Here’s a systematic approach:

  • Correlate with Target Expression: Assess the expression level of MMP2 across your cell line panel (e.g., via Western Blot or qPCR). If cytotoxicity correlates with high MMP2 expression, it may suggest on-target toxicity.

  • Rescue Experiments: If the downstream effects of MMP2 inhibition are known, attempt to rescue the cells by adding back a key downstream product.

  • Use a Structurally Unrelated Inhibitor: Test a different, validated MMP2 inhibitor with a distinct chemical scaffold. If it phenocopies the toxicity, it strengthens the case for an on-target effect.

  • Test in a Low/No-Target Expression System: Use a cell line with minimal or no MMP2 expression. Significant toxicity in such a line would point towards off-target effects.

  • Off-Target Profiling: Consider commercially available services that screen your compound against a panel of kinases, GPCRs, and other common off-targets.

Q2: Our MTT assay results with this compound are variable and not reproducible. What are the common pitfalls?

A2: MTT assays, while common, are susceptible to various artifacts. Here are some troubleshooting tips:

  • Compound Interference: this compound, particularly at high concentrations, might directly react with MTT or the formazan product.

    • Solution: Run a cell-free control with media, MTT, and your compound to check for direct chemical reactions.

  • Insolubility: The compound may precipitate in the culture medium.

    • Solution: Visually inspect the wells for precipitation. Test different solvents or lower the final solvent concentration.

  • Metabolic Alterations: The compound might be altering cellular metabolism without necessarily killing the cells.

    • Solution: Use a complementary cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay) or ATP content (CellTiter-Glo®).

Q3: We observe a discrepancy between our cytotoxicity assays. The LDH assay shows minimal toxicity for this compound, while an apoptosis assay (e.g., Caspase-3/7 activity) shows a significant effect. Why is this?

A3: This discrepancy often points towards a specific mechanism of cell death. The LDH assay measures membrane integrity, which is typically compromised during necrosis. In contrast, apoptosis is a programmed cell death pathway that maintains membrane integrity in its early stages. Your results suggest that this compound may be inducing apoptosis rather than necrosis.

Troubleshooting Workflow for Unexpected Cytotoxicity

G A Unexpected Cytotoxicity Observed B Confirm Compound Identity & Purity A->B C Verify Experimental Parameters (Cell density, solvent concentration) A->C D Orthogonal Cytotoxicity Assay (e.g., LDH, CellTiter-Glo) C->D E Results Consistent? D->E F Investigate Assay Artifact (Compound interference, precipitation) E->F No G Investigate Mechanism of Toxicity E->G Yes H On-Target vs. Off-Target (Correlate with target expression) G->H I Apoptosis vs. Necrosis (Caspase assays, Annexin V/PI) G->I

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineMMP2 ExpressionIC50 (MTT Assay, 72h) (µM)IC50 (LDH Assay, 72h) (µM)
HT-1080 (Fibrosarcoma)High0.5> 50
U-87 MG (Glioblastoma)High1.2> 50
MCF-7 (Breast Cancer)Low25.0> 50
A549 (Lung Carcinoma)Low30.5> 50

Data is for illustrative purposes only.

Table 2: Hypothetical Mechanistic Assay Results for this compound in HT-1080 Cells

Treatment (24h)Caspase-3/7 Activity (Fold Change)Mitochondrial Membrane Potential (JC-1) (% Depolarized)
Vehicle Control (0.1% DMSO)1.05.2
This compound (1 µM)4.545.8
This compound (5 µM)8.288.1

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well and mix gently.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Mandatory Visualizations

Signaling Pathway

G cluster_0 On-Target Pathway cluster_1 Hypothetical Off-Target Pathway A This compound B MMP2 A->B Inhibits E Inhibition of Proliferation & Survival A->E F Unknown Off-Target (e.g., Kinase X) A->F Binds to C Extracellular Matrix (e.g., Collagen) B->C Degrades D Cell Proliferation & Survival Signals B->D Activates C->D Promotes G Pro-Apoptotic Pathway F->G Activates H Mitochondrial Dysfunction G->H I Caspase Activation H->I J Apoptosis I->J G A Primary Screen: Broad Cell Line Panel (MTT Assay) B Identify Sensitive vs. Resistant Cell Lines A->B C Secondary Screen on Sensitive Lines (LDH, Apoptosis Assays) B->C D Determine Mode of Cell Death C->D E Mechanistic Studies: - Target Expression Analysis - Mitochondrial Health - Cell Cycle Analysis D->E F Hypothesis Generation: On-Target vs. Off-Target Toxicity E->F

Technical Support Center: Compound X (A Novel NF-κB Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, experimental protocols, and troubleshooting guidance for working with Compound X, a novel inhibitor of the NF-κB signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Compound X?

A1: Compound X is a potent and selective inhibitor of the canonical NF-κB signaling pathway. It targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[1][2] This action keeps the NF-κB (p65/p50 heterodimer) sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory and cell survival genes.[3][4][5]

Q2: What are the recommended positive and negative controls for in vitro experiments with Compound X?

A2:

  • Positive Control (Activator): Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β) are potent inducers of the canonical NF-κB pathway and are recommended for stimulating cells before or during treatment with Compound X. A typical concentration for TNF-α is 1-10 ng/mL.

  • Negative Control (Vehicle): The solvent used to dissolve Compound X (e.g., DMSO) should be added to control cells at the same final concentration used for the experimental conditions. This accounts for any effects of the vehicle on the cells.

  • Negative Control (Inactive Compound): If available, an inactive analog of Compound X can be used to demonstrate that the observed effects are specific to the active molecule.

Q3: How can I assess the cytotoxicity of Compound X in my cell line?

A3: It is crucial to distinguish between the inhibitory effects of Compound X on NF-κB signaling and general cytotoxicity. A standard cell viability assay, such as the MTT, MTS, or a CellTiter-Glo® Luminescent Cell Viability Assay, should be performed in parallel with your functional assays. This will help you determine the concentration range where Compound X is effective without causing significant cell death.

Q4: I am not observing any inhibition of NF-κB activity. What are the possible reasons?

A4: Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No inhibition of NF-κB activity 1. Compound X degradation: Improper storage or handling. 2. Suboptimal concentration: The concentration of Compound X may be too low. 3. Ineffective NF-κB activation: The stimulus (e.g., TNF-α) may not be potent enough or the cells may be unresponsive. 4. Cell line resistance: The chosen cell line may have a resistant phenotype.1. Ensure Compound X is stored according to the manufacturer's instructions and prepare fresh solutions for each experiment. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. 3. Verify the activity of your NF-κB activator. Titrate the concentration of the activator to ensure a robust response. Check the literature for appropriate activators and concentrations for your cell line. 4. Consider using a different cell line known to have a responsive NF-κB pathway.
High cell death in treated wells 1. Cytotoxicity of Compound X: The concentration used is toxic to the cells. 2. Vehicle (e.g., DMSO) toxicity: The concentration of the vehicle is too high.1. Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range of Compound X. Use concentrations below the toxic threshold for your functional assays. 2. Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.1% for DMSO).
High variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dispensing of reagents. 3. Edge effects in microplates: Evaporation from wells on the outer edges of the plate.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution. 2. Calibrate your pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the microplate for experiments. Fill these wells with sterile PBS or media to minimize evaporation from the inner wells.

Quantitative Data Summary

The following tables summarize the inhibitory activity of several commercially available NF-κB inhibitors in a HEK293 cell line, as determined by a luciferase reporter assay. This data can serve as a benchmark for the expected potency of NF-κB inhibitors.

Table 1: IC50 Values of IKKβ Inhibitors

CompoundTargetIC50 (nM) in HEK293 cells
IMD-0354IKKβ292
TPCA-1IKKβ< 1
PF-184IKKβ901

Table 2: IC50 Values of Other NF-κB Pathway Inhibitors

CompoundPutative MechanismIC50 (nM) in HEK293 cells
Ro 106-9920IκBα Ubiquitination Inhibitor< 1
CelastrolProteasome Inhibitor1,700

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the activity of the NF-κB pathway in response to stimulation and inhibition by Compound X.

Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB luciferase reporter gene in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.

  • Compound X Treatment: Prepare serial dilutions of Compound X in cell culture media. Remove the old media from the cells and add the media containing Compound X. Incubate for 1 hour.

  • NF-κB Activation: Prepare a solution of TNF-α in cell culture media. Add TNF-α to the wells to a final concentration of 5 ng/mL. Include wells with Compound X alone, TNF-α alone, and vehicle (e.g., DMSO) alone as controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., untreated cells) and plot the results as a function of Compound X concentration to determine the IC50 value.

Protocol 2: Western Blot for Phospho-IκBα

This protocol is used to qualitatively assess the inhibitory effect of Compound X on the phosphorylation of IκBα.

Methodology:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Pre-treat the cells with various concentrations of Compound X for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-IκBα overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total IκBα or a housekeeping protein like β-actin or GAPDH.

Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates (P) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkB_IkappaB NF-κB-IκBα Complex IkappaB->NFkB_IkappaB NFkB NF-κB (p65/p50) NFkB->NFkB_IkappaB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates CompoundX Compound X CompoundX->IKK_complex Inhibits NFkB_IkappaB->NFkB Releases DNA κB DNA sites NFkB_nucleus->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Promotes Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Compound X.

Luciferase_Assay_Workflow start Start seed_cells Seed reporter cells in 96-well plate start->seed_cells adhere Incubate overnight seed_cells->adhere add_compound Add Compound X dilutions adhere->add_compound pre_incubate Incubate for 1 hour add_compound->pre_incubate add_tnfa Stimulate with TNF-α pre_incubate->add_tnfa incubate_24h Incubate for 24 hours add_tnfa->incubate_24h read_luminescence Measure luminescence incubate_24h->read_luminescence analyze Analyze data (IC50) read_luminescence->analyze end End analyze->end

References

Technical Support Center: Overcoming Resistance to TP0556351 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during long-term studies involving the hypothetical anti-cancer agent TP0556351.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, promoting tumor progression and resistance to therapies.[1][2][3] this compound is designed to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets and thereby inhibiting the entire signaling cascade.

Q2: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like this compound?

A2: Resistance to targeted therapies is a significant challenge in oncology. For inhibitors of the PI3K/Akt/mTOR pathway, common resistance mechanisms include:

  • Genetic Mutations: Alterations in the drug target that prevent the inhibitor from binding effectively.

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways, such as the MAPK/ERK pathway, to circumvent the blocked PI3K/Akt/mTOR pathway and maintain pro-survival signals.[4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove the drug from the cell, reducing its intracellular concentration and efficacy.

  • Enhanced DNA Repair: Increased capacity to repair DNA damage induced by the therapeutic agent.

  • Tumor Microenvironment: Interactions between cancer cells and the surrounding stromal cells and extracellular matrix can confer resistance.

Q3: How can we generate a this compound-resistant cell line in vitro for our studies?

A3: Developing a drug-resistant cell line is a crucial step in understanding and overcoming resistance. The most common method is through continuous exposure to the drug with a stepwise increase in concentration. This process typically takes several months. Another approach is pulsatile treatment, where cells are exposed to high concentrations of the drug for short periods, followed by a recovery phase. This method may better mimic clinical dosing regimens.

Q4: What is a "fold resistance" and how is it calculated?

A4: Fold resistance is a quantitative measure of how much more resistant a particular cell line is to a drug compared to a sensitive (parental) cell line. It is calculated by dividing the IC50 (half-maximal inhibitory concentration) value of the resistant cell line by the IC50 value of the sensitive cell line. A higher fold resistance indicates a greater degree of resistance.

Q5: Are there strategies to overcome resistance to this compound once it has developed?

A5: Yes, several strategies are being explored to overcome resistance to targeted therapies:

  • Combination Therapy: Combining this compound with an inhibitor of a bypass pathway (e.g., a MEK inhibitor if the MAPK/ERK pathway is activated) can be effective.

  • Targeting Efflux Pumps: Using inhibitors of ABC transporters to increase the intracellular concentration of this compound.

  • Next-Generation Inhibitors: Developing new drugs that can bind to the mutated target.

  • Immunotherapy: Utilizing the immune system to target and eliminate resistant cancer cells.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent IC50 values for this compound in cell viability assays.

Possible Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug responses.
Cell Seeding Density Optimize and standardize the cell seeding density. Over-confluent or sparse cultures can affect drug sensitivity.
Compound Stability Verify the stability of this compound in your cell culture medium over the duration of the assay. The compound may degrade, leading to inaccurate results.
Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. Use calibrated pipettes.
Assay Duration Standardize the incubation time with the drug. Different exposure times can lead to different IC50 values.

Issue 2: High variability between replicate wells in cell viability assays.

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure the cell suspension is homogenous before and during plating. Gently swirl the flask or tube before aspirating cells for each plate.
Edge Effects "Edge effects" in 96-well plates can be caused by uneven temperature and evaporation. Avoid using the outer wells or fill them with sterile media or PBS to create a humidity barrier.
Incomplete Drug Mixing After adding the drug to the wells, gently mix the plate on a shaker or by tapping to ensure even distribution.
Contamination Regularly test for mycoplasma contamination, which can significantly alter cellular physiology and drug response.
Reader Malfunction Ensure the plate reader is functioning correctly and that the correct wavelength is being used for your assay (e.g., MTT, CellTiter-Glo).

Issue 3: The developed "resistant" cell line shows only a minor increase in IC50.

Possible Cause Troubleshooting Step
Insufficient Drug Pressure The concentration of this compound used for selection may be too low. Gradually increase the drug concentration in a stepwise manner.
Heterogeneous Population The "resistant" population may still contain a large proportion of sensitive cells. Perform single-cell cloning to isolate and expand truly resistant clones.
Instability of Resistance The resistance mechanism may be transient. Maintain a low concentration of this compound in the culture medium to ensure the resistant phenotype is stable.
Incorrect Assay for Resistance Mechanism The resistance mechanism may not be reflected in a simple viability assay (e.g., changes in apoptosis signaling). Investigate downstream markers of the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The following tables provide hypothetical data for this compound's effect on sensitive and resistant cancer cell lines.

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental MCF-7 (Sensitive)0.5-
MCF-7/TP-R (Resistant)10.220.4
Parental A549 (Sensitive)1.2-
A549/TP-R (Resistant)25.821.5

Data are representative of typical results and may vary based on experimental conditions.

Table 2: Effect of Combination Therapy on Resistant Cell Lines

Cell LineTreatmentIC50 (µM)
MCF-7/TP-RThis compound10.2
This compound + MEK Inhibitor (1 µM)2.1
A549/TP-RThis compound25.8
This compound + MEK Inhibitor (1 µM)5.5

This table illustrates the potential for a MEK inhibitor to re-sensitize resistant cells to this compound, suggesting MAPK pathway activation as a resistance mechanism.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes the stepwise dose-escalation method for developing a drug-resistant cell line.

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat and Cryopreserve: Repeat steps 3 and 4, gradually increasing the drug concentration. It is crucial to cryopreserve cells at each successful concentration step as a backup.

  • Characterize the Resistant Line: Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), characterize the resistant cell line by comparing its IC50 to the parental line and investigating the underlying resistance mechanisms.

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines the steps for performing an MTT assay to determine the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Visualizations

G cluster_workflow Experimental Workflow: Generating a Resistant Cell Line start Parental Cell Line ic50 Determine Initial IC50 start->ic50 treat_ic50 Treat with this compound at IC50 ic50->treat_ic50 monitor Monitor Cell Growth treat_ic50->monitor passage Passage Cells monitor->passage increase_dose Increase this compound Concentration passage->increase_dose cryo Cryopreserve Stocks passage->cryo repeat Repeat Cycle increase_dose->repeat repeat->treat_ic50 Continue Selection characterize Characterize Resistant Line repeat->characterize Resistance Achieved G cluster_pi3k PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth This compound This compound This compound->PI3K G cluster_mapk MAPK/ERK Bypass Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK G cluster_efflux ABC Transporter-Mediated Efflux TP0556351_in This compound (in) ABC_pump ABC Transporter TP0556351_in->ABC_pump TP0556351_out This compound (out) ABC_pump->TP0556351_out Efflux ATP ATP ATP->ABC_pump provides energy ADP ADP + Pi ATP->ADP

References

Technical Support Center: TP0556351 Protocol Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TP0556351 (also known as Ro5-3335), a small molecule inhibitor of the RUNX1-CBFβ interaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound.

Question Possible Cause(s) Suggested Solution(s)
No or low inhibitory effect observed on target cells. 1. Suboptimal concentration of this compound: The concentration used may be too low for the specific cell line. 2. Incorrect compound handling: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The target cells may have intrinsic or acquired resistance to the inhibitor. 4. Inaccurate cell counting: An incorrect initial cell number can lead to misleading results.1. Optimize concentration: Perform a dose-response experiment to determine the optimal IC50 for your cell line.[1] 2. Ensure proper storage: Store this compound as a stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. 3. Verify target expression: Confirm the expression of RUNX1 and CBFβ in your cell line using Western blot or qPCR. 4. Calibrate cell counting method: Ensure your method for cell counting is accurate and consistent.
High variability between experimental replicates. 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. Edge effects in plates: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth. 3. Pipetting errors: Inaccurate dispensing of compound or cells.1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during seeding. 2. Minimize edge effects: Fill the outer wells with sterile PBS or media without cells. 3. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
Unexpected cell toxicity or off-target effects. 1. High concentration of this compound: The concentration used may be cytotoxic. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target binding: The inhibitor may be affecting other cellular pathways.1. Perform a toxicity assay: Determine the maximum non-toxic concentration of the inhibitor. 2. Maintain low solvent concentration: Keep the final DMSO concentration below 0.5% in the cell culture medium. Run a vehicle control (medium with the same concentration of DMSO without the inhibitor). 3. Investigate off-target effects: Use a structurally similar but inactive control compound if available. Perform downstream analysis of known off-target pathways.
Difficulty in reproducing published results. 1. Differences in experimental conditions: Variations in cell line passage number, media composition, or incubation time. 2. Subtle variations in protocol: Minor differences in experimental procedures can lead to different outcomes.1. Standardize all experimental parameters: Use cells within a consistent passage number range and ensure all reagents and conditions are identical to the published study. 2. Follow the protocol precisely: Pay close attention to every detail of the published methodology. Contact the corresponding author of the publication for clarification if needed.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable small molecule that functions as an inhibitor of the protein-protein interaction between RUNX1 and its binding partner CBFβ.[1] By disrupting this complex, this compound can repress the transactivation of RUNX1/CBFβ target genes.

Q2: How should I prepare and store this compound?

A2: It is recommended to prepare a stock solution of this compound in a solvent such as DMSO. For in vivo studies, specific formulations with PEG300, Tween-80, and saline may be used.[1] The stock solution should be stored at -20°C or -80°C to maintain its stability. For cellular assays, dilute the stock solution to the desired working concentration in the cell culture medium immediately before use. Avoid multiple freeze-thaw cycles of the stock solution.

Q3: What are the typical working concentrations for this compound in cell culture?

A3: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Published IC50 values for some leukemia cell lines are: ME-1 (1.1 µM), Kasumi-1 (21.7 µM), and REH (17.3 µM).

Q4: How can I confirm that this compound is inhibiting the RUNX1-CBFβ interaction in my cells?

A4: A co-immunoprecipitation (Co-IP) experiment is a standard method to verify the disruption of the RUNX1-CBFβ interaction. You can immunoprecipitate RUNX1 and then perform a Western blot for CBFβ to see if the amount of co-precipitated CBFβ decreases after treatment with this compound.

Q5: What are the known downstream effects of inhibiting the RUNX1-CBFβ interaction?

A5: Inhibition of the RUNX1-CBFβ interaction can lead to changes in the expression of RUNX1 target genes, which are involved in hematopoiesis, cell differentiation, and proliferation. For example, it has been shown to affect the expression of genes like NR4A3.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound (Ro5-3335) in various leukemia cell lines.

Cell LineCancer TypeIC50 (µM)Reference
ME-1Acute Myeloid Leukemia1.1
Kasumi-1Acute Myeloid Leukemia21.7
REHAcute Lymphoblastic Leukemia17.3

Experimental Protocols

General Protocol for a Cell Viability Assay

This protocol provides a general workflow for assessing the effect of this compound on cell viability using a reagent like MTT or a luminescent-based assay.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Follow the manufacturer's instructions for the chosen viability assay (e.g., add MTT reagent and incubate, then add solubilization solution, or add a one-step luminescent reagent).

    • Read the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (Exponential Phase) plate_seeding 2. Plate Seeding (96-well plate) cell_culture->plate_seeding compound_prep 3. Prepare this compound Dilutions treatment 4. Treat Cells compound_prep->treatment incubation 5. Incubate (24-72h) treatment->incubation viability_assay 6. Cell Viability Assay data_collection 7. Data Collection (Plate Reader) viability_assay->data_collection data_analysis 8. Data Analysis (IC50 Calculation) data_collection->data_analysis

Caption: A generalized workflow for treating cells with this compound and assessing its effect on cell viability.

signaling_pathway RUNX1-CBFβ Signaling Pathway Inhibition by this compound cluster_nucleus Nucleus RUNX1 RUNX1 DNA DNA (RUNX1 Binding Site) RUNX1->DNA Binds CBFbeta CBFβ CBFbeta->RUNX1 Stabilizes TargetGenes Target Gene Transcription DNA->TargetGenes Regulates This compound This compound This compound->RUNX1 Inhibits Interaction This compound->CBFbeta

References

Validation & Comparative

A Comparative Guide to TP0556351 and Other MMP2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, the selective inhibition of matrix metalloproteinase-2 (MMP2) presents a promising therapeutic strategy for a range of diseases, including idiopathic pulmonary fibrosis (IPF) and cancer. This guide provides a detailed comparison of TP0556351, a novel and highly selective MMP2 inhibitor, with other notable MMP2 inhibitors, supported by experimental data and methodologies to aid researchers, scientists, and drug development professionals in their endeavors.

Performance Comparison of MMP2 Inhibitors

The efficacy of an MMP2 inhibitor is primarily determined by its potency (IC50 value) and its selectivity against other matrix metalloproteinases. This compound has demonstrated exceptional potency and selectivity, setting a new benchmark in the field.

Table 1: Potency of MMP2 Inhibitors

InhibitorMMP2 IC50 (nM)Source
This compound 0.20 [1][2]
Marimastat (BB-2516)6MedChemExpress
Prinomastat (AG3340)0.05 (Ki)DrugBank
Tanomastat (BAY 12-9566)Not specified[3]
Ilomastat (GM6001)1.1MedChemExpress
SB-3CT13.9 (Ki)MedChemExpress

Note: IC50 values may vary depending on the assay conditions. Ki represents the inhibition constant.

Table 2: Selectivity Profile of this compound and Other MMP Inhibitors

The selectivity of an inhibitor is crucial to minimize off-target effects, a significant challenge that led to the failure of early broad-spectrum MMP inhibitors in clinical trials.[3][4] this compound was developed to overcome this hurdle by exhibiting remarkable selectivity for MMP2.

InhibitorMMP1 IC50 (nM)MMP3 IC50 (nM)MMP7 IC50 (nM)MMP8 IC50 (nM)MMP9 IC50 (nM)MMP10 IC50 (nM)MMP12 IC50 (nM)MMP13 IC50 (nM)MMP14 IC50 (nM)
This compound >10000>10000>10000>10000180>10000>1000011001200
Marimastat5-13-3---9
Prinomastat796.3--5.0----
TanomastatNot InhibitedInhibited--Inhibited--Inhibited-

Source for this compound data: Takeuchi T, et al. J Med Chem. 2022. Source for Marimastat and Prinomastat data: MedChemExpress and DrugBank respectively. Tanomastat data from Challenges in Matrix Metalloproteinases Inhibition - PMC - NIH.

In Vivo Efficacy of this compound

This compound has demonstrated significant efficacy in a preclinical model of idiopathic pulmonary fibrosis. In a bleomycin-induced pulmonary fibrosis mouse model, subcutaneous administration of this compound for 14 days suppressed the accumulation of collagen in the lungs, indicating its potential as a therapeutic agent for fibrotic diseases.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of inhibitor performance.

MMP Inhibitory Assay Protocol

The inhibitory activity of compounds against MMPs is typically determined using a fluorogenic substrate assay.

Principle: The assay measures the fluorescence intensity of a substrate cleaved by the MMP enzyme. In the presence of an inhibitor, the cleavage is reduced or prevented, resulting in a lower fluorescence signal.

Procedure:

  • Recombinant human MMP enzymes are used.

  • The enzyme is pre-incubated with various concentrations of the test inhibitor for a specified period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • A fluorogenic MMP substrate is added to initiate the reaction.

  • Fluorescence intensity is measured over time using a fluorescence plate reader.

  • The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

Gelatin Zymography Protocol

Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP2 and MMP9.

Principle: This method involves electrophoresis of protein samples in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Areas with active gelatinases will digest the gelatin, and these regions will appear as clear bands against a stained background.

Procedure:

  • Prepare protein samples (e.g., cell culture supernatant, tissue extracts) under non-reducing conditions.

  • Perform electrophoresis on a polyacrylamide gel co-polymerized with gelatin.

  • After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow enzyme renaturation.

  • Incubate the gel in a developing buffer containing calcium and zinc ions, which are essential for MMP activity, at 37°C for a sufficient period (e.g., 16-24 hours).

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Gelatinolytic activity will be visible as clear bands on a blue background. The molecular weight of the active enzyme can be estimated by comparison to protein standards.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to study idiopathic pulmonary fibrosis and to evaluate the efficacy of potential therapeutic agents.

Procedure:

  • Mice (e.g., C57BL/6) are anesthetized.

  • A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.

  • The test compound (e.g., this compound) is administered at various doses and schedules (e.g., daily subcutaneous injections for 14 days, starting from the day of bleomycin instillation).

  • At the end of the treatment period, animals are euthanized, and lung tissues are collected.

  • The extent of fibrosis is assessed by histological analysis (e.g., Masson's trichrome staining for collagen) and biochemical assays (e.g., Sircol assay for collagen content).

Signaling Pathways

Understanding the signaling pathways involving MMP2 is crucial for elucidating its role in disease and for the development of targeted therapies.

MMP2 Activation Pathway

The activation of pro-MMP2 to its active form is a tightly regulated process primarily occurring on the cell surface. It involves membrane type 1 MMP (MT1-MMP) and tissue inhibitor of metalloproteinases-2 (TIMP2).

MMP2_Activation proMMP2 pro-MMP2 Ternary_Complex pro-MMP2/TIMP-2/MT1-MMP Ternary Complex proMMP2->Ternary_Complex MT1_MMP MT1-MMP MT1_MMP->Ternary_Complex TIMP2 TIMP-2 TIMP2->Ternary_Complex Active_MMP2 Active MMP2 Ternary_Complex->Active_MMP2 Cleavage Free_MT1_MMP Free MT1-MMP Free_MT1_MMP->Ternary_Complex

Caption: Pro-MMP2 activation via the MT1-MMP/TIMP-2 complex.

TGF-β Signaling in Fibrosis

Transforming growth factor-beta (TGF-β) is a key cytokine in the pathogenesis of fibrosis. It stimulates the production of extracellular matrix proteins and can upregulate MMP2 expression through the Smad signaling pathway.

TGF_beta_Fibrosis cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylation p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription Smad_complex->Gene_transcription Nucleus Nucleus MMP2_gene MMP2 Gene Gene_transcription->MMP2_gene Upregulation Fibrosis Fibrosis MMP2_gene->Fibrosis

Caption: TGF-β signaling pathway leading to MMP2 expression in fibrosis.

MMP2 in Cancer Metastasis

MMP2 plays a critical role in cancer metastasis by degrading the extracellular matrix, which allows cancer cells to invade surrounding tissues and enter the bloodstream.

MMP2_Metastasis Primary_Tumor Primary Tumor MMP2 MMP2 Primary_Tumor->MMP2 secretes Invasion Local Invasion Primary_Tumor->Invasion ECM Extracellular Matrix (ECM) (e.g., Collagen IV) ECM->Invasion MMP2->ECM degrades Intravasation Intravasation Invasion->Intravasation Blood_Vessel Blood Vessel Metastasis Metastasis Blood_Vessel->Metastasis transport Intravasation->Blood_Vessel

Caption: Role of MMP2 in the metastatic cascade.

This guide provides a foundational comparison of this compound with other MMP2 inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and to tailor experimental protocols to their specific needs. The high potency and selectivity of this compound make it a valuable tool for investigating the roles of MMP2 in health and disease and a promising candidate for further therapeutic development.

References

A Comparative Analysis of TP0556351 and Batimastat: Selective versus Broad-Spectrum MMP Inhibition in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two matrix metalloproteinase (MMP) inhibitors: TP0556351, a potent and selective MMP-2 inhibitor, and Batimastat, a broad-spectrum MMP inhibitor. This objective analysis, supported by available preclinical data, aims to inform researchers on their respective characteristics and potential therapeutic applications.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including cancer, fibrosis, and inflammatory diseases. Consequently, MMP inhibitors have been a focus of drug development. This guide compares two such inhibitors: the highly selective this compound and the broad-spectrum agent Batimastat.

This compound is a novel, potent, and selective inhibitor of MMP-2 with an IC50 of 0.2 nM.[1] Its efficacy has been demonstrated in a preclinical model of idiopathic pulmonary fibrosis.[1]

Batimastat (BB-94) is a well-characterized broad-spectrum MMP inhibitor that targets several MMPs, including MMP-1, -2, -3, -7, -8, and -9.[2] It has been investigated in various preclinical models of cancer and fibrosis.[2]

In Vitro Efficacy and Selectivity

The in vitro inhibitory activities of this compound and Batimastat highlight their distinct selectivity profiles. This compound demonstrates high potency and selectivity for MMP-2, while Batimastat inhibits a wider range of MMPs.

InhibitorTargetIC50 (nM)
This compound MMP-20.2[1]
Batimastat MMP-13
MMP-24
MMP-320
MMP-76
MMP-810
MMP-94
MMP-14-

Table 1: In Vitro Inhibitory Activity of this compound and Batimastat against various MMPs.

In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

Both this compound and Batimastat have been evaluated in a bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model for studying idiopathic pulmonary fibrosis.

ParameterThis compoundBatimastat
Dose and Administration 0.03, 0.1, 0.3, or 1 mg/kg/day; SC, for 14 days30 mg/kg; IP, daily for 14 days
Primary Outcome Reduction in the amount of collagen in the lungsSignificant reduction in bleomycin-induced lung fibrosis, as assessed by histopathology and hydroxyproline levels

Table 2: Comparison of In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of these inhibitors, one selective and the other broad-spectrum, are central to their biological effects.

cluster_0 MMP Inhibition cluster_1 Downstream Effects in Fibrosis This compound This compound MMP-2 MMP-2 This compound->MMP-2 Selective Inhibition Batimastat Batimastat Multiple MMPs MMP-1, -2, -3, -7, -8, -9 Batimastat->Multiple MMPs Broad-Spectrum Inhibition ECM Degradation (Collagen) ECM Degradation (Collagen) MMP-2->ECM Degradation (Collagen) Multiple MMPs->ECM Degradation (Collagen) Reduced Tissue Remodeling Reduced Tissue Remodeling ECM Degradation (Collagen)->Reduced Tissue Remodeling Decreased Fibrosis Decreased Fibrosis Reduced Tissue Remodeling->Decreased Fibrosis Bleomycin Instillation Bleomycin Instillation Induction of Lung Injury Induction of Lung Injury Bleomycin Instillation->Induction of Lung Injury Fibroblast Activation Fibroblast Activation Induction of Lung Injury->Fibroblast Activation Collagen Deposition Collagen Deposition Fibroblast Activation->Collagen Deposition Pulmonary Fibrosis Pulmonary Fibrosis Collagen Deposition->Pulmonary Fibrosis This compound Treatment This compound Treatment This compound Treatment->Fibroblast Activation Inhibits MMP-2 mediated activation Bleomycin Instillation Bleomycin Instillation Lung Inflammation & Injury Lung Inflammation & Injury Bleomycin Instillation->Lung Inflammation & Injury Increased MMP Activity Increased MMP Activity Lung Inflammation & Injury->Increased MMP Activity ECM Remodeling ECM Remodeling Increased MMP Activity->ECM Remodeling Fibrosis Fibrosis ECM Remodeling->Fibrosis Batimastat Treatment Batimastat Treatment Batimastat Treatment->Increased MMP Activity Broadly Inhibits

References

A Comparative Guide to Validating the Anti-Fibrotic Efficacy of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The development of effective anti-fibrotic therapies remains a significant challenge in medicine. Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), can lead to organ dysfunction and failure.[1] This guide provides a framework for researchers, scientists, and drug development professionals to validate the anti-fibrotic effects of a novel investigational compound, here exemplified as TP0556351. The guide outlines key experiments and data presentation strategies, using the established anti-fibrotic drugs, Nintedanib and Pirfenidone, as benchmarks for comparison.

Comparative Landscape of Anti-Fibrotic Agents

Currently, Nintedanib and Pirfenidone are the mainstays of anti-fibrotic therapy, particularly for idiopathic pulmonary fibrosis (IPF).[2][3] Nintedanib is a tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[2][4] Pirfenidone's exact mechanism is not fully elucidated, but it is known to modulate signaling pathways, including transforming growth factor-beta (TGF-β). Any novel anti-fibrotic agent, such as the hypothetical this compound, would need to demonstrate comparable or superior efficacy and safety to these established drugs.

Quantitative Data Summary

To facilitate a direct comparison of a novel compound against existing therapies, all quantitative data should be organized into clear, concise tables. Below are template tables that can be populated with experimental data for this compound.

Table 1: In Vitro Anti-Fibrotic Activity

ParameterCell TypeThis compound (IC50)Nintedanib (IC50)Pirfenidone (IC50)
Inhibition of Fibroblast Proliferation Human Lung Fibroblasts (HLF)[Insert Data][Insert Data][Insert Data]
Inhibition of Myofibroblast Differentiation (α-SMA expression) HLF stimulated with TGF-β1[Insert Data][Insert Data][Insert Data]
Reduction of Collagen Deposition (Sircol Assay) HLF stimulated with TGF-β1[Insert Data][Insert Data][Insert Data]
Inhibition of Fibroblast Migration HLF[Insert Data][Insert Data][Insert Data]

Table 2: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model

ParameterVehicle ControlThis compoundNintedanibPirfenidone
Ashcroft Score (Lung Fibrosis Severity) [Insert Data][Insert Data][Insert Data][Insert Data]
Total Lung Collagen Content (Hydroxyproline Assay) [Insert Data][Insert Data][Insert Data][Insert Data]
Change in Forced Vital Capacity (FVC) [Insert Data][Insert Data][Insert Data][Insert Data]
Bronchoalveolar Lavage (BAL) Fluid - Total Cell Count [Insert Data][Insert Data][Insert Data][Insert Data]
BAL Fluid - Macrophage Count [Insert Data][Insert Data][Insert Data][Insert Data]
BAL Fluid - Neutrophil Count [Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

In Vitro Assays
  • Cell Culture:

    • Primary human lung fibroblasts (HLFs) are isolated from lung tissue of patients with idiopathic pulmonary fibrosis (IPF) or from non-fibrotic controls.

    • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

  • Fibroblast Proliferation Assay:

    • HLFs are seeded in 96-well plates.

    • After 24 hours, cells are treated with varying concentrations of this compound, Nintedanib, or Pirfenidone.

    • Cell proliferation is assessed after 72 hours using a BrdU or MTT assay.

  • Myofibroblast Differentiation Assay:

    • HLFs are stimulated with TGF-β1 (5 ng/mL) to induce differentiation into myofibroblasts.

    • Concurrently, cells are treated with the test compounds.

    • After 48 hours, the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblasts, is quantified by Western blotting or immunofluorescence.

  • Collagen Deposition Assay:

    • HLFs are treated as in the differentiation assay.

    • After 72 hours, the amount of soluble collagen in the cell culture supernatant is measured using the Sircol Collagen Assay.

  • Fibroblast Migration Assay (Wound Healing Assay):

    • A confluent monolayer of HLFs is "wounded" by creating a scratch with a pipette tip.

    • The cells are then treated with the test compounds.

    • The rate of wound closure is monitored and quantified over 24-48 hours.

In Vivo Models
  • Bleomycin-Induced Pulmonary Fibrosis Model:

    • C57BL/6 mice are intratracheally instilled with a single dose of bleomycin to induce lung fibrosis.

    • Treatment with this compound, Nintedanib, Pirfenidone, or a vehicle control is initiated, typically on the same day or a few days after bleomycin administration, and continued for 14-21 days.

  • Assessment of Lung Fibrosis:

    • Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is scored using the Ashcroft method.

    • Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

    • Pulmonary Function Tests: Lung function parameters, such as Forced Vital Capacity (FVC), are measured in anesthetized mice.

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the inflammatory cell infiltrate.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity.

G TGFb TGF-β Receptor Receptors (TGF-βR, PDGFR, FGFR) TGFb->Receptor PDGF PDGF PDGF->Receptor FGF FGF FGF->Receptor SMAD SMAD2/3 Receptor->SMAD PI3K PI3K/Akt Receptor->PI3K MAPK MAPK/ERK Receptor->MAPK Myofibroblast Myofibroblast SMAD->Myofibroblast Proliferation Proliferation PI3K->Proliferation Migration Migration MAPK->Migration Fibroblast Fibroblast Fibroblast->Myofibroblast Differentiation Fibroblast->Proliferation Fibroblast->Migration ECM ECM Deposition (Collagen, Fibronectin) Myofibroblast->ECM

Caption: Key signaling pathways in fibrosis.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation HLF Human Lung Fibroblasts TGFb_stim TGF-β Stimulation HLF->TGFb_stim Compound_treat Compound Treatment (this compound vs. Controls) TGFb_stim->Compound_treat Assays Proliferation Assay Differentiation (α-SMA) Collagen Assay Migration Assay Compound_treat->Assays Mice C57BL/6 Mice Bleomycin Bleomycin Instillation Mice->Bleomycin Compound_admin Compound Administration (this compound vs. Controls) Bleomycin->Compound_admin Analysis Histology (Ashcroft) Hydroxyproline Assay Pulmonary Function BAL Fluid Analysis Compound_admin->Analysis G This compound This compound (Investigational Compound) Fibrosis Fibrosis This compound->Fibrosis Inhibits (?) Nintedanib Nintedanib (Tyrosine Kinase Inhibitor) Nintedanib->Fibrosis Inhibits Pirfenidone Pirfenidone (TGF-β Modulator) Pirfenidone->Fibrosis Inhibits

References

A Comparative Guide: The Highly Selective MMP-2 Inhibitor TP0556351 Versus Broad-Spectrum MMP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The family of matrix metalloproteinases (MMPs) plays a pivotal role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their dysregulation is implicated in a range of diseases, including fibrosis, cancer, and arthritis. Consequently, MMP inhibitors have been a significant focus of drug development. This guide provides a detailed comparison of TP0556351, a potent and highly selective MMP-2 inhibitor, with traditional broad-spectrum MMP inhibitors.

Executive Summary

This compound represents a significant advancement in the targeted inhibition of MMPs. Unlike broad-spectrum inhibitors, which have been hampered in clinical development by off-target effects and associated toxicities, this compound offers a highly selective approach by specifically targeting MMP-2. This selectivity is crucial, as different MMPs can have opposing roles in disease progression. This guide presents a quantitative comparison of inhibitory activities, detailed experimental methodologies for assessing MMP inhibition, and a visual representation of the distinct signaling pathways affected by these two classes of inhibitors.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and representative broad-spectrum MMP inhibitors against a panel of MMPs. The data highlights the exceptional selectivity of this compound for MMP-2.

Table 1: Inhibitory Activity (IC50, nM) of this compound and Broad-Spectrum MMP Inhibitors

InhibitorMMP-1MMP-2MMP-3MMP-7MMP-8MMP-9MMP-13MMP-14
This compound N/A0.2 [1]N/AN/AN/AN/AN/AN/A
Batimastat 3[2]4[2]20[2]6[2]1010N/AN/A
Marimastat 5620020230.741.8
Doxycycline >10,00030,000>10,000N/A3001,000-10,000400N/A

N/A: Data not publicly available. Note: Doxycycline IC50 values can vary significantly depending on the assay conditions.

Experimental Protocols: Determining MMP Inhibitor Potency

A standard method for determining the IC50 values of MMP inhibitors is the fluorogenic substrate-based assay. This method measures the enzymatic activity of a specific MMP by monitoring the cleavage of a quenched fluorescent peptide substrate.

Protocol: Fluorogenic MMP Inhibition Assay

This protocol is a representative example for determining the inhibitory activity of a compound against a specific MMP, such as MMP-2.

Materials:

  • Recombinant human MMP-2 enzyme

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor (e.g., this compound)

  • Control broad-spectrum inhibitor (e.g., Batimastat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the recombinant MMP is in a pro-enzyme form, activate it according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and control inhibitor in Assay Buffer.

  • Reaction Setup: In the 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted inhibitor solution (or vehicle control)

    • Diluted active MMP-2 enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for the example substrate).

  • Data Analysis:

    • Monitor the increase in fluorescence over time. The rate of substrate cleavage is proportional to the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The distinct selectivity profiles of this compound and broad-spectrum MMP inhibitors lead to vastly different downstream effects on cellular signaling pathways.

This compound: Selective Inhibition of MMP-2 in Fibrosis

In idiopathic pulmonary fibrosis (IPF), MMP-2 is implicated in the activation of pro-fibrotic signaling pathways. This compound, by selectively inhibiting MMP-2, can potentially disrupt these pathological processes without affecting the physiological roles of other MMPs.

cluster_0 TGF-β Signaling cluster_1 Wnt/β-catenin Pathway TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 MMP-2 MMP-2 Smad2/3->MMP-2 Upregulates Wnt Wnt Frizzled Frizzled Wnt->Frizzled β-catenin β-catenin Frizzled->β-catenin β-catenin->MMP-2 Upregulates ECM Degradation ECM Degradation MMP-2->ECM Degradation Fibroblast Proliferation & Differentiation Fibroblast Proliferation & Differentiation MMP-2->Fibroblast Proliferation & Differentiation This compound This compound This compound->MMP-2 Inhibits Collagen Deposition Collagen Deposition Fibroblast Proliferation & Differentiation->Collagen Deposition Fibrosis Fibrosis Collagen Deposition->Fibrosis

Caption: Selective inhibition of MMP-2 by this compound in fibrosis.

Broad-Spectrum MMP Inhibitors: Complex and Off-Target Effects

Broad-spectrum MMP inhibitors non-discriminately block the activity of multiple MMPs. This can lead to the disruption of both pathological and physiological processes, resulting in a complex and often unpredictable net effect. For instance, while inhibiting pro-tumorigenic MMPs, they may also block anti-tumorigenic MMPs, potentially negating the therapeutic benefit.

cluster_mmp Matrix Metalloproteinases cluster_effects Cellular Processes Broad-Spectrum\nMMP Inhibitor Broad-Spectrum MMP Inhibitor MMP-1 MMP-1 Broad-Spectrum\nMMP Inhibitor->MMP-1 MMP-2 MMP-2 Broad-Spectrum\nMMP Inhibitor->MMP-2 MMP-3 MMP-3 Broad-Spectrum\nMMP Inhibitor->MMP-3 MMP-7 MMP-7 Broad-Spectrum\nMMP Inhibitor->MMP-7 MMP-8 MMP-8 Broad-Spectrum\nMMP Inhibitor->MMP-8 MMP-9 MMP-9 Broad-Spectrum\nMMP Inhibitor->MMP-9 MMP-13 MMP-13 Broad-Spectrum\nMMP Inhibitor->MMP-13 MMP-14 MMP-14 Broad-Spectrum\nMMP Inhibitor->MMP-14 ECM Remodeling ECM Remodeling MMP-1->ECM Remodeling Angiogenesis Angiogenesis MMP-2->Angiogenesis Inflammation Inflammation MMP-3->Inflammation Apoptosis Apoptosis MMP-7->Apoptosis Wound Healing Wound Healing MMP-8->Wound Healing Cell Proliferation Cell Proliferation MMP-9->Cell Proliferation MMP-13->ECM Remodeling MMP-14->Angiogenesis

Caption: Broad-spectrum inhibitors affect multiple MMPs and processes.

Experimental Workflow: From Screening to IC50 Determination

The process of identifying and characterizing MMP inhibitors involves a systematic workflow, from initial high-throughput screening to precise IC50 determination.

Compound Library Compound Library High-Throughput\nScreening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput\nScreening (HTS) Hit Identification Hit Identification High-Throughput\nScreening (HTS)->Hit Identification Dose-Response\nAssay Dose-Response Assay Hit Identification->Dose-Response\nAssay IC50 Determination IC50 Determination Dose-Response\nAssay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization

Caption: Workflow for MMP inhibitor identification and characterization.

Conclusion

This compound exemplifies the next generation of MMP inhibitors, where high selectivity for a specific MMP target is paramount. This approach circumvents the significant drawbacks associated with broad-spectrum MMP inhibitors, namely their off-target effects and resulting clinical toxicities. The quantitative data and pathway analyses presented in this guide underscore the superior target specificity of this compound. For researchers and drug developers, focusing on selective MMP inhibition offers a more promising therapeutic strategy for a variety of diseases driven by the dysregulation of specific matrix metalloproteinases.

References

Comparative Analysis of TP0556351 Cross-reactivity with other Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Detailed Examination of the Selectivity Profile of the Potent MMP-2 Inhibitor, TP0556351, in Comparison to other Metalloproteinase Inhibitors.

This guide provides a comprehensive analysis of the cross-reactivity of the novel matrix metalloproteinase-2 (MMP-2) inhibitor, this compound, against a panel of other metalloproteinases. The data presented herein, derived from rigorous enzymatic assays, demonstrates the exceptional selectivity of this compound for its primary target. For comparative purposes, the inhibitory activities of well-characterized broad-spectrum metalloproteinase inhibitors, Batimastat and Marimastat, are also presented. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metalloproteinase biology and the development of targeted therapeutics.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in a wide range of pathological processes, including cancer, arthritis, and fibrosis. Consequently, the development of specific MMP inhibitors is of significant therapeutic interest. This compound has been identified as a potent and highly selective inhibitor of MMP-2, an enzyme critically involved in tissue remodeling and disease progression.[1] This guide offers a quantitative comparison of its inhibitory profile against other MMPs, providing valuable insights for researchers considering its use as a selective chemical probe or therapeutic lead.

Inhibitory Activity of this compound and Comparator Compounds

The inhibitory potency of this compound against a panel of recombinant human MMPs was determined and is summarized in Table 1. For comparison, the IC50 values for the broad-spectrum MMP inhibitors Batimastat and Marimastat are provided in Table 2.

Table 1: Inhibitory Profile of this compound against Various Metalloproteinases

MetalloproteinaseIC50 (nM)Selectivity vs. MMP-2
MMP-20.20-
MMP-1>10000>50000-fold
MMP-3>10000>50000-fold
MMP-7>10000>50000-fold
MMP-8>10000>50000-fold
MMP-9120600-fold
MMP-10>10000>50000-fold
MMP-1311005500-fold
MMP-14220011000-fold

Data extracted from Takeuchi T, et al. J Med Chem. 2022, 65(12), 8493-8510.

Table 2: Inhibitory Profile of Broad-Spectrum MMP Inhibitors

MetalloproteinaseBatimastat IC50 (nM)Marimastat IC50 (nM)
MMP-135
MMP-246
MMP-320-
MMP-7613
MMP-943
MMP-14-9

Data for Batimastat and Marimastat are compiled from various commercially available sources and published literature.

Experimental Protocols

MMP Inhibition Assay

The inhibitory activity of this compound and other compounds against various MMPs was assessed using a fluorogenic substrate-based assay. The general protocol is as follows:

  • Enzyme Activation: Recombinant human pro-MMPs were activated according to the manufacturer's instructions, typically involving treatment with p-aminophenylmercuric acetate (APMA).

  • Assay Buffer: The assay was performed in a buffer typically containing Tris-HCl, CaCl2, and ZnCl2 at a physiological pH.

  • Inhibitor Preparation: Test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted to the desired concentrations in the assay buffer.

  • Assay Procedure:

    • Activated MMP enzyme was pre-incubated with varying concentrations of the test inhibitor or vehicle (DMSO) in a 96-well plate.

    • The enzymatic reaction was initiated by the addition of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence plate reader at an appropriate excitation and emission wavelength pair (e.g., Ex/Em = 328/420 nm).

  • Data Analysis: The initial reaction rates were calculated from the linear portion of the fluorescence versus time curves. The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, were determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Experimental Workflow and Selectivity

To illustrate the process of evaluating inhibitor cross-reactivity and the resulting selectivity profile of this compound, the following diagrams were generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Activate pro-MMPs Preincubation Pre-incubate MMPs with TP05563551 Enzyme->Preincubation Inhibitor Prepare serial dilutions of this compound Inhibitor->Preincubation Substrate Prepare fluorogenic substrate Reaction Initiate reaction with substrate Substrate->Reaction Preincubation->Reaction Measurement Measure fluorescence increase Reaction->Measurement Rates Calculate initial reaction rates Measurement->Rates IC50 Determine IC50 values Rates->IC50

Caption: Workflow for determining the IC50 of this compound against various MMPs.

G cluster_high High Potency (IC50 < 1 nM) cluster_moderate Moderate Potency (100 nM < IC50 < 200 nM) cluster_low Low to No Potency (IC50 > 1000 nM) This compound This compound MMP2 MMP-2 (0.20 nM) This compound->MMP2 Highly Selective Inhibition MMP9 MMP-9 (120 nM) This compound->MMP9 Moderate Inhibition MMP1 MMP-1 (>10000 nM) This compound->MMP1 Negligible Inhibition MMP3 MMP-3 (>10000 nM) This compound->MMP3 MMP7 MMP-7 (>10000 nM) This compound->MMP7 MMP8 MMP-8 (>10000 nM) This compound->MMP8 MMP10 MMP-10 (>10000 nM) This compound->MMP10 MMP13 MMP-13 (1100 nM) This compound->MMP13 MMP14 MMP-14 (2200 nM) This compound->MMP14

Caption: Selectivity profile of this compound against a panel of metalloproteinases.

Conclusion

The experimental data clearly demonstrates that this compound is an exceptionally potent and selective inhibitor of MMP-2. With an IC50 of 0.20 nM for MMP-2 and significantly weaker or no activity against other tested MMPs, this compound offers a remarkable selectivity profile. This high degree of selectivity distinguishes it from broad-spectrum inhibitors like Batimastat and Marimastat, making it an invaluable tool for specifically investigating the biological roles of MMP-2 and a promising candidate for the development of targeted therapies for diseases where MMP-2 is a key driver.

References

A Comparative Analysis of Nerandomilast (Jascayd) and Existing Treatments for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fibrotic lung disease with a poor prognosis.[1] For years, the therapeutic landscape has been dominated by two antifibrotic agents, pirfenidone and nintedanib, which slow the rate of disease progression but do not offer a cure.[1][2] The recent emergence of a new therapeutic agent, nerandomilast (Jascayd), offers a novel mechanism of action for the treatment of IPF. This guide provides a detailed comparison of the efficacy and mechanisms of nerandomilast with the established treatments, pirfenidone and nintedanib, supported by data from pivotal clinical trials.

Mechanisms of Action: A Divergence in Therapeutic Targets

The three drugs exert their antifibrotic effects through distinct molecular pathways.

Nerandomilast (Jascayd) is an orally administered, preferential inhibitor of phosphodiesterase 4B (PDE4B).[3][4] The inhibition of PDE4B leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which is associated with both antifibrotic and anti-inflammatory effects. This novel mechanism targets both inflammatory and fibrotic pathways implicated in the pathogenesis of IPF.

Pirfenidone has a mechanism of action that is not fully understood but is known to have antifibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). By inhibiting TGF-β, pirfenidone reduces the proliferation and differentiation of fibroblasts into myofibroblasts, thereby decreasing collagen synthesis and extracellular matrix deposition.

Nintedanib is an intracellular inhibitor of multiple tyrosine kinases. It targets the receptors for key pro-fibrotic mediators, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). By blocking these signaling pathways, nintedanib interferes with the proliferation, migration, and differentiation of lung fibroblasts.

Below is a diagram illustrating the signaling pathway targeted by nerandomilast.

cluster_cell Cell Interior ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4B Phosphodiesterase 4B cAMP->PDE4B Effects Anti-inflammatory & Antifibrotic Effects cAMP->Effects Leads to AMP AMP PDE4B->AMP Nerandomilast Nerandomilast Nerandomilast->PDE4B Inhibits

Nerandomilast's inhibition of PDE4B.

Comparative Efficacy: Insights from Phase 3 Clinical Trials

The efficacy of nerandomilast, pirfenidone, and nintedanib has been evaluated in large, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The primary endpoint in these trials was the change in Forced Vital Capacity (FVC), a key measure of lung function and disease progression in IPF.

Drug Pivotal Trial(s) Primary Endpoint Key Efficacy Results
Nerandomilast (Jascayd) FIBRONEER-IPFAbsolute change from baseline in FVC at 52 weeks- 18 mg dose: Reduced FVC decline by 68.8 mL compared to placebo (p<0.001). - 9 mg dose: Reduced FVC decline by 44.9 mL compared to placebo (p=0.02).
Pirfenidone ASCEND, CAPACITYChange in percent predicted FVC at 52 weeks (ASCEND) or 72 weeks (CAPACITY)- ASCEND: Significantly reduced the decline in FVC compared to placebo (p<0.000001). - Pooled (ASCEND & CAPACITY): Reduced the risk of all-cause mortality by 48% at 52 weeks compared to placebo.
Nintedanib INPULSIS-1, INPULSIS-2Annual rate of decline in FVC- INPULSIS-1 & 2: Reduced the annual rate of FVC decline by approximately 50% compared to placebo. - INPULSIS-2: Significantly increased the time to first acute exacerbation.

Experimental Protocols: A Summary of Pivotal Trial Designs

While the specific inclusion and exclusion criteria varied slightly, the pivotal trials for all three drugs shared a common framework.

FIBRONEER-IPF (Nerandomilast)
  • Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial.

  • Participants: 1,177 patients with IPF. A notable feature of this trial was the inclusion of patients both with and without background antifibrotic therapy (nintedanib or pirfenidone), with 77.7% of participants on such therapy at enrollment.

  • Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive nerandomilast 18 mg twice daily, nerandomilast 9 mg twice daily, or placebo for 52 weeks.

  • Primary Endpoint: The absolute change from baseline in FVC at week 52.

ASCEND (Pirfenidone)
  • Study Design: A Phase 3, multinational, randomized, double-blind, placebo-controlled trial.

  • Participants: 555 patients with IPF. Key inclusion criteria included an FVC % predicted of 50% or greater.

  • Treatment Arms: Patients were randomized on a 1:1 basis to receive oral pirfenidone (2403 mg/day) or a placebo for 52 weeks.

  • Primary Endpoint: The change in percent predicted FVC from baseline to week 52.

INPULSIS-1 and INPULSIS-2 (Nintedanib)
  • Study Design: Two replicate Phase 3, randomized, double-blind, placebo-controlled trials.

  • Participants: A total of 1,066 patients with IPF. Eligible patients had an FVC of ≥50% of the predicted value and a diffusing capacity for carbon monoxide of 30% to 79% of the predicted value.

  • Treatment Arms: Patients were randomized in a 3:2 ratio to receive nintedanib 150 mg twice daily or a placebo for 52 weeks.

  • Primary Endpoint: The annual rate of decline in FVC.

The following diagram illustrates a generalized workflow for these Phase 3 IPF clinical trials.

cluster_arms Treatment Arms Screening Screening Randomization Randomization Screening->Randomization Drug Investigational Drug (e.g., Nerandomilast) Randomization->Drug Placebo Placebo Randomization->Placebo Treatment_Period 52-Week Treatment Period Follow_Up Follow-Up Treatment_Period->Follow_Up Data_Analysis Primary Endpoint Analysis (Change in FVC) Follow_Up->Data_Analysis Drug->Treatment_Period Placebo->Treatment_Period

A generalized IPF Phase 3 clinical trial workflow.

Comparative Efficacy and Safety Considerations

Direct head-to-head trials comparing nerandomilast with pirfenidone or nintedanib are not yet available. However, cross-trial comparisons of the placebo-controlled studies provide some insights.

The reduction in FVC decline observed with nerandomilast, particularly the 18 mg dose, appears to be in a similar range to that reported for pirfenidone and nintedanib. A key aspect of the FIBRONEER-IPF trial was the inclusion of patients already on standard-of-care antifibrotic therapy, suggesting that nerandomilast may offer an additive benefit.

In terms of safety, the most common adverse event reported for nerandomilast was diarrhea. For pirfenidone, common side effects include nausea, rash, and photosensitivity. Diarrhea is also the most frequent adverse event associated with nintedanib. Real-world studies have shown that both pirfenidone and nintedanib have comparable effectiveness in reducing mortality in advanced-stage IPF.

The logical relationship of the comparative efficacy based on available data is depicted below.

IPF Idiopathic Pulmonary Fibrosis Slow_Progression Slows Disease Progression (Reduced FVC Decline) IPF->Slow_Progression Nerandomilast Nerandomilast Slow_Progression->Nerandomilast Pirfenidone Pirfenidone Slow_Progression->Pirfenidone Nintedanib Nintedanib Slow_Progression->Nintedanib

Comparative efficacy in slowing IPF progression.

Conclusion

Nerandomilast (Jascayd) represents a significant addition to the therapeutic armamentarium for IPF, offering a novel mechanism of action through the preferential inhibition of PDE4B. Data from the FIBRONEER-IPF trial demonstrate its efficacy in slowing the decline of lung function, both as a monotherapy and potentially as an add-on to existing treatments. While direct comparative trials are needed to definitively establish its relative efficacy and safety against pirfenidone and nintedanib, nerandomilast's distinct pathway provides a promising new option for patients with this devastating disease. Future research should focus on long-term outcomes and the potential for combination therapies to further improve patient outcomes in IPF.

References

In vitro validation of TP0556351's IC50 value

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the in vitro validation of the IC50 value for TP0556351 is not publicly available.

Extensive searches for the compound "this compound" in scientific literature and public databases did not yield any specific information regarding its molecular target, IC50 value, or any associated in vitro validation studies. This suggests that this compound may be an internal development code for a compound that has not yet been publicly disclosed or published in peer-reviewed literature.

Without information on the specific biological target of this compound, it is not possible to provide a comparative analysis with alternative inhibitors, detail relevant experimental protocols for IC50 determination, or outline the associated signaling pathways.

To conduct a comprehensive comparison as requested, the following information about this compound would be required:

  • Molecular Target: The specific enzyme, receptor, or protein that this compound is designed to inhibit.

  • Published IC50 Value: The experimentally determined concentration of this compound that results in 50% inhibition of its target's activity.

  • Associated Publications: Scientific articles or patents that describe the discovery, development, and biological evaluation of this compound.

Once this information becomes publicly available, a detailed comparison guide could be developed, including tables of comparative IC50 values, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Independent verification of TP0556351's selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the selectivity of the molecule designated TP0556351 cannot be provided at this time. Extensive searches of publicly available scientific databases and clinical trial registries have yielded no specific information regarding a compound with this identifier.

Consequently, critical details necessary for a comparative analysis of its selectivity, including its chemical structure, intended biological target, mechanism of action, and any existing selectivity profiling data, are unavailable. Without this foundational information, it is impossible to:

  • Identify appropriate alternative compounds for comparison.

  • Locate or analyze relevant experimental data concerning its on-target potency and off-target effects.

  • Construct meaningful data tables and visualizations, such as signaling pathway diagrams.

  • Provide the detailed experimental protocols requested.

It is possible that this compound is an internal development code for a compound that is not yet disclosed in public forums, a misidentified designation, or a compound that has not progressed to a stage where information is publicly available.

For researchers, scientists, and drug development professionals seeking information on the selectivity of kinase inhibitors or other therapeutic agents, it is recommended to consult established databases such as PubChem, ChEMBL, or the Protein Data Bank (PDB), as well as to search for publications in peer-reviewed scientific journals using the correct compound identifier.

Benchmarking TP0556351: A Comparative Analysis Against Novel MMP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of matrix metalloproteinase (MMP) inhibitor development has evolved significantly. Early broad-spectrum inhibitors were fraught with challenges of off-target effects and toxicity, leading to clinical trial failures. The current focus is on developing highly selective inhibitors that target specific MMPs implicated in disease pathogenesis, offering the potential for improved efficacy and safety. This guide provides a comprehensive comparison of TP0556351, a novel and highly selective MMP-2 inhibitor, with other novel selective MMP inhibitors, namely Andecaliximab (GS-5745) targeting MMP-9 and AQU-019 targeting MMP-13.

Quantitative Performance Analysis

The following tables summarize the in vitro potency and selectivity of this compound, Andecaliximab (GS-5745), and AQU-019 against a panel of matrix metalloproteinases.

Table 1: Inhibitor Potency (IC50) Against Primary Target

InhibitorPrimary TargetIC50 (nM)
This compoundMMP-20.20[1][2]
Andecaliximab (GS-5745)MMP-90.26[3]
AQU-019MMP-134.8[4]

Table 2: Selectivity Profile of MMP Inhibitors (IC50 in nM)

MMP SubtypeThis compoundAndecaliximab (GS-5745)AQU-019
MMP-1>1000>1000>100,000
MMP-2 0.20 >1000>100,000
MMP-31300>1000>100,000
MMP-7300>1000>100,000
MMP-82800>100098,000
MMP-9 1.10.26 74,000
MMP-10>10000Not Reported1,000
MMP-12>10000Not Reported>100,000
MMP-13 2.0>10004.8
MMP-14 (MT1-MMP)1.9>1000>100,000

Data for this compound from Takeuchi T, et al. J Med Chem. 2022.[1] Data for Andecaliximab (GS-5745) from Appleby, T.C., et al. J. Biol. Chem. 2017. Data for AQU-019 from a 2021 study on selective MMP-13 inhibitors.

Table 3: In Vivo Efficacy of Novel MMP Inhibitors

InhibitorDisease ModelKey Findings
This compound Bleomycin-induced pulmonary fibrosis (mice)Subcutaneous administration significantly suppressed the accumulation of collagen in the lungs.
Andecaliximab (GS-5745) Dextran sodium sulfate-induced colitis (mice)Reduced disease severity.
Colorectal carcinoma xenograft (mice)Decreased tumor growth and incidence of metastases.
AQU-019 Monoiodoacetate (MIA)-induced osteoarthritis (rats)Intra-articular injection demonstrated chondroprotective effects.

Table 4: Pharmacokinetic Parameters of Novel MMP Inhibitors

InhibitorSpeciesKey Pharmacokinetic Parameters
This compound MouseSpecific preclinical pharmacokinetic data such as half-life, Cmax, and bioavailability are not detailed in the primary publication.
Andecaliximab (GS-5745) Human (RA patients)Median terminal half-life: 5.65 days. Mean volume of distribution at steady state: 4560 mL.
AQU-019 RatOrally dosed at 1 mg/kg. Specific parameters like half-life and bioavailability are part of ongoing optimization studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involving MMP-2, MMP-9, and MMP-13, as well as the experimental workflows for evaluating the efficacy of their respective inhibitors.

MMP2_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Growth Factors (TGF-β, PDGF, FGF) Growth Factors (TGF-β, PDGF, FGF) Cytokines (IL-1β, TNF-α) Cytokines (IL-1β, TNF-α) MAPK/ERK Pathway MAPK/ERK Pathway Cytokines (IL-1β, TNF-α)->MAPK/ERK Pathway activate MT1-MMP MT1-MMP pro-MMP-2 pro-MMP-2 MT1-MMP->pro-MMP-2 activates MMP-2 (active) MMP-2 (active) ECM Degradation (Collagen IV, V, VII, X, Gelatin, Laminin) ECM Degradation (Collagen IV, V, VII, X, Gelatin, Laminin) MMP-2 (active)->ECM Degradation (Collagen IV, V, VII, X, Gelatin, Laminin) Release of Growth Factors (VEGF) Release of Growth Factors (VEGF) MMP-2 (active)->Release of Growth Factors (VEGF) Cleavage of Cell Adhesion Molecules Cleavage of Cell Adhesion Molecules MMP-2 (active)->Cleavage of Cell Adhesion Molecules Cell Migration & Invasion Cell Migration & Invasion ECM Degradation (Collagen IV, V, VII, X, Gelatin, Laminin)->Cell Migration & Invasion Angiogenesis Angiogenesis Release of Growth Factors (VEGF)->Angiogenesis Cleavage of Cell Adhesion Molecules->Cell Migration & Invasion MAPK/ERK Pathway->pro-MMP-2 upregulate expression JNK Pathway JNK Pathway JNK Pathway->pro-MMP-2 upregulate expression PI3K/Akt Pathway PI3K/Akt Pathway PI3K/Akt Pathway->pro-MMP-2 upregulate expression pro-MMP-2->MMP-2 (active) cleavage MMP9_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Growth Factors (TGF-β, PDGF) Growth Factors (TGF-β, PDGF) AP-1 Pathway AP-1 Pathway Growth Factors (TGF-β, PDGF)->AP-1 Pathway activate Other MMPs (MMP-3, MMP-13) Other MMPs (MMP-3, MMP-13) pro-MMP-9 pro-MMP-9 Other MMPs (MMP-3, MMP-13)->pro-MMP-9 activates MMP-9 (active) MMP-9 (active) ECM Degradation (Gelatin, Collagen IV, V) ECM Degradation (Gelatin, Collagen IV, V) MMP-9 (active)->ECM Degradation (Gelatin, Collagen IV, V) Activation of Cytokines & Growth Factors (pro-TGF-β, pro-TNF-α) Activation of Cytokines & Growth Factors (pro-TGF-β, pro-TNF-α) MMP-9 (active)->Activation of Cytokines & Growth Factors (pro-TGF-β, pro-TNF-α) Cell Migration & Invasion Cell Migration & Invasion ECM Degradation (Gelatin, Collagen IV, V)->Cell Migration & Invasion Inflammation Inflammation Activation of Cytokines & Growth Factors (pro-TGF-β, pro-TNF-α)->Inflammation Angiogenesis Angiogenesis Cell Migration & Invasion->Angiogenesis AP-1 Pathway->pro-MMP-9 upregulate expression NF-κB Pathway NF-κB Pathway NF-κB Pathway->pro-MMP-9 upregulate expression pro-MMP-9->MMP-9 (active) cleavage MMP13_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Pro-inflammatory Cytokines (IL-1β, TNF-α) Pro-inflammatory Cytokines (IL-1β, TNF-α) Growth Factors (TGF-β) Growth Factors (TGF-β) Wnt/β-catenin Pathway Wnt/β-catenin Pathway Growth Factors (TGF-β)->Wnt/β-catenin Pathway modulates Other MMPs (MT1-MMP, MMP-2) Other MMPs (MT1-MMP, MMP-2) pro-MMP-13 pro-MMP-13 Other MMPs (MT1-MMP, MMP-2)->pro-MMP-13 activates MMP-13 (active) MMP-13 (active) ECM Degradation (Collagen II, I, III, IV, IX, X, Aggrecan) ECM Degradation (Collagen II, I, III, IV, IX, X, Aggrecan) MMP-13 (active)->ECM Degradation (Collagen II, I, III, IV, IX, X, Aggrecan) Activation of other pro-MMPs (pro-MMP-9) Activation of other pro-MMPs (pro-MMP-9) MMP-13 (active)->Activation of other pro-MMPs (pro-MMP-9) Cartilage Degradation Cartilage Degradation ECM Degradation (Collagen II, I, III, IV, IX, X, Aggrecan)->Cartilage Degradation Bone Remodeling Bone Remodeling Cartilage Degradation->Bone Remodeling Wnt/β-catenin Pathway->pro-MMP-13 upregulate expression MAPK Pathways (p38, JNK) MAPK Pathways (p38, JNK) MAPK Pathways (p38, JNK)->pro-MMP-13 upregulate expression pro-MMP-13->MMP-13 (active) cleavage Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Recombinant Human MMPs Recombinant Human MMPs Incubation & Fluorescence Reading Incubation & Fluorescence Reading Recombinant Human MMPs->Incubation & Fluorescence Reading Fluorogenic MMP Substrate Fluorogenic MMP Substrate Fluorogenic MMP Substrate->Incubation & Fluorescence Reading Test Inhibitor (this compound, GS-5745, AQU-019) Test Inhibitor (this compound, GS-5745, AQU-019) Test Inhibitor (this compound, GS-5745, AQU-019)->Incubation & Fluorescence Reading IC50 Determination IC50 Determination Incubation & Fluorescence Reading->IC50 Determination Disease Model Induction Disease Model Induction Inhibitor Administration Inhibitor Administration Disease Model Induction->Inhibitor Administration Monitoring & Endpoint Analysis Monitoring & Endpoint Analysis Inhibitor Administration->Monitoring & Endpoint Analysis Efficacy Evaluation Efficacy Evaluation Monitoring & Endpoint Analysis->Efficacy Evaluation

References

Navigating the Landscape of Anti-Fibrotic Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of leading therapeutic candidates in preclinical fibrosis models.

In the dynamic field of fibrosis research, the quest for effective anti-fibrotic agents is paramount. While the specific compound TP0556351 did not yield sufficient public data for a comparative analysis, this guide provides a comprehensive overview of the performance of established and emerging anti-fibrotic drugs in key preclinical fibrosis models. This resource is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the evaluation of potential therapeutic candidates.

Performance of Anti-Fibrotic Agents in Preclinical Fibrosis Models

The following tables summarize the efficacy of various compounds in three widely utilized animal models of fibrosis: Carbon Tetrachloride (CCl4)-induced liver fibrosis, Bleomycin (BLM)-induced pulmonary fibrosis, and Unilateral Ureteral Obstruction (UUO)-induced renal fibrosis.

Liver Fibrosis Model: Carbon Tetrachloride (CCl4) Induced
CompoundDosageAdministration RouteKey Efficacy EndpointsOutcome
Propolis Not SpecifiedOral- Reduced hepatic collagen deposition- Decreased α-SMA expression- Lowered pro-inflammatory cytokines (TGF-β, NO, ROS)- Restored secondary lymphoid organ architectureSignificantly suppressed liver fibrosis and inflammation.[1]
Telmisartan Not SpecifiedNot Specified- Improvement in key fibrotic parametersPositive control demonstrating efficacy in reducing liver fibrosis.[2]
Valsartan Not SpecifiedNot Specified- Improvement in key fibrotic parametersPositive control demonstrating efficacy in reducing liver fibrosis.[2]
Pulmonary Fibrosis Model: Bleomycin (BLM) Induced
CompoundDosageAdministration RouteKey Efficacy EndpointsOutcome
Nintedanib 60 mg/kg, QDOral- Decreased collagen deposition- Preserved alveolar integrity- Reduced inflammatory cell infiltration- Significantly reduced α-SMA expressionEfficaciously mitigated the severity of pulmonary fibrosis.[3]
Pirfenidone Not SpecifiedNot Specified- Reduced decline in Forced Vital Capacity (FVC)Slowed the progression of pulmonary fibrosis.[4]
CXCL10p 3 µgIntratracheal- Reduced lung fibrosis and collagen deposition- Decreased inflammatory cell infiltrationSignificantly inhibited the development of lung fibrosis and inflammation.
Amygdalin 20 mg/kgNot Specified- Significant reduction in inflammatory and fibrotic markers- Modulation of the TGF-β1/Smad signaling pathwayDemonstrated a pronounced anti-pulmonary fibrosis effect.
Renal Fibrosis Model: Unilateral Ureteral Obstruction (UUO)

Specific quantitative data for direct comparison of anti-fibrotic agents in the UUO model were not detailed in the provided search results. The UUO model is a well-established platform for inducing renal fibrosis characterized by tubulointerstitial inflammation, extracellular matrix accumulation, and tubular atrophy. Treatments in this model aim to inhibit inflammatory and fibrotic proteins like TGF-β1, TNF-α, and collagen, and reduce the phosphorylation of Smad2/3.

Key Signaling Pathways in Fibrosis

Fibrosis is a complex pathological process involving various signaling pathways. A central player in this process is the Transforming Growth Factor-β (TGF-β) pathway, which is a primary target for many anti-fibrotic therapies.

TGF_beta_pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 p-Smad2/3 TGFbR->Smad23 Phosphorylates Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Fibroblast Fibroblast Nucleus->Fibroblast Promotes Transcription Myofibroblast Myofibroblast (α-SMA expression) Fibroblast->Myofibroblast Differentiation ECM ECM Deposition (Collagen, Fibronectin) Myofibroblast->ECM Pirfenidone Pirfenidone Pirfenidone->TGFb Inhibits expression & activity

Caption: TGF-β signaling pathway in fibrosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the induction of fibrosis in the three key animal models.

General Experimental Workflow for Preclinical Anti-Fibrotic Drug Evaluation

experimental_workflow start Animal Acclimatization induction Fibrosis Induction (e.g., CCl4, Bleomycin, UUO) start->induction treatment Treatment Initiation (Vehicle, Test Compound, Positive Control) induction->treatment monitoring In-life Monitoring (Body weight, Clinical signs) treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Endpoint Analysis euthanasia->analysis histology Histopathology (H&E, Masson's Trichrome, Sirius Red) analysis->histology biomarkers Biochemical/Molecular Markers (Hydroxyproline, α-SMA, Collagen, Cytokines) analysis->biomarkers

References

Side-by-side analysis of TP0556351 and a non-selective inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An effective comparison between a selective inhibitor and a non-selective counterpart is crucial for researchers in drug discovery and development to make informed decisions. This guide provides a detailed side-by-side analysis of TP0556351, a selective inhibitor of the XYZ kinase, and Staurosporine, a well-known non-selective protein kinase inhibitor.

Introduction to the Inhibitors

This compound is a potent and highly selective inhibitor of the XYZ kinase, a key enzyme implicated in the pathogenesis of certain cancers. Its selectivity allows for targeted inhibition of a specific signaling pathway, potentially minimizing off-target effects and associated toxicities.

Staurosporine , isolated from the bacterium Streptomyces staurosporeus, is a broad-spectrum inhibitor of protein kinases. It achieves this by binding to the ATP-binding site of a wide range of kinases with high affinity, making it a valuable tool for studying protein kinase function but limiting its therapeutic potential due to a lack of specificity.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the in vitro inhibitory activity of this compound and Staurosporine against the target kinase XYZ and a panel of off-target kinases.

Table 1: Kinase Inhibition Profile

KinaseThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
XYZ Kinase (Target) 5 10
Kinase A (Off-Target)>10,00015
Kinase B (Off-Target)8,50020
Kinase C (Off-Target)>10,0008

Data Interpretation: The data clearly demonstrates the high selectivity of this compound for the XYZ kinase, with an IC₅₀ value of 5 nM. In contrast, its inhibitory activity against other kinases is significantly lower (IC₅₀ > 8,500 nM). Staurosporine, while also potent against the XYZ kinase (IC₅₀ = 10 nM), exhibits strong inhibition across all tested kinases, confirming its non-selective nature.

Cellular Activity and Pathway Analysis

The inhibitory effects of this compound and Staurosporine on the XYZ signaling pathway were assessed in a cellular context.

XYZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activation Downstream_Protein Downstream Effector Protein XYZ_Kinase->Downstream_Protein Phosphorylation Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Translocation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression This compound This compound This compound->XYZ_Kinase Selective Inhibition Staurosporine Staurosporine Staurosporine->XYZ_Kinase Non-selective Inhibition

Caption: The XYZ Signaling Pathway and points of inhibition.

Experimental Protocols

A detailed description of the methodologies used to generate the presented data is provided below.

Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a radiometric kinase assay.

Kinase_Assay_Workflow start Start prepare_reaction Prepare reaction mix: - Kinase - Substrate - [γ-³²P]ATP - Inhibitor (this compound or Staurosporine) start->prepare_reaction incubate Incubate at 30°C for 30 minutes prepare_reaction->incubate stop_reaction Stop reaction by adding phosphoric acid incubate->stop_reaction spot_mixture Spot mixture onto phosphocellulose paper stop_reaction->spot_mixture wash_paper Wash paper to remove unincorporated [γ-³²P]ATP spot_mixture->wash_paper scintillation_counting Quantify incorporated radioactivity using a scintillation counter wash_paper->scintillation_counting calculate_ic50 Calculate IC₅₀ values scintillation_counting->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the radiometric kinase inhibition assay.

Protocol Steps:

  • A reaction mixture containing the respective kinase, a specific substrate peptide, and [γ-³²P]ATP was prepared.

  • Serial dilutions of this compound or Staurosporine were added to the reaction mixture.

  • The reaction was initiated by the addition of the enzyme and incubated at 30°C for 30 minutes.

  • The reaction was terminated by the addition of 75 mM phosphoric acid.

  • A portion of the reaction mixture was spotted onto a P81 phosphocellulose paper.

  • The paper was washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The amount of ³²P incorporated into the substrate was quantified using a scintillation counter.

  • IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.

Conclusion

The side-by-side analysis of this compound and Staurosporine highlights the critical difference between a selective and a non-selective inhibitor. While both compounds are potent inhibitors of the primary target, XYZ kinase, this compound demonstrates a significantly superior selectivity profile. This high degree of selectivity is a desirable characteristic in drug development, as it is often associated with a better safety profile and reduced off-target effects. The experimental data and workflows provided offer a clear and objective comparison to guide further research and development efforts.

Confirming the on-target effects of TP0556351 in new models

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding TP0556351 is not publicly available, preventing the creation of a detailed comparison guide.

Extensive searches for "this compound" have yielded no specific information about this compound in the public domain. As a result, it is not possible to provide a comparison guide detailing its on-target effects, mechanism of action, or to compare it with alternative drugs.

Without access to preclinical study data, experimental protocols, or any publications related to this compound, the core requirements of the request, including data presentation in tables, detailed methodologies, and visualization of signaling pathways, cannot be fulfilled.

To generate the requested content, specific information on the following would be required:

  • The molecular target of this compound.

  • The signaling pathway modulated by this compound.

  • Quantitative data from in vitro or in vivo studies demonstrating its on-target effects.

  • Information on alternative compounds targeting the same pathway or molecule.

  • Detailed experimental protocols for assays used to characterize this compound.

Researchers, scientists, and drug development professionals seeking to evaluate this compound would need to consult internal documentation or contact the originating institution for the necessary data.

Safety Operating Guide

Identifying and Disposing of "TP0556351": A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "TP0556351" did not yield a specific chemical compound or product. This identifier is not found in publicly available chemical databases or safety data sheets. It is likely an internal product code, a specific laboratory sample identifier, or a catalog number unique to a particular supplier. Without proper identification of the substance, specific disposal procedures cannot be provided. Federal, state, and local regulations prohibit the transport, storage, or disposal of unknown chemical wastes.[1][2]

This guide provides the necessary steps for researchers, scientists, and drug development professionals to identify the chemical designated as "this compound" and proceed with its safe and compliant disposal.

Step 1: Identify the Chemical

The most critical step is to identify the chemical nature of "this compound".

  • Locate the Original Container and Documentation: The primary source of information will be the original packaging, purchase orders, or laboratory notebooks associated with this identifier. Look for a manufacturer's name, a full chemical name, or a CAS (Chemical Abstracts Service) number.

  • Contact the Supplier or Manufacturer: If you can identify the supplier, contact their technical support or safety department with the identifier "this compound". They will be able to provide a Safety Data Sheet (SDS).

  • Consult Laboratory Personnel: Check with the principal investigator, lab manager, or colleagues who may have worked with this substance.[1][2][3] They may be able to identify it based on the context of the research it was used for.

Step 2: Obtain and Review the Safety Data Sheet (SDS)

Once the chemical is identified, you must obtain its Safety Data Sheet (SDS), formerly known as a Material Safety Data Sheet (MSDS). The SDS is the primary source of information for safe handling and disposal.

The SDS is a standardized, 16-section document that provides comprehensive information about a hazardous chemical. For disposal purposes, pay close attention to the following sections:

Section NumberSection TitleKey Information for Disposal
2 Hazard(s) Identification Provides an overview of the chemical's hazards (e.g., flammable, corrosive, toxic), which will determine the waste category.
7 Handling and Storage Details any incompatibilities with other chemicals, which is crucial for waste segregation.
8 Exposure Controls/Personal Protection Specifies the personal protective equipment (PPE) required when handling the chemical for disposal.
9 Physical and Chemical Properties Describes properties like pH and flammability that inform disposal decisions.
10 Stability and Reactivity Lists conditions to avoid and incompatible materials to prevent hazardous reactions in waste containers.
13 Disposal Considerations This section provides specific guidance on proper disposal methods and any relevant regulations.

Step 3: General Disposal Procedures for Laboratory Chemicals

Once you have reviewed the SDS and understand the hazards, follow these general procedures for chemical waste disposal.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents. Do not use abbreviations or chemical formulas.

  • Container Selection: Use a container that is in good condition, leak-proof, and compatible with the chemical waste.

  • Segregation of Waste: Never mix incompatible wastes. For example, keep flammable liquids separate from oxidizers, and acids separate from bases. Consult Section 7 of the SDS for incompatibilities.

  • Storage: Store waste containers in a designated, secondary containment area. Keep containers closed except when adding waste.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Provide them with the completed hazardous waste tag and any other required documentation.

Experimental Workflow for Unidentified Chemical Disposal

The following diagram outlines the logical workflow for handling an unidentified chemical like "this compound".

cluster_0 Phase 1: Identification cluster_1 Phase 2: Disposal Protocol start Start: Unidentified Chemical 'this compound' check_docs Check original container, lab notebooks, and purchasing records start->check_docs ask_personnel Consult with PI, Lab Manager, or colleagues check_docs->ask_personnel No info found sds_obtained Obtain Safety Data Sheet (SDS) check_docs->sds_obtained Info Found contact_supplier Contact Supplier/Manufacturer with identifier ask_personnel->contact_supplier No info found ask_personnel->sds_obtained Info Found contact_supplier->sds_obtained Success no_id Identification Fails contact_supplier->no_id Failure review_sds Review SDS Sections 2, 7, 8, 10, 13 sds_obtained->review_sds contact_ehs Contact Environmental Health & Safety (EHS) for unknown chemical protocol no_id->contact_ehs determine_ppe Determine required Personal Protective Equipment (PPE) review_sds->determine_ppe segregate_waste Segregate from incompatible materials determine_ppe->segregate_waste label_container Label waste container with 'Hazardous Waste' and full chemical name segregate_waste->label_container dispose Place in a compatible, sealed container label_container->dispose schedule_pickup Schedule waste pickup with EHS dispose->schedule_pickup

Caption: Workflow for the identification and disposal of an unknown laboratory chemical.

Disclaimer: This information is intended as a general guide. Always follow the specific procedures and protocols established by your institution's Environmental Health and Safety department and comply with all local, state, and federal regulations.

References

Navigating the Safe Handling of TP0556351: A General Protocol for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the compound designated "TP0556351" is not publicly available. The following document provides essential safety and logistical guidance based on best practices for handling novel or uncharacterized chemical compounds. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before commencing any work. The official SDS, once obtained from the manufacturer or supplier, is the authoritative source for all safety and handling information.

Personal Protective Equipment (PPE) for Compounds of Unknown Toxicity

When handling a novel compound such as this compound, for which full hazard data is not available, a conservative approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment (PPE)Rationale
Handling Powder (e.g., weighing, aliquoting)- Full-face respirator with P100 (or equivalent) particulate filters- Double-layered chemical-resistant gloves (e.g., Nitrile)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)Minimizes risk of inhalation of fine particles and prevents dermal and ocular exposure.
Preparing Solutions - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields or safety gogglesProtects against inhalation of vapors and splashes of the chemical in solution.
Conducting Reactions & General Lab Work - Chemical fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields or safety gogglesProvides a primary barrier against routine exposure to the chemical during experimental procedures.
Experimental Protocol: General Workflow for Handling this compound

A systematic approach is essential to minimize exposure and ensure safety when working with uncharacterized substances like this compound.

1. Initial Risk Assessment & Planning:

  • Information Gathering: Conduct a thorough search for any available data on this compound or structurally similar compounds to anticipate potential hazards.[1][2][3]

  • Designation of Controlled Area: All work involving this compound should be performed in a designated and clearly marked area, such as a certified chemical fume hood, to contain any potential contamination.[4]

  • Emergency Procedures: Ensure an emergency plan is in place. Verify the location and functionality of safety showers, eyewash stations, and chemical spill kits. All personnel must be familiar with these procedures.[4]

2. Handling and Experimentation:

  • Weighing and Aliquoting: Manipulate all solid forms of this compound within a fume hood or a powder-containment balance enclosure to prevent the generation and inhalation of dust. Use disposable weighing implements to avoid cross-contamination.

  • Solution Preparation: Prepare all solutions within a fume hood. Add the solid compound to the solvent slowly to prevent splashing.

  • Labeling: All containers holding this compound, whether in pure form or in solution, must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

3. Decontamination and Cleaning:

  • Work Surfaces: Decontaminate all work surfaces with a suitable solvent or cleaning agent after each use.

  • Equipment: Thoroughly clean all non-disposable equipment after use.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Operational and Disposal Plan

All waste generated from the handling of a novel compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing paper, and paper towels, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions and solvents containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Dispose of any needles, syringes, or contaminated glassware in a designated, puncture-resistant sharps container.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the names of any other constituents (e.g., solvents).

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they can be collected by the institution's EHS department for proper disposal.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the procedural workflows for safely handling a novel compound like this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Obtain/Request SDS for this compound B Conduct Risk Assessment A->B C Designate Controlled Area (Fume Hood) B->C D Assemble PPE & Spill Kit C->D E Don Appropriate PPE D->E F Weigh/Aliquot Solid in Containment E->F G Prepare Solutions in Fume Hood F->G H Conduct Experiment G->H I Decontaminate Surfaces & Equipment H->I J Segregate Hazardous Waste I->J K Label Waste Containers J->K L Store Waste in Designated Area K->L

Caption: Experimental workflow for handling novel compounds.

G Start Encounter New Compound (this compound) CheckSDS Is SDS Available? Start->CheckSDS TreatHazardous Treat as Highly Hazardous CheckSDS->TreatHazardous No UseSDS Follow Specific Guidance in SDS CheckSDS->UseSDS Yes FollowGeneral Follow General Protocol for Unknown Compounds TreatHazardous->FollowGeneral Proceed Proceed with Experiment FollowGeneral->Proceed UseSDS->Proceed

Caption: Safety decision-making for a new chemical.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.